Torkinib

Catalog No.
S548538
CAS No.
1092351-67-1
M.F
C16H16N6O
M. Wt
308.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torkinib

CAS Number

1092351-67-1

Product Name

Torkinib

IUPAC Name

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)

InChI Key

MFAQYJIYDMLAIM-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO

Synonyms

PP242; PP 242; PP-242; Torkinib.

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N

The exact mass of the compound 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol is 308.13856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quantitative Profiling of PP242 Inhibitory Activity

Author: Smolecule Technical Support Team. Date: February 2026

The potency and selectivity of PP242 are foundational to its mechanism of action.

Target IC₅₀ / Inhibition Context / Assay Significance
mTOR 8 nM [1] [2] Cell-free assay [1] Primary target; defines compound class (TORKinib) [3].
mTORC1 30 nM [2] [4] Cellular complex [2] Inhibits phosphorylation of S6K1 and 4E-BP1 [1].
mTORC2 58 nM [2] [4] Cellular complex [2] Inhibits phosphorylation of Akt at Ser473 [5] [3].
PI3Kδ 100 nM [2] >10-fold selectivity over mTOR [1] Contributes to high selectivity profile versus broader PI3K family inhibitors [3].
Other Kinases (e.g., PKCα, JAK2) ~50 nM - 5.1 µM [2] [6] Profiling against 219 protein kinases [2] [3] Demonstrates high selectivity within the kinome at physiologically relevant concentrations [3].

Cellular & Phenotypic Responses to PP242 Treatment

PP242 elicits a range of downstream cellular effects that underpin its anti-proliferative and cytotoxic properties.

Cell Line / System Concentration Effect / Activity Experimental Readout
ERas Transformed Cells 1.5 µM for 48h [7] Irreversible proliferation inhibition and cell death [7] Growth curves, MTT assay, clonogenic survival [7].
Various (e.g., Rh30, HT29) 1 µM for 2h [1] Inhibition of mTORC1 (p-S6K1) and mTORC2 (p-Akt Ser473) [1] Western Blot [1].
Osteosarcoma (MG63, U2OS, Saos-2) 100 nM for 36h [1] Promotion of apoptosis and prevention of migration [1] Apoptosis assay, migration assay [1].
ERas Transformed Cells 1.5 µM (Short-term) [7] Induction of selective autophagy (mitophagy) and caspase activation [7] Transmission Electron Microscopy, Western Blot (LC3-I/II, p62), Caspase-3/9 activity [7].
Primary Cells Not Specified [5] [3] More complete inhibition of proliferation than rapamycin [5] [3] Cell proliferation assays [5].

Mechanism of Action: Core Signaling Pathway

PP242's key differentiator is its ability to directly target the ATP-binding site of the mTOR kinase, enabling inhibition of both mTORC1 and mTORC2 complexes, which is visually summarized in the pathway below.

G PP242 PP242 (this compound) mTOR mTOR Kinase Domain (ATP-binding site) PP242->mTOR Binds mTORC1 mTORC1 Complex mTOR->mTORC1 Inhibits mTORC2 mTORC2 Complex mTOR->mTORC2 Inhibits S6K1 p-S6K1 (Thr389) mTORC1->S6K1 Phosphorylation BP1 p-4E-BP1 (Thr37/46) mTORC1->BP1 Phosphorylation Mitophagy Mitophagy & Cell Death mTORC1->Mitophagy Suppresses (Baseline) AktS473 p-Akt (Ser473) mTORC2->AktS473 Phosphorylation CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes CapTrans Cap-Dependent Translation BP1->CapTrans Promotes AktFull Full Akt Activation AktS473->AktFull Required for AktFull->CellGrowth Promotes

PP242 inhibits both mTORC1 and mTORC2 by binding the mTOR kinase domain, blocking downstream signaling [5] [3].

  • Dual Complex Inhibition: By competing with ATP at the kinase domain, PP242 directly inhibits the catalytic activity of all mTOR-containing complexes [3]. This is a key advantage over rapamycin, which only partially inhibits mTORC1 and does not directly inhibit mTORC2 [5] [3].
  • Comprehensive Suppression of mTORC1 Signaling: PP242 effectively blocks phosphorylation of 4E-BP1, a key mTORC1 substrate that is often resistant to rapamycin inhibition [5] [3]. This leads to a more potent suppression of cap-dependent translation and protein synthesis, crucial for cell growth [5].
  • Inhibition of mTORC2 and Akt Signaling: PP242 prevents mTORC2-mediated phosphorylation of Akt at Ser473 [1] [5] [3]. This hydrophobic motif phosphorylation is required for full Akt activation, and its inhibition attenuates this critical pro-survival signaling pathway [3].

Key Differentiators from Rapamycin

While both are mTOR inhibitors, PP242's mechanism offers significant advantages in a research context.

Feature PP242 (this compound) Rapamycin
Target Site ATP-binding site of mTOR kinase [3] FKBP-12, forming a complex that allosterically inhibits mTORC1 [5]
Complex Inhibition Both mTORC1 and mTORC2 [5] [3] mTORC1 only (and mTORC2 with long-term treatment) [5]
Effect on 4E-BP1 Potent inhibition of phosphorylation, effectively blocking cap-dependent translation [5] [3] Partial or ineffective inhibition of phosphorylation in many contexts [5] [3]
Cellular Outcome Often cytotoxic, inducing cell death [7] Primarily cytostatic, causing reversible cell cycle arrest [7]
Induced Autophagy Selective autophagy (mitophagy), which can lead to cell death [7] Non-selective, survival-oriented autophagy [7]

Experimental Protocol Guidance

Key methodological considerations for using PP242 in cell-based assays include:

  • Preparation: PP242 is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Aliquots should be stored at -20°C to -80°C to avoid freeze-thaw cycles [2] [4].
  • Cell Treatment: Common working concentrations range from 50 nM to 5 µM, depending on the cell line and desired effect [1]. Treatment duration can vary from 30 minutes to assess immediate phosphorylation changes [1], to 24-72 hours for proliferation, apoptosis, and autophagy assays [1] [7].
  • Key Readouts:
    • Western Blotting: Confirm target engagement by probing for p-Akt (Ser473) for mTORC2 inhibition and p-4E-BP1 (Thr37/46) and p-S6 (Ser235/236) for mTORC1 inhibition [1] [7].
    • Cell Viability/Proliferation: Use MTT, MTS, or clonogenic survival assays to distinguish between cytostatic and cytotoxic effects [7].
    • Autophagy/Mitophagy: Monitor LC3-I to LC3-II conversion and p62/SQSTM1 degradation by western blot. Use transmission electron microscopy to visually confirm mitophagy [7].

References

Torkinib mTOR inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Torkinib at a Glance

This compound (PP242) is a selective, ATP-competitive mTOR kinase inhibitor. It simultaneously targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), distinguishing it from first-generation rapalogs that primarily inhibit mTORC1 [1] [2].

Property Description
Chemical Name PP242
CAS Number 1092351-67-1
Molecular Weight 308.34 g/mol
Molecular Formula C₁₆H₁₆N₆O
Mechanism of Action Selective, ATP-competitive mTOR kinase inhibitor [1].
Primary Target mTOR (IC₅₀ = 8 nM) [1].
Key Complex Inhibition mTORC1 (IC₅₀ = 30 nM), mTORC2 (IC₅₀ = 58 nM) [1].
Selectivity Remarkably selective for mTOR over other PI3K family members and a broad panel of protein kinases [1].

This compound vs. Other mTOR Inhibitors

This compound belongs to a class of mTOR inhibitors known as TORKinibs or second-generation ATP-competitive inhibitors. The following table contrasts it with other types of mTOR-targeting drugs.

Inhibitor Type / Example Mechanism of Action Key Characteristics & Clinical Context

| First-Generation (Rapalogs) e.g., Everolimus, Temsirolimus | Allosteric inhibitor of mTORC1 only [3]. | - Incomplete suppression of mTORC1 [2].

  • Does not inhibit mTORC2, leading to feedback activation of AKT [4] [3].
  • Approved for certain kidney, breast, and neuroendocrine tumors [4] [5]. | | Second-Generation (TORKinibs) e.g., this compound (PP242), AZD8055, OSI-027 | ATP-competitive inhibitor of both mTORC1 and mTORC2 [6] [2]. | - Potent and simultaneous inhibition of both mTOR complexes blocks pro-survival signals more effectively [2] [5].
  • Can overcome limitations of rapalogs [3] [2].
  • Mostly in preclinical or early clinical investigation. | | Dual PI3K/mTOR Inhibitors e.g., Omipalisib (GSK2126458), BEZ-235 | ATP-competitive inhibitor targeting the kinase domains of both PI3K and mTOR [7] [3]. | "Vertical" pathway inhibition to prevent compensatory signaling [3].
  • Can be more potent but may have a different toxicity profile due to broader target range. |

Key Experimental Findings & Protocols

Research has demonstrated this compound's efficacy in various experimental models. Here is a summary of key findings and common methodologies used in preclinical studies.

Application / Model Key Experimental Findings
In Vitro Anti-Proliferation This compound inhibits cell proliferation more effectively than rapamycin. In SIN1-/- (mTORC2-deficient) MEFs, this compound retains strong anti-proliferative effects while rapamycin's efficacy is reduced, indicating its effect is not solely dependent on mTORC2 inhibition [1].
Melanoma Cell Studies (in vitro) At 20 nM concentration in combination with a MEK inhibitor (AS-703026), this compound synergistically increased caspase-3 activation and apoptosis while inhibiting proliferation in several melanoma cell lines (WM3211, Mel 1359, MEWO) [5].
In Vivo Pharmacodynamics A study in mice showed this compound completely inhibited phosphorylation of Akt at Ser473 and Thr308 in fat and liver tissues, consistent with mTORC2 inhibition. In skeletal muscle, it only partially inhibited Akt phosphorylation, suggesting tissue-specific mechanisms [1].

Typical In Vitro Protocol for Anti-Proliferation Assay:

  • Cell Culture: Use relevant cancer cell lines (e.g., melanoma lines WM3211, Mel 1359) cultured in standard media like RPMI-1640 with 10% FBS [5].
  • Dosing: Treat cells with this compound across a dose range (e.g., low nanomolar to micromolar). A common reference concentration in combination studies is 20 nM [5]. Prepare a stock solution in DMSO (e.g., 50 mg/mL) and dilute in culture medium [1].
  • Incubation: Incubate for 24-72 hours.
  • Viability Readout: Assess proliferation using assays like Crystal Violet, which stains DNA in viable, adherent cells [5].

mTOR Signaling Pathway and this compound Mechanism

The following diagram illustrates the PI3K-Akt-mTOR signaling pathway and the mechanism of action for this compound.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2_PIP3 PIP2 → PIP3 PI3K->PIP2_PIP3 AKT_inactive AKT (Inactive) PIP2_PIP3->AKT_inactive Activates (Recruitment) AKT_active AKT (Active) AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->AKT_active Activates (via Phosphorylation) This compound This compound (PP242) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Rapalog Rapamycin (Rapalog) Rapalog->mTORC1 Partially Inhibits

This diagram shows how this compound acts as a catalytic inhibitor blocking both mTORC1 and mTORC2, unlike rapalogs which only partially inhibit mTORC1.

Current Status and Future Directions

This compound (PP242) is primarily a preclinical research tool and has not been approved for clinical use [1] [5]. However, it has been instrumental in validating the therapeutic potential of dual mTORC1/2 inhibition.

  • Clinical Counterparts: Other TORKinibs, such as onatasertib (ATG-008), have advanced to clinical trials. A recent Phase 1/2 study showed that onatasertib combined with the PD-1 antibody toripalimab had a manageable safety profile and encouraging anti-tumor activity in patients with advanced solid tumors, particularly cervical cancer [4].
  • Research Utility: this compound remains vital in basic research for dissecting mTOR signaling and for developing new discovery systems, such as drug-sensitized yeast models for identifying novel TOR inhibitors [7].

References

Torkinib PP242 structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Structural Insights and Mechanism of Action

Torkinib is a pyrazolopyrimidine-based compound that acts as an ATP-competitive inhibitor, binding directly to the kinase domain of mTOR [1] [2]. Its high selectivity stems from specific molecular interactions with key residues in the ATP-binding pocket.

  • Core Scaffold: The pyrazolopyrimidine moiety serves as the core structure, mimicking the purine ring of ATP and forming critical hydrogen bonds with the backbone residues Asp2195 and Gly2238 in the mTOR kinase domain [3].
  • Hydrophobic Interactions: The structure includes hydrophobic elements that engage in π-alkyl interactions with the Ile2356 residue, contributing to binding affinity and specificity [3].
  • Selectivity: The specific orientation and features of PP242 allow it to inhibit mTOR with an IC50 of 8 nM, while showing remarkable selectivity over other PI3K family members and most protein kinases [4] [2]. It inhibits other PI3K isoforms (like p110α/β/γ) only at concentrations 100 to 250-fold higher than its IC50 for mTOR [4] [5].

The diagram below illustrates how PP242 achieves its dual inhibition of mTORC1 and mTORC2, leading to distinct downstream effects.

G PP242 PP242 (this compound) mTORC1 mTORC1 PP242->mTORC1 Inhibits IC₅₀ = 30 nM mTORC2 mTORC2 PP242->mTORC2 Inhibits IC₅₀ = 58 nM Mitophagy Mitophagy PP242->Mitophagy Induces S6K1 p-S6K1 (Thr389) mTORC1->S6K1 Phosphorylates EIF4E eIF4E Release mTORC1->EIF4E 4E-BP1 Phosphorylation Releases eIF4E AKT_S473 p-AKT (Ser473) mTORC2->AKT_S473 Phosphorylates S6 p-S6 S6K1->S6 Phosphorylates S6K1->S6  Inhibits Cell_Death Cell Death & Apoptosis S6->Cell_Death  Leads to Translation Cap-Dependent Translation EIF4E->Translation EIF4E->Translation  Inhibits Translation->Cell_Death  Leads to AKT_Full Full AKT Activation AKT_S473->AKT_Full AKT_S473->AKT_Full  Inhibits AKT_Full->Cell_Death  Leads to

PP242 inhibits mTORC1/2, blocking protein translation and Akt activation, inducing cell death.

Quantitative Inhibition Profile

The table below summarizes the potency (IC50 values) of this compound against mTOR and a selection of other kinases.

Target Kinase IC50 Value Selectivity vs. mTOR
mTOR 8 nM [4] [5] -
mTORC1 30 nM [5] -
mTORC2 58 nM [5] -
PI3K p110δ 100 nM [5] [6] ~12-fold
DNA-PK 410 nM [5] [6] ~51-fold
PDGFR 410 nM [6] ~51-fold
PI3K p110γ 1.3 μM [5] ~162-fold
PI3K p110α 2 μM [5] ~250-fold
PI3K p110β 2.2 μM [5] ~275-fold
VEGFR2 1.5 μM [5] ~187-fold

Key Biological Effects and Experimental Data

This compound demonstrates potent anti-proliferative and cytotoxic activity across a wide range of cancer cell lines.

Cell Line / Model Assay / Effect Key Finding / Concentration
ERas Transformed Cells Proliferation Inhibition Complete suppression at 1.5 μM for 48h [7]
Various Cancer Cell Lines Cell Viability (IC50) Ranged from 0.09 μM (SW48) to 7.8 μM (SW620) [4]
MG63, U2OS, Saos-2 Apoptosis Assay Induced apoptosis at 100 nM for 36h [4]
MEFs (Primary Cells) Proliferation Inhibition More potent inhibition than rapamycin [1] [2]
p190-transformed BM Cells In Vivo Leukemia Model Delayed leukemia onset at ~60 mg/kg/day (oral) [6]

Detailed Experimental Protocols

To help you replicate key findings, here are standardized protocols for assessing PP242 activity.

In Vitro mTOR Kinase Assay [6]

This protocol measures the direct inhibition of mTOR kinase activity by PP242.

  • Recombinant Protein: Use recombinant mTOR enzyme.
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween, 10 μM ATP (with γ-³²P-ATP for detection), and 3 μg/mL BSA.
  • Substrate: Rat recombinant PHAS-1/4EBP1 at 2 mg/mL.
  • Inhibitor Incubation: Incubate mTOR with PP242 at 2-fold serial dilutions (e.g., from 50 μM to 0.001 μM).
  • Reaction Termination: Spot the reaction mixture onto nitrocellulose membranes.
  • Detection: Wash membranes with 1 M NaCl/1% phosphoric acid, dry, and quantify transferred radioactivity by phosphorimaging.
  • Data Analysis: Calculate IC50 values by fitting data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay [6]

This protocol evaluates the anti-proliferative effect of PP242 on cells.

  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs) or other cancer cell lines.
  • Cell Plating: Seed cells in 96-well plates.
  • Compound Treatment: Treat cells with a concentration gradient of PP242 (dissolved in DMSO) for 72 hours.
  • Viability Measurement: Add 10 μL of 440 μM resazurin sodium salt to each well. After 18 hours, measure fluorescence intensity (Excitation: 530 nm, Emission: 590 nm).
  • Data Analysis: Calculate the percentage of proliferation inhibition relative to DMSO-treated controls.

Conclusion for Research Applications

This compound (PP242) serves as a critical tool compound in biomedical research due to its clear structure-activity relationship, high selectivity as an mTOR kinase domain inhibitor, and well-characterized functional effects.

  • Key Research Applications: Studying mTORC1 and mTORC2 signaling; investigating rapamycin-resistant mTOR functions; modeling selective autophagy (mitophagy) and its role in cell death; and evaluating potential anti-cancer agents in vitro and in vivo [7] [1] [2].
  • Comparison with Rapamycin: Unlike the allosteric inhibitor rapamycin, PP242's ATP-competitive mechanism provides more complete inhibition of mTORC1 (e.g., on 4E-BP1 phosphorylation) and additional inhibition of mTORC2, leading to more robust suppression of cell proliferation and induction of cell death [7] [1].

References

Torkinib selective ATP-competitive mTOR inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Biology

Unlike first-generation allosteric inhibitors like rapamycin that partially inhibit mTORC1, Torkinib competes with ATP for binding to the catalytic site of the mTOR kinase domain, leading to comprehensive inhibition of both mTORC1 and mTORC2 [1] [2].

  • mTOR Complexes and Signaling: mTOR exists in two multi-protein complexes. mTORC1 phosphorylates downstream targets like S6K and 4E-BP1 to regulate protein translation and cell growth. mTORC2 phosphorylates AGC kinases like AKT at Ser473, promoting cell survival and metabolism [3] [4]. The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers [4] [5].
  • Structural Basis for Inhibition: The kinase domain of mTOR shares a conserved structure with canonical protein kinases. [3] The active site is recessed, with the FRB domain acting as a gatekeeper that restricts substrate access. ATP-competitive inhibitors like this compound target this deep catalytic cleft [3].

The diagram below illustrates how this compound inhibits the mTOR signaling pathway.

G Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 mTORC2->AKT Cell_Growth Cell Growth, Proliferation, Survival S6K_4EBP1->Cell_Growth This compound This compound This compound->mTOR inhibits

This compound inhibits mTOR, blocking signaling through both mTORC1 and mTORC2 complexes.

Quantitative Pharmacological Profile

This compound demonstrates high potency and selectivity for mTOR. The tables below summarize its key biochemical and cellular characteristics.

Table 1: Primary Target and Selectivity Profile

Target IC₅₀ (nM, cell-free) Description
mTOR 8 [6] [7] [8] Primary target; ATP-competitive inhibition.
mTORC1 30 [6] [8] [9] Inhibits phosphorylation of S6K, 4E-BP1.
mTORC2 58 [6] [8] [9] Inhibits phosphorylation of AKT (Ser473).
p110δ (PI3K) 100 [6] [8] >10-fold selectivity over mTOR.
DNA-PK 410 [6] [8] ~50-fold selectivity over mTOR.
p110α/β/γ (PI3K) 1,300 - 2,200 [6] [8] >100-fold selectivity over mTOR.

Table 2: Cellular and In Vivo Activity

Assay Type Model System Result / Activity
Anti-proliferative (In Vitro) p190-transformed murine BM cells GI₅₀ = 12 nM [6] [8]
Various solid tumor cell lines (SKOV3, PC3, etc.) GI₅₀ = 0.19 - 2.13 µM [6] [8]
Target Modulation (In Vitro) BT549 cells (Western Blot) Inhibited phosphorylation of Akt, p70S6K, and S6 [6] [8]
Apoptosis Induction (In Vitro) Osteosarcoma cells (MG63, U2OS, Saos-2) Promoted apoptosis at 100 nM [7]
Efficacy (In Vivo) HCT116 colorectal cancer xenografts (oral, 21 days) 75% reduction in tumor volume at 10 mg/kg [8]
p190 BCR-ABL leukemia model (oral) Delayed leukemia onset at 30 and 60 mg/kg [6] [8]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Kinase Assay (Biochemical Inhibition)

This protocol measures the direct inhibition of mTOR kinase activity in vitro [6] [8].

  • Procedure: Purified mTOR kinase domain is incubated with this compound in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween) containing 10 μM ATP and a substrate like recombinant PHAS-1/4EBP1. The reaction is initiated by adding ATP, often including a radioactive tracer (γ-³²P-ATP).
  • Detection: Reactions are stopped by spotting onto nitrocellulose or phosphocellulose membranes. After extensive washing to remove unbound radioactivity, the transferred radioactivity is quantitated using phosphorimaging.
  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using software such as GraphPad Prism [6] [8].
Cell-Based Assay (Proliferation and Viability)

This protocol determines the anti-proliferative effects of this compound [6] [7] [8].

  • Cell Seeding: Cells are seeded in triplicate in 96-well plates and allowed to adhere overnight.
  • Drug Treatment: The following day, cells are treated with a concentration range of this compound (e.g., 1 nM to 10 μM) or a vehicle control (typically 0.1% DMSO) for a specified period (e.g., 48-72 hours).
  • Viability Measurement: Cell viability is assessed using colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assays according to manufacturers' instructions. Absorbance or luminescence values are normalized to control wells.
  • Data Analysis: Dose-response curves are generated, and the GIC₅₀ (concentration for 50% growth inhibition) is calculated [6] [8].
Animal Research (In Vivo Efficacy)

This describes a typical in vivo dosing protocol in mouse models [6] [8].

  • Formulation: For oral administration, this compound is often prepared in a vehicle containing 20% DMSO, 40% PEG-400, and 40% saline. Alternative formulations for longer-term studies may use 0.5% carboxymethyl cellulose sodium (CMC-Na) [6] [8].
  • Dosing: In a leukemia model, mice were dosed orally with 30 or 60 mg/kg of this compound [6]. In xenograft models, doses of 5-20 mg/kg administered orally once daily have been used [8].
  • Analysis: After sacrifice, tissues (e.g., tumors, spleen, bone marrow) are harvested. Protein lysates are analyzed by Western blot to assess target engagement (e.g., reduction in p-S6 and p-Akt), and tumor burden or volume is measured [6] [8].

Research Applications and Context

  • Advantage over Rapamycin: By simultaneously inhibiting mTORC1 and mTORC2, this compound achieves a more complete suppression of oncogenic signaling and avoids the AKT activation that can occur due to loss of mTORC1-dependent negative feedback loops with rapalogs [4] [2].
  • Role in Targeting Cancer Stem Cells (CSCs): The mTOR pathway is crucial for maintaining the pluripotency and self-renewal of CSCs. Inhibiting mTOR with agents like this compound is a promising strategy to target this therapy-resistant cell population, potentially suppressing tumor recurrence and metastasis [5].

Important Limitations and Considerations

  • Research Use Only: this compound is strictly for research purposes and is not approved for human consumption [6] [8].
  • In Vivo Limitations: Studies indicate that this compound's ability to inhibit Akt phosphorylation can be tissue-dependent. It completely inhibits Akt phosphorylation in liver and fat but only partially in skeletal muscle, suggesting other kinases may compensate in some tissues [6] [8] [9].
  • Specificity Note: While highly selective for mTOR over many PI3K isoforms, profiling against 219 protein kinases showed that at high concentrations (100x IC₅₀ for mTOR), this compound can also inhibit Ret, PKCα, PKCβII, and JAK2V617F [8] [9].

References

Torkinib pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase [1] [2]. Unlike the first-generation inhibitor rapamycin which allosterically inhibits only mTOR Complex 1 (mTORC1), this compound targets the catalytic site of mTOR, thereby potently inhibiting both mTORC1 and mTORC2 [3] [4] [5].

The diagram below illustrates the core mTOR signaling pathway and the site of action for TORKinibs.

g GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt_inactive Akt (Inactive) PI3K->Akt_inactive Akt_T308 Akt pT308 Akt_inactive->Akt_T308 Akt_S473 Akt pS473 (Full Activation) Akt_T308->Akt_S473 mTORC1 mTORC1 (Rapamycin-sensitive) Akt_S473->mTORC1 S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 mTORC2 mTORC2 (Rapamycin-resistant) mTORC2->Akt_S473 Phosphorylation CellGrowth Cell Growth & Proliferation S6K_4EBP1->CellGrowth This compound This compound (PP242) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Key differentiator of TORKinibs is simultaneous inhibition of mTORC1 and mTORC2 complexes.

Quantitative Pharmacodynamic and Potency Profile

The tables below summarize key quantitative data on this compound's potency and its cellular effects across various cancer models.

Table 1: In Vitro Kinase Inhibition Profile of this compound (PP242) [1] [2]

Target Kinase / Complex IC₅₀ Value Note
mTOR 8 nM Kinase domain in cell-free assays [1].
mTORC1 30 nM Measured in cellular assays [1].
mTORC2 58 nM Measured in cellular assays [1].
PI3Kδ 100 nM >10-fold selectivity vs. mTOR [1].
DNA-PK 410 nM Related PIKK family member [1].
PI3Kα/β/γ 1.3 - 2.2 µM >100-fold selectivity vs. mTOR [1] [2].

Table 2: Summary of Select Cellular & Preclinical Effects [4] [2]

Observed Effect Model System Concentration / Dose Key Findings
Inhibition of mTORC1/2 Signaling U87vIII, Rh30, HT29 cells 0.04 - 2.5 µM; 1 µM Inhibited phospho-S6K1 (mTORC1) and phospho-Akt Ser473 (mTORC2) [2].
Anti-proliferation & Cytotoxicity Various cancer cell lines (e.g., HCT116, MM.1S, 786-O) IC₅₀ values: 0.09 - 7.8 µM More effective than rapamycin; induced G1 arrest and/or apoptosis [4] [2].
Anti-tumor Efficacy In Vivo Mouse xenograft models (e.g., multiple myeloma, colon cancer) 50 - 100 mg/kg (oral) Delayed leukemia onset; inhibited growth of colon cancer and multiple myeloma xenografts [4].
Impact on Immune Cells Preclinical models Varies Promoted Treg expansion; impaired antibody class switching in B cells [3] [6].

Experimental Research Protocols

Based on published research, here are detailed methodologies for key experiments investigating this compound's effects.

Protocol 1: Assessing mTORC1 and mTORC2 Inhibition by Western Blot

This is a foundational protocol to confirm target engagement and measure the pharmacodynamic effects of this compound [4] [2].

  • Cell Lines: Can be performed in a wide variety, such as U87vIII glioblastoma, Rh30 rhabdomyosarcoma, HT29 colon carcinoma, or MM.1S multiple myeloma cells.
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Create working dilutions in cell culture medium immediately before use, ensuring the final DMSO concentration is ≤0.1% (v/v). Include a vehicle control.
  • Treatment and Incubation: Plate cells and allow to adhere overnight. Treat cells with this compound (e.g., 1 µM for 2 hours) or vehicle control. For time- or dose-response studies, incubate for 0.5 to 24 hours with concentrations ranging from 50 nM to 2.5 µM.
  • Sample Collection and Analysis:
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe membranes with the following primary antibodies:
      • Phospho-S6K1 (Thr389) to monitor mTORC1 inhibition.
      • Phospho-Akt (Ser473) to monitor mTORC2 inhibition.
      • Corresponding total protein antibodies to ensure equal loading.
Protocol 2: Cell Viability and Anti-proliferation Assay

This protocol evaluates the functional consequence of mTOR pathway inhibition [4] [2].

  • Cell Lines: Applicable to most proliferating cancer cell lines (e.g., DLD-1, Caco2, HCT116 colon cancer cells, OCI-AML3 leukemia cells).
  • Compound Treatment: Seed cells in 96-well plates. The following day, treat with a dose range of this compound (e.g., 0 nM to 1000 nM) for 24 to 72 hours. Each concentration should be tested with multiple replicates.
  • Viability Measurement:
    • After incubation, add a cell viability assay reagent such as MTT, MTS, or CellTiter-Glo.
    • Measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
    • Calculate the percentage of cell viability relative to the vehicle control group. The IC₅₀ value (concentration that inhibits growth by 50%) can be determined using non-linear regression analysis of the dose-response curve.
Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol outlines the assessment of this compound's efficacy in a live animal model [4].

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
  • Xenograft Establishment: Subcutaneously inject human cancer cells (e.g., 8226 multiple myeloma cells or HCT116 colon cancer cells) into the flank of mice.
  • Dosing Regimen:
    • Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into control and treatment groups.
    • Administer this compound orally at doses such as 50 mg/kg or 100 mg/kg, typically once or twice daily.
    • The control group receives the vehicle only.
  • Efficacy Assessment:
    • Measure tumor dimensions with calipers 2-3 times per week.
    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
    • Monitor body weight to assess potential toxicity.
    • At the end of the study, excise tumors for further analysis (e.g., Western blot to confirm pathway inhibition or immunohistochemistry).

Key Considerations and Challenges in Application

  • Therapeutic Window: While this compound is selective for mTOR over PI3K isoforms, at higher concentrations it can inhibit other kinases like DNA-PK and PI3Kδ, which may contribute to off-target effects [4] [1].
  • Feedback Loops and Resistance: Similar to rapalogs, TORKinibs can induce feedback activation of survival pathways like ERK in some cancer cell types, which can attenuate their anti-cancer efficacy and suggests a rationale for combination therapy [4] [5].
  • Context-Dependent Immune Effects: The impact on the immune system is complex. While beneficial in promoting T-regulatory cells, TORKinibs may negatively affect wound healing and potentially exacerbate ischemia-reperfusion injury, a critical consideration in transplant settings [6].
  • Limited Clinical Data: It is important to note that this compound (PP242) is primarily a research-grade compound. The available pharmacokinetic data is largely from preclinical models, and its clinical translation remains uncertain [4].

References

Comprehensive Research Guide: Torkinib (PP242) as a Selective mTOR Inhibitor for In Vitro Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Torkinib (PP242)

This compound (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, which has emerged as a valuable research tool for studying mTOR signaling in various disease models. With an IC₅₀ of 8 nM against mTOR in cell-free assays, PP242 demonstrates remarkable specificity, targeting both mTOR complexes (mTORC1 and mTORC2) with significantly greater potency than related PI3K isoforms [1] [2]. This dual inhibition capability distinguishes PP242 from first-generation rapalogs, which primarily target mTORC1 and incompletely suppress its functions. PP242 has shown substantial antiproliferative and antimetastatic effects across diverse cancer cell lines, making it a promising candidate for oncological research and targeted therapy development [3].

The molecular mechanism of PP242 involves direct competition with ATP for binding to the kinase domain of mTOR, thereby blocking phosphorylation events downstream of both mTORC1 and mTORC2 complexes. This results in suppression of S6K1 and 4E-BP1 phosphorylation (via mTORC1 inhibition) and reduced Akt phosphorylation at Ser473 (via mTORC2 inhibition) [1] [4]. By simultaneously targeting both complexes, PP242 effectively disrupts the PI3K/AKT/mTOR signaling axis, a pathway frequently dysregulated in cancer, thereby modulating critical cellular processes including proliferation, survival, migration, and angiogenesis [3].

Key Biochemical and Cellular Properties

Biochemical Characterization

Table 1: Biochemical inhibition profile of this compound (PP242)

Target IC₅₀ Value Significance
mTOR 8 nM Primary target; measured in cell-free assays [1]
mTORC1 30 nM Inhibition of ribosomal protein S6K and 4E-BP1 phosphorylation [2]
mTORC2 58 nM Suppression of Akt phosphorylation at Ser473 [2]
PI3Kδ 100 nM >10-fold selectivity over mTOR [1]
DNA-PK 410 nM Related kinase with structural similarities to mTOR [4]
PI3Kα/β/γ 1.3-2.2 μM >100-fold selectivity over mTOR [1]
Cellular Activity Across Cancer Cell Lines

Table 2: Cellular activity of this compound (PP242) in various cancer models

Cell Line Cancer Type Assay Concentration Effect
AGS Gastric cancer Cell viability IC₅₀: 50-500 nM Dose-dependent proliferation inhibition [3]
HCT 116 Colorectal cancer Growth inhibition IC₅₀: 0.41 μM Potent growth suppression [1]
HT-29 Colorectal cancer Growth inhibition IC₅₀: 0.23 μM Effective growth control [1]
MCF-7 Breast cancer Apoptosis 200 nM Induction of programmed cell death [1]
MG63 Osteosarcoma Apoptosis 100 nM Promotes apoptosis after 36h [1]
HUVEC Endothelial Tube formation 50-500 nM Inhibition of angiogenesis [3]
786-O Renal carcinoma E-cadherin expression 0.5 μM Dose-dependent increase in E-cadherin [1]

PP242 exhibits broad-spectrum antiproliferative activity across numerous cancer cell types, with IC₅₀ values typically ranging from nanomolar to low micromolar concentrations [1] [3]. Beyond direct cytotoxicity, PP242 modulates critical cancer hallmarks including metastasis and angiogenesis. In gastric cancer models, PP242 significantly inhibits cell migration and invasion at concentrations similar to those required for proliferation suppression [3]. Additionally, PP242 disrupts angiogenic processes by inhibiting capillary tube formation in endothelial cells, suggesting potential anti-angiogenic therapeutic applications [3].

mTOR Signaling Pathway and PP242 Mechanism

The mechanistic target of rapamycin (mTOR) functions as a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status [5]. mTOR exists in two structurally and functionally distinct complexes: mTORC1 (containing Raptor) and mTORC2 (containing Rictor) [5]. mTORC1 primarily controls protein synthesis, lipid synthesis, and autophagy through phosphorylation of downstream effectors including S6K and 4E-BP1. mTORC2 regulates cytoskeletal organization and cell survival by phosphorylating Akt at Ser473, which is necessary for its full activation [5].

PP242 represents a second-generation mTOR inhibitor that targets the ATP-binding site of the mTOR kinase domain, unlike allosteric inhibitors like rapamycin [6]. This mechanism enables PP242 to simultaneously inhibit both mTORC1 and mTORC2, thereby more completely suppressing mTOR signaling and avoiding the compensatory Akt activation often observed with rapalogs [3]. The inhibition of both complexes results in coordinated suppression of protein synthesis, cell cycle progression, and survival signals, explaining the potent antitumor activity observed across diverse cancer models [1] [3].

G GrowthFactors Growth Factors & Nutrients PI3K PI3K Signaling GrowthFactors->PI3K Activates mTORC1 mTORC1 (Raptor) PI3K->mTORC1 Activates mTORC2 mTORC2 (Rictor) PI3K->mTORC2 Activates S6K p70S6K mTORC1->S6K Phosphorylates BP1 4E-BP1 mTORC1->BP1 Phosphorylates Akt Akt S473 mTORC2->Akt Phosphorylates Synthesis Protein Synthesis & Cell Growth S6K->Synthesis Promotes BP1->Synthesis Regulates Survival Cell Survival & Migration Akt->Survival Enhances PP242 PP242 PP242->mTORC1 Inhibits PP242->mTORC2 Inhibits

Figure 1: PP242 inhibition of mTOR signaling pathway. PP242 targets the kinase domain of both mTORC1 and mTORC2 complexes, thereby suppressing downstream signaling events that promote protein synthesis, cell growth, and survival [1] [5] [4].

Detailed Experimental Protocols

Cell Culture and Compound Preparation
4.1.1 Stock Solution Preparation
  • Solvent preparation: Prepare stock solutions by dissolving PP242 in molecular biology grade DMSO to a concentration of 10 mM [1].
  • Aliquoting: Divide into single-use aliquots to minimize freeze-thaw cycles that may compromise compound stability.
  • Storage conditions: Store at -20°C for up to one month; for long-term storage, maintain at -80°C where the compound remains stable for at least one year [2].
  • Working solutions: Prepare fresh working dilutions in appropriate cell culture media immediately before use, ensuring final DMSO concentration does not exceed 0.1% to maintain cell viability.
4.1.2 Cell Culture Conditions
  • Cell lines: Maintain gastric cancer cell lines (AGS, MKN45, MKN28, KATO3, N87, SGC7901) and endothelial cells (HUVEC, HMEC) in recommended media supplemented with 10% FBS and 1% penicillin/streptomycin [3].
  • Incubation environment: Culture all cells in a humidified incubator at 37°C with 5% CO₂ [3].
  • Passaging protocol: Subculture cells at 80-90% confluence using standard trypsinization procedures.
  • Experimental seeding: Plate cells at appropriate densities (3-5×10³ cells/well for 96-well plates) and allow to adhere for 24 hours before treatment [3].
Cell Viability and Proliferation Assays
4.2.1 Cell Counting Kit-8 (CCK-8) Protocol

The CCK-8 assay provides a colorimetric method for quantifying cell viability based on mitochondrial dehydrogenase activity [3].

  • Cell plating: Plate cells in 96-well plates at a density of 3-5×10³ cells/well in 100 μL complete medium and incubate for 24 hours to allow attachment [3].
  • Compound treatment: Prepare serial dilutions of PP242 in culture media to achieve final concentrations typically ranging from 0-1000 nM. Replace medium in test wells with PP242-containing media. Include DMSO-only controls (0.1% final concentration) as vehicle controls [1] [3].
  • Incubation: Treat cells for 24-48 hours based on experimental requirements and cell doubling times [3].
  • Viability measurement: Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader [3].
  • Data analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate curve-fitting software (e.g., GraphPad Prism).
4.2.2 Experimental Considerations
  • Time course experiments: For kinetic assessment of antiproliferative effects, perform treatments for both 24 and 48 hours to capture time-dependent responses [1].
  • Replication: Include at least three replicate wells per condition and repeat experiments independently a minimum of three times [3].
  • Cell type variability: Note that sensitivity to PP242 varies significantly by cell line, with IC₅₀ values ranging from ~50 nM to >1 μM across different cancer types [1] [3].
Migration and Invasion Assays
4.3.1 Wound Healing (Scratch) Assay

The wound healing assay evaluates two-dimensional cell migration capability in response to PP242 treatment [3].

  • Cell preparation: Plate AGS or other appropriate cells on 60 mm culture dishes and grow to 90-100% confluence [3].
  • Wound creation: Create a uniform scratch wound using a 200 μL pipette tip. Mark the injury line for consistent imaging locations.
  • Wash step: Gently wash cells with serum-free medium to remove detached cells [3].
  • Treatment: Add fresh medium containing PP242 at desired concentrations (typically 0-1000 nM). Include DMSO vehicle control.
  • Image capture: Photograph the wound immediately after scratching (t=0) and at 24-hour intervals using an inverted microscope. Maintain consistent positioning using reference marks.
  • Quantitative analysis: Measure wound closure using image analysis software (e.g., ImageJ). Calculate migration rate as percentage of wound closure relative to initial wound area [3].
4.3.2 Transwell Invasion Assay
  • Matrix coating: Coat transwell inserts with Matrigel (diluted in serum-free medium) and allow to polymerize for 30 minutes at 37°C.
  • Cell seeding: Harvest cells and seed 3-5×10⁴ cells in serum-free medium into the upper chamber.
  • Chemoattractant: Add complete medium with 10% FBS to the lower chamber as a chemoattractant.
  • Treatment: Include PP242 in both upper and lower chambers at desired concentrations.
  • Incubation: Incubate for 24-48 hours to allow invasion through Matrigel.
  • Quantification: Remove non-invading cells from the upper surface, fix and stain invaded cells on the lower surface, and count using microscopy.
Molecular Analysis Techniques
4.4.1 Western Blotting for mTOR Pathway Analysis

Western blotting enables direct assessment of mTOR pathway inhibition by monitoring phosphorylation status of key downstream targets [3].

  • Cell treatment and lysis: Treat cells with PP242 (typically 0-1000 nM) for 0.5-2 hours for acute signaling assessment or 12-36 hours for prolonged effects. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (1.72 mmol/L phenylmethylsulfonyl fluoride, 10 mg/mL aprotinin, 10 mg/mL leupeptin, 100 mmol/L NaF, and 500 mmol/L Na₃VO₄) [3].
  • Protein quantification: Determine protein concentration using BCA or Bradford assay.
  • Electrophoresis: Separate equal protein amounts (20-40 μg) by 10% SDS-polyacrylamide gel electrophoresis [3].
  • Membrane transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.
  • Immunoblotting: Block membranes with 5% non-fat milk or BSA for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key antibodies for assessing PP242 activity include:
    • Phospho-Akt (Ser473) #4508
    • Total Akt #9272
    • Phospho-mTOR (Ser2448) #2971
    • Total mTOR #2972
    • Phospho-p70S6K (Thr389) #9206
    • Total p70S6K #2708 [3]
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect using enhanced chemiluminescence reagent [3].
  • Quantification: Analyze band intensities using imaging software (e.g., Image Lab version 3.0) and normalize phosphoprotein levels to total protein or loading controls [3].
Angiogenesis Assays
4.5.1 Capillary Tube Formation Assay

This assay evaluates the antiangiogenic potential of PP242 by measuring endothelial tube formation on Matrigel [3].

  • Matrix preparation: Thaw Matrigel on ice overnight at 4°C. Add 200 μL (10 mg/mL) to each well of a 24-well plate and polymerize for 30 minutes at 37°C [3].
  • Cell preparation: Harvest HUVECs using mild trypsinization and resuspend in 1640 medium at a density of 3×10⁵ cells/mL.
  • Treatment and plating: Add 0.2 mL cell suspension to each Matrigel-coated well with or without PP242 at indicated concentrations (typically 50-500 nM) [3].
  • Incubation: Incubate for 20 hours at 37°C with 5% CO₂.
  • Image acquisition and analysis: Observe tube networks under a phase-contrast microscope (100× magnification). Capture images from four random fields per well. Analyze using angiogenesis analysis software (e.g., Angiosys 1.0) to quantify mean vessel area per field [3].

Experimental Workflow

G Start Experimental Planning Prep1 PP242 Stock Solution Preparation (10 mM in DMSO) Start->Prep1 Prep2 Cell Seeding & 24h Adherence Prep1->Prep2 Assay1 Cell Viability Assay (CCK-8, 24-48h treatment) Prep2->Assay1 Assay2 Functional Assays (Migration/Angiogenesis) Prep2->Assay2 Assay3 Molecular Analysis (Western Blot, 0.5-2h treatment) Prep2->Assay3 Analysis Data Analysis & Interpretation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: Experimental workflow for PP242 in vitro studies. This flowchart outlines the key steps in designing and executing experiments with PP242, from compound preparation through data analysis [1] [3].

Formulation and Storage Guidelines

Solubility and Storage Recommendations

Table 3: Formulation and handling guidelines for PP242

Parameter Specification Notes
Molecular weight 308.34 g/mol [1]
Purity >99% by HPLC Verify upon receipt [1] [4]
CAS Registry 1092351-67-1 [2] [4]
Solubility in DMSO Up to 8 mg/mL (25.9 mM) [4]
Stock concentration 10 mM recommended Stable for 1 month at -20°C [2]
Long-term storage -20°C to -80°C (desiccated) Stable for 1-2 years as supplied [4]
Working solutions Prepare fresh in culture media Final DMSO ≤0.1% [3]

Troubleshooting and Technical Notes

  • Inconsistent Western blot results: Ensure complete inhibition of phosphatases during cell lysis by using fresh phosphatase inhibitors. For assessing acute signaling effects, limit treatment duration to 0.5-2 hours [3].
  • Reduced potency in cellular assays: Verify that serum concentrations are consistent across experiments, as higher serum levels (>10% FBS) may partially counteract PP242 effects through growth factor signaling [3].
  • Cell line variability: Consider baseline mTOR pathway activation status when interpreting results. Cell lines with PTEN deficiencies or PIK3CA mutations often show enhanced sensitivity to PP242 [3].
  • Angiogenesis assay optimization: Use early passage HUVECs (passage 3-6) for consistent tube formation. Ensure Matrigel is evenly distributed and properly polymerized before cell seeding [3].

References

Torkinib in Cancer Cell Proliferation Assays: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Assay Aspect Detailed Protocol Specifications
Cell Lines Melanoma: WM3211 (primary), Mel 1359 (metastatic), MEWO (metastatic) [1]
Torkinib Treatment 20 nM working concentration; 24-48 hour incubation [1]
Combination Agents MEK1/2 inhibitor AS-703026 (10 µM); 24-48 hour co-incubation [1]
Proliferation Assay Crystal violet staining; quantitative measurement [1]
Viability & Cytotoxicity LDH cytotoxicity detection; fluorogenic caspase-3 activation (DEVD-AFC substrate) [1]
Apoptosis Detection DNA fragmentation ELISA (mono-/oligonucleosomes); DAPI staining [1]
Mechanistic Analysis Western blot: phospho-mTOR (Ser2448, Ser2481), Bcl-2 family proteins [1]

Detailed Experimental Protocol

Cell Culture and Preparation
  • Cell Lines: Utilize appropriate cancer cell lines based on research focus. The protocol validated in melanoma models (WM3211, Mel 1359, MEWO) [1].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere [1].
  • Passaging: Subculture cells at 70-80% confluence using standard trypsinization procedures.
Drug Preparation and Treatment
  • This compound (PP242) Stock: Prepare 10 mM stock solution in DMSO, aliquot, and store at -20°C.
  • Working Solution: Dilute in culture medium to 20 nM final concentration (1:500,000 dilution from stock) [1].
  • Combination Treatments: For synergy studies, co-treat with MEK1/2 inhibitor AS-703026 at 10 µM final concentration [1].
  • Treatment Duration: Incubate cells with inhibitors for 24-48 hours based on experimental endpoints [1].
Cell Proliferation Assay (Crystal Violet Method)
  • Seeding: Plate cells in 24-well or 96-well plates at appropriate density (e.g., 5,000-10,000 cells/well for 96-well format).
  • Treatment: After 24-hour attachment, treat with this compound ± combinations in fresh medium.
  • Staining: After 24-48 hours, remove medium, gently wash with PBS, and stain with 0.5% crystal violet solution (in 25% methanol) for 10 minutes at room temperature.
  • Washing: Rinse plates thoroughly with distilled water until background is clear.
  • Elution: Add 1% SDS solution to dissolve stained cells.
  • Quantification: Measure absorbance at 570 nm using plate reader [1].
Complementary Assays for Mechanism Elucidation
  • Caspase-3 Activation: Use fluorogenic substrate DEVD-AFC according to manufacturer's protocol (Biovision) [1].
  • DNA Fragmentation ELISA: Quantify cytoplasmic histone-associated DNA fragments using commercial kits [1].
  • LDH Cytotoxicity: Measure lactate dehydrogenase release using cytotoxicity detection kit (Roche) [1].
  • Western Blotting: Analyze phospho-mTOR (Ser2448, Ser2481) and Bcl-2 family proteins using standard protocols [1].
  • DAPI Staining: Visualize nuclear fragmentation and chromatin condensation [1].
Data Analysis and Interpretation
  • Proliferation Calculation: Express crystal violet results as percentage inhibition compared to DMSO-treated controls.
  • Synergy Assessment: Evaluate combination effects using appropriate models (e.g., Highest Single Agent) [2].
  • Statistical Analysis: Perform triplicate experiments; analyze using Student's t-test or ANOVA with p<0.05 considered significant.

The experimental workflow for assessing this compound's effects on cancer cells involves parallel paths for proliferation measurement, apoptosis detection, and mechanistic studies, culminating in data analysis and interpretation.

G cluster_1 Experimental Setup cluster_2 Assessment Methods Start Cell Culture & Preparation DrugPrep Drug Preparation Start->DrugPrep Treatment Cell Treatment (20 nM this compound, 24-48h) DrugPrep->Treatment AssayProlif Proliferation Assay (Crystal Violet) Treatment->AssayProlif Post-incubation AssayApoptosis Apoptosis Detection (DNA Fragmentation ELISA) Treatment->AssayApoptosis Post-incubation AssayMech Mechanistic Studies (Western Blot, Caspase-3) Treatment->AssayMech Post-incubation Analysis Data Analysis & Interpretation AssayProlif->Analysis AssayApoptosis->Analysis AssayMech->Analysis

mTOR Signaling Pathway and this compound Mechanism

This compound (PP242) is a second-generation ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes, unlike rapamycin analogs which primarily inhibit mTORC1 [1]. This comprehensive inhibition blocks downstream signaling through 4E-BP1 and S6K1, inducing apoptosis and reducing cancer cell proliferation.

G GrowthFactors Growth Factors & Signals PI3K PI3K Activation GrowthFactors->PI3K Akt Akt Activation PI3K->Akt mTORC1 mTORC1 Complex Akt->mTORC1 mTORC2 mTORC2 Complex Akt->mTORC2 S6K1 S6K1 Activation mTORC1->S6K1 eIF4E 4E-BP1/eIF4E Translation Initiation mTORC1->eIF4E ApoptosisInhibition Apoptosis Inhibition mTORC2->ApoptosisInhibition CellGrowth Cell Growth & Proliferation S6K1->CellGrowth eIF4E->CellGrowth This compound This compound (PP242) ATP-competitive inhibitor This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Key Technical Considerations

  • Optimal Concentration: 20 nM this compound effectively inhibits proliferation while maintaining specificity [1].
  • Combination Potential: Synergistic effects observed with MEK inhibitors suggest pathway crosstalk targeting strategies [1].
  • Time Course: 24-hour treatments sufficient for caspase activation; 48-hour incubations optimal for proliferation measurements [1].
  • Cell Line Variability: Consider genetic background (BRAF, PTEN, RAS status) when interpreting results across different models [1].

Troubleshooting Guide

  • High Background in Crystal Violet: Ensure thorough washing after staining; optimize cell seeding density.
  • Poor Inhibition: Verify drug stock concentration and storage conditions; check mTOR pathway activation status in cell lines.
  • High Variability: Use consistent passage numbers; ensure uniform cell seeding.

References

Torkinib (PP242) Application Notes: Apoptosis Induction Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties

Torkinib (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It simultaneously targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), distinguishing it from first-generation rapalogs that primarily inhibit mTORC1 [1] [2]. Its key biochemical properties are summarized below:

Property Value / Characterization
CAS Number 1092351-67-1 [1]
Molecular Weight 308.34 g/mol [3]
IC₅₀ (mTOR) 8 nM [3] [1]
IC₅₀ (mTORC1) 30 nM [1]
IC₅₀ (mTORC2) 58 nM [1]
Selectivity >10-fold selective for mTOR over PI3Kδ, and >100-fold selective over PI3Kα/β/γ [3]
Primary Action Induces apoptosis and mitophagy [3]

Experimental Protocols for Apoptosis Induction

Cell Culture and General Treatment Protocol

This foundational protocol is adaptable for various cell-based assays to study PP242-induced apoptosis.

  • 1. Reconstitution: Prepare a 10 mM stock solution by dissolving PP242 in high-quality, sterile DMSO. Aliquot and store at -20°C or -80°C [1].
  • 2. Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well, 96-well plates) at a density that ensures 70-80% confluence at the time of treatment. Use standard culture medium supplemented with serum.
  • 3. Treatment: Add the predetermined volume of PP242 stock directly to the culture medium to achieve the desired final concentration. DMSO concentration should be equalized in all treatment groups, including the vehicle control, and typically kept below 0.1% [4].
  • 4. Incubation: Incubate cells for the required duration (common time points are 24 to 48 hours) at 37°C in a 5% CO₂ atmosphere [5] [4].
  • 5. Harvest and Analysis: Proceed with downstream assays to quantify apoptosis and related molecular events.
Validated Cell Line Protocols and Efficacious Concentrations

The following table consolidates effective PP242 treatment conditions for inducing apoptosis and signaling inhibition across various cancer cell lines, as reported in the literature.

Table 1: PP242 Apoptosis Induction Protocols Across Cell Lines

Cell Line Origin Assay Type Concentration Incubation Time Key Findings / Readout PMID / Reference
Caki, ACHN, A498 Renal Carcinoma Apoptosis (Annexin V, PARP cleavage) 2 - 5 µM (with Curcumin) 30 - 48 hours Synergistic cell death; Bax activation; ↓Mcl-1, ↓Bcl-2 [5] -
MG63, U2OS, Saos-2 Osteosarcoma Apoptosis Assay (Caspase activation) 100 nM 36 hours Promotes apoptosis [3] -
MCF-7, MDA-MB-231 Breast Cancer Apoptosis Assay 200 nM 36 hours Induces apoptosis [3] -
WM3211, Mel 1359, MEWO Melanoma Caspase-3 Activation / DNA Fragmentation 20 nM 24 - 48 hours Activates caspase-3 and induces apoptosis [4] -
Primary AML Cells Acute Myeloid Leukemia Apoptosis (Annexin V) / Viability 0.5 - 2 µM 24 - 48 hours Induces apoptosis even in stromal co-culture; ↓p-AKT, ↓p-S6K [2] -
HCT-8 Colorectal Adenocarcinoma Infection Inhibition 0.5 µM 45 hours post-infection Reduces C. parvum infection by 70-77% [6] -
Various (e.g., Rh30, HT29) General Protocol Signaling Inhibition (Western Blot) 1 µM 2 hours Inhibits mTORC1 (p-S6K) and mTORC2 (p-Akt) signaling [3] -

Key Mechanistic Insights and Synergistic Combinations

Signaling Pathway and Mechanism of Action

PP242 induces apoptosis through dual inhibition of mTORC1 and mTORC2, leading to a coordinated shutdown of pro-survival signals.

G cluster_mTOR mTOR Complexes cluster_downstream Downstream Signaling cluster_effects Cellular Outcomes PP242 PP242 mTORC1 mTORC1 PP242->mTORC1 Inhibits mTORC2 mTORC2 PP242->mTORC2 Inhibits Apoptosis Apoptosis Induction PP242->Apoptosis Directly Induces Feedback Feedback Activation (ERK, AKT) PP242->Feedback Can Cause S6K p-S6K mTORC1->S6K Phosph. eIF4E 4E-BP1 / eIF-4E (Cap-dependent Translation) mTORC1->eIF4E Phosph. Akt p-Akt (S473) mTORC2->Akt Phosph. Survival Cell Survival & Proliferation S6K->Survival Akt->Survival eIF4E->Survival Survival->Apoptosis Loss of Feedback->Survival Promotes Feedback->Apoptosis Confers Resistance

The diagram above illustrates the core mechanism. Key molecular events in apoptosis induction include:

  • Inhibition of Pro-Survival Signals: PP242 potently inhibits phosphorylation of Akt at Ser473 (an mTORC2 substrate) and S6K at Ser235/236 (an mTORC1 substrate) [3] [2].
  • Dysregulation of Bcl-2 Family Proteins: Effective apoptosis induction, especially in synergistic combinations, is associated with downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2, and activation of the pro-apoptotic protein Bax [5].
  • Feedback Activation as a Resistance Mechanism: A critical finding is that PP242 treatment can lead to feedback activation of the ERK pathway. This activation serves as a mechanism of resistance to its lethal effects and is more pronounced with PP242 than with first-generation rapalogs [7].
Synergistic Combination Protocol

Research indicates that PP242 alone may not induce robust apoptosis in all cell types but can be highly effective in combination.

  • Synergistic Agent: Curcumin. Combining PP242 with the natural compound curcumin has shown potent synergistic induction of apoptosis in renal carcinoma cells [5].
  • Proposed Mechanism: The combination leads to sustained degradation of Rictor (a key component of mTORC2) and Akt, triggering lysosomal damage and autophagy-mediated cell death [5].
  • Protocol:
    • Treat cells with a sub-toxic dose of PP242 (e.g., 2 µM).
    • Co-treat with a sub-toxic dose of curcumin (e.g., 10-20 µM, requires optimization for each cell line).
    • Incubate for 24-48 hours and assess apoptosis via Annexin V/PI staining and PARP cleavage [5].

Critical Considerations for Experimental Design

  • Cell Type Variability: Response to PP242 is highly context-dependent. The concentrations and durations in Table 1 serve as a starting point and require empirical optimization for your specific model [3] [5].
  • Monitoring Feedback Loops: Assess phospho-ERK levels in your experiments. Co-treatment with a MEK inhibitor (e.g., AS-703026) can overcome ERK-mediated resistance and enhance PP242's pro-apoptotic efficacy [7] [4].
  • Specificity in Analysis: To confirm on-target effects, always evaluate the phosphorylation status of direct downstream targets (p-Akt S473 for mTORC2; p-S6K and p-4E-BP1 for mTORC1) via Western blot alongside apoptosis assays [3] [2].
  • In Vivo Translation: PP242 has demonstrated efficacy in mouse xenograft models, showing greater anti-leukemia effects than rapamycin and the ability to disrupt protective microenvironment interactions [5] [2].

Troubleshooting

  • Weak Apoptotic Response: Consider increasing treatment duration, testing combination strategies (e.g., with curcumin or MEK inhibitors), or verifying mTOR pathway inhibition via Western blot to ensure effective target engagement [5] [7].
  • Recovery of p-AKT Signal: In some models, PP242-induced dephosphorylation of Akt is transient. If this recovery is observed, it may explain reduced apoptosis, and a combination strategy should be considered [5].

References

Comprehensive Application Notes and Protocols for Torkinib (PP242) in Autophagy Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background and Significance

Torkinib (PP242) is a selective, ATP-competitive small-molecule inhibitor of the mammalian target of rapamycin (mTOR) with an IC₅₀ of 8 nM in cell-free assays. It represents a second-generation mTOR inhibitor that targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), unlike first-generation rapalogs that primarily inhibit mTORC1. This distinctive property enables PP242 to completely suppress mTOR signaling by preventing the phosphorylation of key downstream effectors, resulting in more potent anti-proliferative effects across various cancer cell types. PP242 has demonstrated remarkable selectivity for mTOR over other PI3K family kinases, showing >10-fold and >100-fold selectivity for mTOR compared to PI3Kδ or PI3Kα/β/γ, respectively [1] [2].

The significance of PP242 in autophagy research stems from its ability to induce selective autophagy targeting mitochondria (mitophagy), which ultimately leads to caspase-dependent cell death in transformed cells. This property makes it an invaluable research tool for investigating the complex role of autophagy in cellular fate decisions and for developing novel cancer therapeutic strategies that exploit autophagy pathways [3].

Mechanism of Action

mTOR Signaling Inhibition

PP242 exerts its effects through direct ATP-competitive binding to the catalytic site of mTOR, simultaneously inhibiting both mTORC1 and mTORC2 complexes with IC₅₀ values of 30 nM and 58 nM, respectively. This dual inhibition leads to comprehensive suppression of mTOR signaling pathways: mTORC1 inhibition results in decreased phosphorylation of S6K and 4E-BP1, while mTORC2 inhibition prevents Akt phosphorylation at Ser473, which is essential for its full activation [1] [4].

The inhibition of mTORC1 by PP242 potently activates autophagy through several mechanisms. Unlike rapamycin, which primarily inhibits S6K phosphorylation, PP242 strongly inhibits both S6K and 4E-BP1 phosphorylation, leading to more effective disruption of cap-dependent translation. Additionally, PP242 inhibits mTORC1-dependent phosphorylation of ULK1 at Ser757 (the mammalian ortholog of ATG1), which promotes autophagosome formation and initiation of autophagy [3].

Induction of Selective Autophagy (Mitophagy)

PP242 induces a specialized form of autophagy specifically targeting mitochondria (mitophagy). According to transmission electron microscopy data, short-term PP242 treatment results in numerous severely damaged mitochondria characterized by intense vacuolization and destruction of mitochondrial cristae. These damaged mitochondria become enclosed in single membrane-bound autophagic vacuoles, initiating mitophagy. However, this process is characterized by impaired autophagic flux, as evidenced by reduced degradation of p62/SQSTM1 despite accumulation of LC3-II and conversion from LC3-I [3].

The PP242-induced mitophagy ultimately leads to cell death through caspase activation and nucleosomal DNA fragmentation, even in the absence of classical apoptotic morphology. This unique pathway makes PP242 particularly valuable for studying the intersection between autophagy and programmed cell death [3].

Table 1: Kinase Inhibition Profile of PP242

Target IC₅₀ (nM) Cellular Function
mTOR 8 Master regulator of cell growth and metabolism
mTORC1 30 Controls translation, ribosome biogenesis
mTORC2 58 Regulates cytoskeleton, cell survival
p110δ 100 PI3K catalytic subunit
DNA-PK 410 DNA repair
PDGFR 410 Growth factor signaling
p110α 1960 PI3K catalytic subunit
p110β 2200 PI3K catalytic subunit
p110γ 1270 PI3K catalytic subunit

The following diagram illustrates the key mechanistic pathways through which PP242 modulates autophagy and mitophagy:

G PP242 PP242 mTORC1 mTORC1 PP242->mTORC1 Inhibits mTORC2 mTORC2 PP242->mTORC2 Inhibits S6K S6K mTORC1->S6K Phosphorylates 4 4 mTORC1->4 ULK1 ULK1 mTORC1->ULK1 Inhibits Akt Akt mTORC2->Akt Activates EBP1 Phosphorylates AutophagyInit AutophagyInit ULK1->AutophagyInit Activates Mitophagy Mitophagy AutophagyInit->Mitophagy Selective ImpairedFlux ImpairedFlux Mitophagy->ImpairedFlux Damaged Mitochondria CellDeath CellDeath ImpairedFlux->CellDeath Caspase Activation

Experimental Data and Efficacy

In Vitro Efficacy and Cytotoxicity

PP242 demonstrates potent anti-proliferative activity across diverse cancer cell lines. In hematopoietic transformation models, PP242 suppressed growth by >90% with low nanomolar potency (GI₅₀ of 12 nM in p190-transformed murine bone marrow cells). The compound also exhibited significant efficacy in solid tumor cell lines, including SKOV3 (ovarian, GI₅₀ = 0.49 μM), PC3 (prostate, GI₅₀ = 0.19 μM), 786-O (renal, GI₅₀ = 2.13 μM), and U87 (glioblastoma, GI₅₀ = 1.57 μM) [1].

In gastric cancer models, PP242 inhibited cell proliferation with IC₅₀ values ranging from 50 to 500 nM across multiple cell lines (AGS, MKN45, MKN28, KATO3, SGC7901, N87). The compound also effectively suppressed metastasis and angiogenesis by inhibiting migration, invasion, and capillary tube formation in human umbilical vein endothelial cells (HUVECs) [5].

Autophagy and Mitophagy Induction

PP242 induces distinct autophagic responses compared to rapamycin. While rapamycin causes reversible, non-selective autophagy that enables cell survival after drug removal, PP242 triggers irreversible mitophagy that culminates in cell death. In ERas tumor cells, PP242 treatment (1.5 μM for 48 hours) completely suppressed proliferation and induced characteristic mitophagy, evidenced by accumulation of LC3-II and presence of mitochondria within single membrane-bound autophagic vacuoles [3].

This PP242-induced mitophagy is accompanied by caspase-3 and caspase-9 activation and nucleosomal DNA fragmentation, indicating intersection with apoptotic pathways. The cell death occurred despite absence of classical apoptotic morphology such as chromatin condensation or cytoplasmic blebbing [3].

Table 2: Cellular Efficacy of PP242 in Various Cancer Models

Cell Line Cancer Type Assay Concentration Effect
BT549 Breast Phosphorylation 0.04-10 μM Dose-dependent inhibition of Akt, p70S6K, S6
ERas Transformed Proliferation 1.5 μM Complete suppression after 48h
p190 BM Hematopoietic Growth 12 nM (GI₅₀) >90% suppression
SUP-B15 Leukemia Growth 90 nM (GI₅₀) Significant suppression
K562 Leukemia Growth 85 nM (GI₅₀) Significant suppression
AGS Gastric Viability 50-500 nM (IC₅₀) Dose-dependent decrease
HUVEC Endothelial Tube Formation 50-500 nM Inhibition of angiogenesis

Application Notes and Protocols

Preparation of Stock and Working Solutions
4.1.1 Stock Solution Preparation
  • Solvent: Prepare stock solutions in high-quality, anhydrous DMSO at a concentration of 50-62 mg/mL (162-201 mM). Higher concentrations may be achievable with sonication.
  • Storage: Aliquot and store at -20°C for short-term use (6 months) or -80°C for long-term storage (1 year). Avoid repeated freeze-thaw cycles.
  • Quality control: Verify compound integrity by periodic HPLC analysis, especially when working with aged stock solutions [1] [6].
4.1.2 Working Solution Formulation

For in vitro applications, prepare working solutions by diluting stock solution in culture media. The final DMSO concentration should not exceed 0.1% to maintain cell viability.

For in vivo administration, use the following validated formulation:

  • Component proportions: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
  • Preparation sequence: Add PP242 to DMSO first, then sequentially add PEG300, Tween-80, and saline with thorough mixing between each addition
  • Final concentration: 2-6 mg/mL (6.5-19.5 mM)
  • Administration: Use freshly prepared solution, administer via oral gavage at 60 mg/kg/day for anticancer efficacy studies [1] [6].
Cell-Based Assay Protocols
4.2.1 Autophagy Induction and Analysis
  • Cell treatment:

    • Seed cells at appropriate density (e.g., 3-5×10³ cells/well in 96-well plates)
    • After 24 hours, treat with PP242 at desired concentrations (typically 0.1-5 μM)
    • Include controls: vehicle (DMSO) and rapamycin (for comparison)
    • Incubate for 6-48 hours depending on experimental endpoint [3] [5]
  • Autophagy assessment:

    • Western blotting: Analyze LC3-I to LC3-II conversion, p62/SQSTM1 degradation, and phosphorylation status of S6K, 4E-BP1, and Akt
    • Immunofluorescence: Visualize LC3 puncta formation using fluorescence microscopy
    • Electron microscopy: Identify autophagic vacuoles and mitochondrial ultrastructural changes [3]
  • Functional assays:

    • Cell viability: Assess using MTS, MTT, or CellTiter-Glo assays after 24-72 hours treatment
    • Clonogenic survival: Plate cells at low density after treatment and monitor colony formation
    • Apoptosis detection: Measure caspase-3/7 activity or Annexin V/PI staining [3] [5]
4.2.2 Mitophagy-Specific Analysis
  • Transmission electron microscopy:

    • Fix cells in 2.5% glutaraldehyde followed by 1% osmium tetroxide
    • Process through ethanol series and embed in epoxy resin
    • Section (70-90 nm) and stain with uranyl acetate and lead citrate
    • Examine for mitochondrial abnormalities and autophagic vacuoles containing mitochondrial remnants [3]
  • Mitochondrial assessment:

    • Use MitoTracker staining to visualize mitochondrial network integrity
    • Measure mitochondrial membrane potential using JC-1 or TMRM dyes
    • Assess mitochondrial ROS production with MitoSOX Red [3]
In Vivo Administration Protocol
  • Formulation preparation:

    • Weigh required amount of PP242 for desired dosage (typically 30-60 mg/kg)
    • Dissolve in DMSO (10% of final volume) by vortexing
    • Add PEG300 (40% of final volume) and mix thoroughly
    • Add Tween-80 (5% of final volume) with continuous mixing
    • Complete with saline (45% of final volume) to achieve final concentration of 2-6 mg/mL [1]
  • Animal dosing:

    • Use 6-8 week old immunodeficient mice for xenograft studies
    • Administer via oral gavage using appropriate animal feeding needles
    • Follow treatment schedule of once daily for efficacy studies
    • Fast animals overnight prior to dosing for pharmacokinetic studies [1]
  • Efficacy assessment:

    • Monitor tumor volume regularly using caliper measurements
    • Harvest tumors at endpoint for immunohistochemical analysis of phosphorylation markers
    • Collect tissues (liver, fat, skeletal muscle) for analysis of pathway inhibition [1]

Table 3: Combination Strategies with PP242

Combination Partner Experimental Model Concentration Effect Mechanism

| Curcumin | Renal carcinoma Caki cells | PP242: 0.25-2 μM Curcumin: 10-20 μM | Enhanced apoptosis | Lysosomal membrane permeabilization, Rictor downregulation | | MEK inhibitors | Multiple myeloma cells | PP242: 0.1-1 μM MEKi: 0.5-5 μM | Synergistic cell death | Counteracts ERK feedback activation | | 17-AAG (HSP90 inhibitor) | Jurkat, p210 BCR-Abl | PP242: 400 nM 17-AAG: 10-100 nM | Synergistic suppression | Combined proteotoxic and signaling stress |

Research Applications and Considerations

Optimal Use Cases

PP242 is particularly valuable for:

  • Dual mTORC1/2 inhibition studies where complete mTOR pathway suppression is desired
  • Mitophagy research investigating selective autophagy of mitochondria
  • Cancer models resistant to rapamycin due to mTORC2-mediated survival signals
  • Angiogenesis studies exploring mTOR signaling in endothelial cells
  • Translation regulation research focusing on 4E-BP1/eIF4E axis [1] [3] [5]
Limitations and Compensatory Mechanisms

Researchers should be aware of several compensatory pathways that can limit PP242 efficacy:

  • ERK feedback activation: PP242 potently activates ERK signaling in multiple myeloma and other cancer cells through a TORC1/4E-BP1/eIF-4E/RAF pathway. This activation serves as a resistance mechanism and can be counteracted with MEK inhibitors [7] [8].
  • Transient Akt inhibition: In some cell types, PP242 only transiently inhibits Akt phosphorylation, with recovery observed after 18 hours of treatment. Combination with other agents may be necessary for sustained pathway suppression [9].
  • Tissue-specific effects: PP242 completely inhibits Akt phosphorylation in fat and liver but only partially in skeletal muscle, suggesting tissue-specific compensatory mechanisms [1].
Important Experimental Considerations
  • Cell line variability: Response to PP242 varies significantly across cell lines. Conduct dose-response experiments (0.001-10 μM) to establish appropriate concentrations for specific models.
  • Treatment duration: Short-term treatment (2-12 hours) is optimal for signaling studies, while long-term treatment (24-72 hours) is needed for assessing viability and autophagy endpoints.
  • Combination strategies: Consider targeting compensatory pathways (MEK for ERK activation) or combining with complementary agents (curcumin for enhanced lysosomal permeabilization) for maximal efficacy [7] [9].

The following workflow diagram summarizes the experimental approach for studying PP242-induced autophagy:

G cluster_1 In Vitro Protocol cluster_2 Analysis Methods StockPrep Stock Solution Preparation InVitro In Vitro Experiments StockPrep->InVitro Dilute in media InVivo In Vivo Studies StockPrep->InVivo Formulate for gavage Analysis Autophagy Analysis InVitro->Analysis Harvest cells InVivo->Analysis Process tissues Combos Combination Strategies Analysis->Combos Identify resistance Seed Seed cells cells , fillcolor= , fillcolor= Treat Treat with PP242 (0.1-5 μM, 6-48h) Viability Viability assays Treat->Viability WB Western blot Treat->WB IF Immunofluorescence Treat->IF CellSeed CellSeed CellSeed->Treat LC3 LC3 p62 p62 degradation LC3->p62 conversion conversion TEM Electron microscopy Caspase Caspase activity TEM->Caspase

Conclusion

This compound (PP242) represents a valuable research tool for investigating mTOR signaling and autophagy mechanisms. Its ability to simultaneously inhibit mTORC1 and mTORC2 distinguishes it from first-generation inhibitors and enables more complete suppression of mTOR pathway signaling. The unique capacity of PP242 to induce selective mitophagy that progresses to cell death makes it particularly useful for studying the complex relationship between autophagy and cell fate decisions.

Researchers employing PP242 should carefully consider cell-type specific responses, potential compensatory pathway activation, and combination strategies to maximize experimental outcomes. The detailed protocols and application notes provided herein serve as a comprehensive resource for the proper use of PP242 in autophagy and cancer biology research.

References

Comprehensive Application Notes for Torkinib (PP242) Western Blot Phosphorylation Analysis in mTOR Signaling Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Torkinib (PP242) and Its Research Significance

This compound (PP242) represents a pivotal tool in molecular biology research as a highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. With an IC50 of 8 nM in cell-free assays, PP242 demonstrates remarkable specificity for mTOR over other kinases, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) with IC50 values of 30 nM and 58 nM, respectively [1]. This dual inhibition capability distinguishes PP242 from first-generation mTOR inhibitors like rapamycin, which primarily affects mTORC1 through allosteric mechanisms. The compound's molecular weight is 308.34 g/mol with a chemical formula of C16H16N6O, typically prepared in DMSO for experimental use [2] [1]. PP242 has become an invaluable pharmacological tool for dissecting mTOR signaling pathways and exploring therapeutic applications in cancer research, particularly because it overcomes limitations associated with rapamycin-resistant mTOR functions.

The significance of PP242 in research stems from mTOR's central role as a master regulator of cell growth, proliferation, and survival. mTOR integrates inputs from growth factors, nutrients, and cellular energy status to control anabolic processes including protein synthesis and lipid metabolism. Dysregulation of mTOR signaling occurs frequently in human diseases, especially cancer, making this pathway an attractive therapeutic target. PP242's mechanism of action involves direct competition with ATP at the kinase domain of mTOR, thereby blocking the phosphorylation of downstream substrates in both mTORC1 and mTORC2 complexes [3]. This comprehensive inhibition provides researchers with a powerful means to investigate the complex feedback mechanisms within the PI3K/Akt/mTOR pathway and to develop more effective targeted cancer therapies that address the limitations of selective mTORC1 inhibition.

Mechanism of Action and Key Signaling Pathways

Comparative Inhibition Profile of PP242

Table 1: Selectivity Profile of PP242 Against Key Kinases

Target IC50 Value Cellular Consequences
mTOR 8 nM Dual inhibition of mTORC1 and mTORC2 complexes
mTORC1 30 nM Inhibition of S6K1 and 4E-BP1 phosphorylation
mTORC2 58 nM Suppression of Akt Ser473 phosphorylation
PI3Kδ 100 nM Moderate off-target effect at higher concentrations
PI3Kα/β/γ 2-2.2 μM Minimal inhibition at therapeutic concentrations
DNA-PK 410 nM Potential contribution to Akt phosphorylation in specific tissues
PKC-α 50 nM Primary off-target; use PP30 for confirmation studies

PP242 exerts its effects through comprehensive mTOR inhibition, targeting both mTOR complexes with high specificity. Unlike rapamycin, which partially inhibits mTORC1 through an allosteric mechanism, PP242 competes with ATP in the catalytic site of mTOR, thereby blocking all kinase-dependent functions of both mTORC1 and mTORC2 [3]. This fundamental difference in mechanism explains why PP242 more completely suppresses cap-dependent translation and exhibits stronger anti-proliferative effects compared to rapamycin. Specifically, PP242 effectively inhibits phosphorylation of 4E-BP1 at Thr37/46, a key step in translation initiation that is partially resistant to rapamycin treatment [3]. This comprehensive inhibition disrupts the translation of specific mRNA subsets that are critical for cell cycle progression and survival, providing a molecular basis for PP242's enhanced efficacy in suppressing cancer cell proliferation.

The cellular effects of PP242-mediated mTOR inhibition are profound and multifaceted. Treatment with PP242 results in dose-dependent suppression of phosphorylation events downstream of both mTOR complexes. For mTORC1, this includes phosphorylation of S6K1 at Thr389 and its target S6 ribosomal protein, as well as 4E-BP1 at Thr37/46. For mTORC2, PP242 inhibits phosphorylation of Akt at Ser473, which is required for full Akt activation [3] [1]. Interestingly, PP242 also reduces Akt phosphorylation at Thr308, though higher concentrations are typically required compared to inhibition of Ser473 phosphorylation [3]. This differential sensitivity suggests complex regulation of Akt phosphorylation sites and highlights the importance of dose optimization in experimental design. The net effect of these inhibition events is cell cycle arrest and induction of apoptosis across various cancer cell lines, with PP242 consistently demonstrating superior efficacy compared to rapamycin in suppressing proliferation [2] [4].

Key Signaling Pathways Affected by PP242

G PP242 mTOR Inhibition Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTOR mTOR Nutrients->mTOR Cellular_Energy Cellular Energy Cellular_Energy->mTOR AKT Akt PI3K->AKT AKT->mTOR mTORC1 mTORC1 S6K S6K1 mTORC1->S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 mTORC2 mTORC2 Akt_S473 Akt Ser473 mTORC2->Akt_S473 S6 S6 Ribosomal Protein S6K->S6 eIF4E eIF4E Release _4E_BP1->eIF4E Phosphorylation Prevents Binding Apoptosis_Suppression Apoptosis Suppression Akt_S473->Apoptosis_Suppression Translation Cap-Dependent Translation S6->Translation eIF4E->Translation Cell_Growth Cell Growth & Proliferation PP242 PP242 PP242->mTOR Autophagy Autophagy/Mitophagy PP242->Autophagy Apoptosis Apoptosis PP242->Apoptosis mTOR->mTORC1 mTOR->mTORC2 Translation->Cell_Growth

The diagram above illustrates the complex signaling network regulated by mTOR and targeted by PP242. mTOR functions as a central signaling hub that integrates inputs from growth factors, nutrients, and cellular energy status. PP242's inhibition of both mTORC1 and mTORC2 disrupts multiple downstream processes including translation initiation, ribosome biogenesis, and survival signaling. Notably, PP242's inhibition of 4E-BP1 phosphorylation prevents the release of eIF4E, thereby specifically repressing the translation of mRNAs involved in cell cycle progression and growth. Additionally, by inhibiting mTORC2-mediated phosphorylation of Akt at Ser473, PP242 attenuates a critical survival signal, sensitizing cells to apoptosis. These combined effects on both anabolic and survival pathways underlie PP242's potent anti-proliferative activity across diverse cancer cell types.

Experimental Data and Research Findings

Quantitative Analysis of PP242 Effects Across Cellular Models

Table 2: Summary of PP242 Effects on Phosphorylation and Cellular Phenotypes

Cell Line/Tissue PP242 Concentration Exposure Time Key Phosphorylation Effects Cellular Phenotypes
Various Cancer Lines 50-1000 nM 30 min Dose-dependent inhibition of Akt phosphorylation Reduced viability, apoptosis induction
ERAS Transformed 1500 nM 48 h Complete inhibition of 4E-BP1 Thr37/46 Irreversible proliferation arrest
Multiple Myeloma Therapeutic doses 2-24 h ERK activation via RAF pathway Feedback resistance mechanism
Osteosarcoma (MG63, U2OS, Saos-2) 100 nM 36 h Not specified Promoted apoptosis, prevented migration
Breast Cancer (MCF-7, T47D, MDA-MB-231) 50-500 nM 30 min Dose-dependent Akt suppression Induced apoptosis at 200 nM
Primary Cells Various 2-48 h Inhibition of S6K1 and Akt Ser473 Enhanced anti-proliferative effect vs. rapamycin
Skeletal Muscle (in vivo) Not specified Not specified Partial inhibition of Akt Tissue-specific resistance

Research across diverse cellular models has consistently demonstrated that PP242 induces dose-dependent effects on phosphorylation signaling and cellular outcomes. In ERas-transformed cells, PP242 at 1500 nM completely suppressed proliferation after 48 hours of treatment, while rapamycin even at 20,000 nM failed to achieve similar effects [4]. This superior efficacy is attributed to PP242's ability to more completely inhibit phosphorylation of 4E-BP1 at Thr37/46, a key regulator of cap-dependent translation. Short-term treatment with PP242 (30 minutes to 4 hours) resulted in rapid and sustained suppression of 4E-BP1 phosphorylation, whereas rapamycin required 24 hours to achieve similar inhibition [4]. These kinetic differences highlight the importance of temporal considerations when designing experiments with PP242 and interpreting Western blot results from time-course studies.

The effects of PP242 extend beyond immediate phosphorylation changes to include complex feedback mechanisms and cell-type specific responses. In multiple myeloma cells, PP242 treatment paradoxically activates ERK through a mechanism involving RAF kinase, creating a feedback loop that limits its efficacy [5]. This activation was not observed with rapamycin to the same degree, suggesting it is a consequence of comprehensive mTOR inhibition rather than specific to PP242. Additionally, tissue-specific differences in PP242 sensitivity have been reported, with skeletal muscle showing only partial inhibition of Akt phosphorylation despite complete inhibition of S6 and 4E-BP1 phosphorylation [3]. These nuances emphasize the importance of context-specific optimization when employing PP242 in research, and the value of combining it with complementary inhibitors (such as MEK inhibitors) to address compensatory activation of survival pathways.

Detailed Western Blot Protocol for Phosphorylation Analysis

Sample Preparation and Electrophoresis

Cell culture and treatment optimization are critical for obtaining reproducible phosphorylation data. Plate cells at appropriate density (typically 50-70% confluence) and allow attachment for 24 hours before treatment. Prepare PP242 stock solutions in DMSO at concentrations such as 10 mM, storing at -20°C for up to 6 months. For treatment, dilute PP242 to working concentrations in fresh culture media, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments. Based on research findings, effective PP242 concentrations typically range from 100 nM to 5 μM, with exposure times from 30 minutes to 24 hours depending on the target phosphorylation site being analyzed [2]. Always include rapamycin-treated controls (e.g., 20-200 nM) for comparative analysis of mTORC1 inhibition.

Cell lysis and protein extraction must be performed rapidly to preserve phosphorylation states. Place culture dishes on ice immediately after treatment and wash cells twice with ice-cold PBS. Use phosphatase-inhibited lysis buffer containing: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1% Triton X-100, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, and EDTA-free protease inhibitor cocktail. Add lysis buffer directly to cells (approximately 100-200 μL per 10 cm² culture area) and scrape quickly. Transfer lysates to pre-chilled microcentrifuge tubes and incubate on ice for 15-30 minutes with occasional vortexing. Clear lysates by centrifugation at 14,000 × g for 15 minutes at 4°C, then transfer supernatant to new tubes. Determine protein concentration using a compatible assay (e.g., BCA assay) and adjust samples to equal concentrations with lysis buffer [6].

Gel electrophoresis and transfer conditions should be optimized for phosphoprotein detection. Prepare samples by adding 4× Laemmli buffer to lysates and heating at 95°C for 5 minutes. Load 20-50 μg of total protein per lane on precast gradient gels (4-20% acrylamide) for optimal separation of phospho-isoforms. Include pre-stained molecular weight markers for reference. Run electrophoresis at constant voltage (100-120V) until the dye front reaches the bottom of the gel. For transfer, use low-fluorescence PVDF membranes rather than nitrocellulose to minimize background autofluorescence. Transfer proteins using wet or semi-dry systems at constant current (200-300 mA) for 60-90 minutes, with cooling for wet transfer systems. Confirm transfer efficiency by reversible staining with Ponceau S or by total protein staining methods [6].

Immunodetection and Quantification

Membrane blocking and antibody incubation require careful optimization to minimize background and maximize specific signal. Block membranes for 1 hour at room temperature with TBS-based blocking buffer containing 5% BSA (avoid milk for phosphotyrosine detection). Prepare primary antibodies in blocking buffer with 0.1% Tween-20 at manufacturer-recommended dilutions. Key antibodies for PP242 studies include: phospho-Akt (Ser473), phospho-Akt (Thr308), phospho-S6 (Ser235/236), phospho-4E-BP1 (Thr37/46), total Akt, total S6, and total 4E-BP1. Incubate membranes with primary antibodies overnight at 4°C with gentle agitation. The following day, wash membranes 3-5 times with TBST (5 minutes per wash) before incubating with species-appropriate fluorescent secondary antibodies (e.g., IRDye 680 or 800 conjugates) for 1 hour at room temperature protected from light. Perform final washes with TBST (3 × 10 minutes) before imaging [6].

Signal detection and quantification should employ appropriate controls and normalization strategies. Image membranes using a fluorescence-compatible imaging system with multiple channels and a wide dynamic range. Acquire images at multiple exposure times to ensure signals are within the linear range of detection. For quantification, use analysis software to measure band intensity for both phospho- and total protein targets. Normalize phosphoprotein signals to corresponding total protein levels to account for loading variations. For more rigorous quantification, implement total protein normalization using stains like AzureRed, which can be applied after immunodetection without membrane stripping. Include biological replicates (minimum n=3) and technical replicates (duplicate or triplicate samples on same gel) to ensure statistical robustness. Calculate ratios of phospho/total protein and express as percentage of vehicle-treated controls to facilitate comparison across experiments [6].

Experimental Workflow for PP242 Phosphorylation Studies

G PP242 Western Blot Experimental Workflow Cell_Culture Cell Culture & Plating Treatment PP242 Treatment (100 nM - 5 μM, 30 min - 24 hr) Cell_Culture->Treatment Protein_Extraction Rapid Protein Extraction with Phosphatase Inhibitors Treatment->Protein_Extraction Quantification Protein Quantification & Normalization Protein_Extraction->Quantification Electrophoresis SDS-PAGE Electrophoresis 4-20% Gradient Gels Quantification->Electrophoresis Transfer Protein Transfer Low-fluorescence PVDF Electrophoresis->Transfer Blocking Membrane Blocking 5% BSA in TBST Transfer->Blocking Antibody_Incubation Antibody Incubation Phospho- & Total Proteins Blocking->Antibody_Incubation Imaging Fluorescent Imaging Multiple Exposure Times Antibody_Incubation->Imaging Analysis Quantitative Analysis Total Protein Normalization Imaging->Analysis

The experimental workflow for PP242 phosphorylation studies emphasizes rapid processing and appropriate controls to preserve phosphorylation states and ensure meaningful results. Key considerations include including both vehicle controls (DMSO) and rapamycin-treated controls to distinguish PP242-specific effects from general mTOR inhibition effects. Researchers should also consider including growth factor stimulation (e.g., insulin) for certain experiments to better observe inhibitory effects on pathway activation. Time-course and dose-response experiments are essential for comprehensive characterization of PP242 effects, as different phosphorylation sites exhibit distinct kinetics and sensitivity to inhibition.

Research Applications and Technical Considerations

Key Research Applications and Findings

PP242 has enabled critical advances in our understanding of mTOR biology and has several important research applications:

  • Overcoming rapamycin resistance: PP242 inhibits rapamycin-resistant functions of mTORC1, particularly phosphorylation of 4E-BP1, explaining its superior efficacy in suppressing cancer cell proliferation compared to rapamycin [3]. This property makes PP242 valuable for studying tumors that demonstrate intrinsic or acquired resistance to rapalogs.

  • Investigating feedback mechanisms: PP242 treatment reveals complex feedback loops in mTOR signaling, including ERK activation in multiple myeloma cells and tissue-specific differences in Akt phosphorylation regulation [3] [5]. These findings highlight the adaptive capacity of signaling networks and the importance of comprehensive pathway inhibition.

  • Inducing selective autophagy: PP242 preferentially induces mitophagy (selective autophagy of mitochondria) rather than general autophagy, ultimately leading to caspase activation and cell death in transformed cells [4]. This effect distinguishes it from rapamycin, which primarily induces non-selective autophagy without commitment to cell death.

  • Combination therapy development: Research with PP242 has informed rational combination strategies, such as pairing mTOR inhibitors with MEK inhibitors to address feedback activation of ERK signaling [5]. This approach demonstrates how mechanistic insights from PP242 studies can guide therapeutic development.

Technical Considerations and Troubleshooting

Several technical considerations are essential for successful implementation of PP242 in research studies:

  • Off-target effects: At higher concentrations (>1 μM), PP242 may inhibit other kinases including PKC-α. Researchers should use the lowest effective concentration and consider including PP30 (a structural analog with reduced off-target activity) as a control to confirm mTOR-specific effects [3].

  • Cell type-specific responses: Different cell lines exhibit varying sensitivity to PP242, requiring preliminary dose-response experiments for each model. Additionally, tissue-specific factors influence the completeness of pathway inhibition, as demonstrated by partial Akt inhibition in skeletal muscle despite complete mTOR blockade [3].

  • Feedback pathway activation: PP242 treatment can activate compensatory pathways, particularly ERK signaling in certain cancer types [5]. Researchers should monitor both mTOR-dependent and parallel signaling pathways to fully characterize the cellular response.

  • Apoptosis assay timing: The onset of PP242-induced apoptosis varies by cell type, with some models requiring extended treatment (24-72 hours) despite rapid inhibition of phosphorylation events [2] [4]. Researchers should align endpoint measurements with the kinetics of the phenotypic response being studied.

Conclusion

This compound (PP242) represents a powerful pharmacological tool for investigating mTOR signaling and developing targeted cancer therapies. Its ability to comprehensively inhibit both mTORC1 and mTORC2 complexes through ATP-competitive binding distinguishes it from first-generation inhibitors and enables more complete suppression of mTOR-dependent processes. The Western blot protocols and experimental considerations outlined in these application notes provide researchers with a foundation for conducting robust phosphorylation analyses in PP242 studies. As research advances, PP242 continues to reveal new insights into the complexity of mTOR signaling networks and the therapeutic potential of complete mTOR inhibition in oncology. Future directions include optimizing combination strategies that address feedback activation mechanisms and identifying biomarkers that predict sensitivity to ATP-competitive mTOR inhibitors like PP242.

References

Torkinib (PP242): Mechanism and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Torkinib (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Its primary significance lies in its ability to simultaneously inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), overcoming a key limitation of first-generation rapalogs that only suppress mTORC1 and can lead to feedback activation of AKT [1] [2] [3].

Mechanism of Action

PP242 binds to the ATP-binding site of the mTOR kinase, directly inhibiting its catalytic activity. This action blocks the phosphorylation of downstream effectors of both mTORC1 (such as S6K1 and 4E-BP1) and mTORC2 (notably AKT at Ser473) [1] [2] [3]. By concurrently inhibiting both complexes, PP242 effectively suppresses pro-survival signals, leading to G1-phase cell cycle arrest and the induction of apoptosis in cancer cells [1]. Furthermore, PP242 has been shown to be a more potent inducer of apoptosis and inhibitor of cell proliferation than rapamycin in various models, including adult T-cell leukemia (ATL) and multiple myeloma [1] [2].

Quantitative Inhibition Profile of PP242

The selectivity and potency of PP242 have been characterized across a range of kinases. The following tables summarize its key inhibitory concentrations (IC₅₀).

Table 1: Primary Targets of PP242

Target IC₅₀ Value
mTOR 8 nM [3]
mTORC1 30 nM [3]
mTORC2 58 nM [3]

Table 2: Selectivity Profile Against Other Kinases

Kinase IC₅₀ Value
p110δ 100 nM [2] [3]
DNA-PK 410 nM [2] [3]
PDGFR 410 nM [2] [3]
p110γ 1.27 μM [2]
p110α 1.96 μM [2]
p110β 2.2 μM [2]
VEGFR2 1.5 μM [3]

Detailed Experimental Protocols

In Vitro Kinase Assay (mTOR)

This protocol is used to determine the IC₅₀ of PP242 against mTOR in a cell-free system [2].

  • Procedure:
    • Reaction Mixture: Incubate recombinant mTOR with a serial dilution of PP242 (e.g., 0.001 μM to 50 μM) in an assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween, and 10 μM ATP (including γ-³²P-ATP for radioactivity detection).
    • Substrate: Use rat recombinant PHAS-1/4E-BP1 (2 mg/mL) as the substrate for mTOR.
    • Reaction Termination: Stop the reaction by spotting the mixture onto nitrocellulose membranes.
    • Washing: Wash the membranes extensively with a solution of 1 M NaCl and 1% phosphoric acid (approximately 6 times for 5-10 minutes each).
    • Detection and Analysis: Quantify the transferred radioactivity using phosphorimaging. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.
In Vitro Cell Proliferation Assay

This protocol assesses the anti-proliferative effects of PP242 on cells in culture [2].

  • Procedure:
    • Cell Plating: Seed cells (e.g., mouse embryonic fibroblasts - MEFs) in 96-well plates.
    • Compound Treatment: Treat the cells with increasing concentrations of PP242 (dissolved in DMSO) for a defined period, typically 72 hours.
    • Viability Measurement: After the incubation period, add 10 μL of 440 μM resazurin sodium salt to each well.
    • Incubation and Reading: Incubate the plates for an additional 18 hours. Measure the fluorescence intensity of each well using a plate reader with excitation at 530 nm and emission at 590 nm. Fluorescence intensity is directly proportional to the number of viable cells.
In Vivo Efficacy Study in a Leukemia Model

This protocol evaluates the efficacy of PP242 in an animal model of leukemia [2].

  • Procedure:
    • Animal Model: Use syngeneic (Balb/cJ) mice injected with p190-transformed bone marrow cells to initiate leukemia, or immunodeficient NSG mice injected with SUP-B15ffLuc human leukemia cells.
    • Dosing and Administration: Administer PP242 via oral gavage at a dosage of approximately 60 mg/kg per day.
    • Monitoring: Monitor the animals for leukemia onset and regression. The inhibition of mTORC1 and mTORC2 activation can be correlated with a reduction in phosphorylated AKT (Ser473) and a decrease in cell size in ex vivo analyses [2].

mTOR Signaling Pathway and PP242 Action Site

The diagram below illustrates the mTOR signaling pathway and the specific points where PP242 exerts its inhibitory effect.

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates Akt1 Akt (Inactive) PI3K->Akt1 PIP3 mTORC2 mTORC2 Akt1->mTORC2 Phosphorylates (Ser473) Akt2 Akt (Active) TSC1TSC2 TSC1/TSC2 Complex Akt2->TSC1TSC2 Inhibits RhebGTP Rheb-GTP TSC1TSC2->RhebGTP Inhibits mTORC1 mTORC1 RhebGTP->mTORC1 Activates S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Phosphorylates mTORC2->Akt2 Activates CellGrowth Cell Growth, Proliferation S6K1->CellGrowth Promotes PP242 PP242 PP242->mTORC1 Inhibits PP242->mTORC2 Inhibits

Diagram 1: The PI3K/AKT/mTOR signaling pathway and inhibition by PP242. PP242 directly targets the catalytic site of mTOR within both mTORC1 and mTORC2 complexes. By inhibiting mTORC2, PP242 blocks the phosphorylation and full activation of AKT at Ser473. By inhibiting mTORC1, it prevents the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell growth. This dual action disrupts survival and proliferative signals, leading to cell cycle arrest and apoptosis [1] [4] [5].

Key Experimental Considerations

  • Solubility and Storage: For in vitro work, PP242 is soluble in DMSO (up to 62 mg/mL). Stock solutions should be stored at -20°C. For in vivo studies, it can be administered orally as a homogeneous suspension using vehicles like carboxymethyl cellulose sodium salt (CMC-Na) [2] [3].
  • Specificity Controls: When interpreting results, consider that at higher concentrations, PP242 can also inhibit other kinases like DNA-PK and PKCα. Including a rapamycin control (mTORC1-only inhibitor) can help delineate the specific effects of dual mTORC1/2 inhibition [2].
  • Downstream Validation: Confirmation of mTOR pathway inhibition in experiments should include Western blot analysis to detect reduced phosphorylation of AKT (Ser473), S6K1 (Thr389), and S6 ribosomal protein [1] [2].

References

Comprehensive Application Notes and Protocols: Torkinib (PP242) as a Potent Inhibitor of Cap-Dependent Translation in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Torkinib (PP242) and Its Therapeutic Significance

This compound (PP242) represents a novel class of ATP-competitive mTOR inhibitors with exceptional potency and selectivity for the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. With an IC₅₀ of 8 nM in cell-free assays, PP242 demonstrates remarkable specificity for mTOR over other PI3K family members, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) with IC₅₀ values of 30 nM and 58 nM, respectively [1] [2]. Unlike first-generation rapalogs that partially inhibit mTORC1, PP242 competes directly with ATP at the kinase active site, enabling complete suppression of mTOR signaling through simultaneous inhibition of both mTOR complexes. This mechanism provides a distinct therapeutic advantage, particularly in cancers driven by hyperactive PI3K/AKT/mTOR signaling, where mTORC2-mediated phosphorylation of AKT at Ser473 promotes cell survival and treatment resistance [3] [4].

The significance of PP242 in preclinical research stems from its ability to potently suppress cap-dependent translation—a critical cellular process frequently hijacked by cancer cells to maintain elevated protein synthesis necessary for rapid proliferation and survival. By specifically targeting the mTOR/4E-BP1/eIF4E axis, PP242 effectively disrupts the translation initiation of numerous oncogenic mRNAs, thereby exerting potent antitumor effects across diverse cancer models [5] [6]. These application notes provide comprehensive experimental protocols and mechanistic insights to guide researchers in utilizing PP242 for investigating mTOR signaling and cap-dependent translation in cancer biology and therapeutic development.

Molecular Mechanism of Action

Structural Basis of mTOR Inhibition

This compound (PP242) functions as a selective ATP-competitive inhibitor that directly targets the kinase domain of mTOR, effectively blocking its catalytic activity. Structural studies reveal that mTOR possesses an intrinsically active kinase conformation with a highly recessed active site due to the presence of the FKBP12-Rapamycin binding (FRB) domain and an inhibitory helix protruding from the catalytic cleft. PP242 gains access to this restricted active site, competing with ATP binding and preventing phosphorylation of downstream substrates [7]. This mechanism contrasts sharply with allosteric inhibition by rapamycin, which only partially inhibits mTORC1 and fails to suppress mTORC2 activity. The comprehensive inhibition achieved by PP242 effectively disrupts both mTORC1 and mTORC2 signaling nodes, making it particularly valuable for investigating cancers driven by complex mTOR network dysregulation [4] [7].

Regulation of Cap-Dependent Translation Initiation

The inhibition of cap-dependent translation by PP242 occurs primarily through the mTORC1/4E-BP1/eIF4E axis, a crucial regulatory pathway controlling protein synthesis initiation. In normal physiological conditions, mTORC1 phosphorylates 4E-BP1, reducing its affinity for eukaryotic translation initiation factor 4E (eIF4E) and allowing eIF4E to form the eIF4F complex with eIF4G and eIF4A, which is essential for cap-dependent translation initiation [8]. PP242 potently inhibits this process by blocking mTOR-mediated phosphorylation of 4E-BP1, resulting in hypophosphorylated 4E-BP1 that tightly binds and sequesters eIF4E, thereby preventing assembly of the translation-initiation complex [5] [6]. Research demonstrates that PP242 induces significantly more robust 4E-BP1/eIF4E interaction compared to rapamycin, explaining its superior suppression of cap-dependent translation [6].

Table 1: Key Molecular Targets of this compound (PP242) in Cap-Dependent Translation Regulation

Target IC₅₀ Value Biological Consequence Experimental Evidence
mTOR 8 nM Direct inhibition of kinase activity Cell-free enzyme assays [1]
mTORC1 30 nM Inhibition of S6K1 and 4E-BP1 phosphorylation Reduced p-S6K1 and p-4E-BP1 in multiple cell lines [1] [2]
mTORC2 58 nM Inhibition of AKT Ser473 phosphorylation Decreased p-AKT in tumor models [3] [2]
eIF4E sequestration N/A Enhanced 4E-BP1/eIF4E interaction Immunoprecipitation assays showing increased binding [5] [6]
PI3K isoforms 100 nM - 2.2 μM Minimal off-target effects at therapeutic concentrations Kinase selectivity profiling [1] [2]

The downstream consequences of PP242-mediated translation inhibition include reduced synthesis of oncogenic proteins critical for cell cycle progression, angiogenesis, and survival. Importantly, many of these proteins, such as cyclin D1, Bcl-2, and c-Myc, contain complex 5' untranslated regions that render their translation particularly dependent on eIF4E activity [4]. This selective translational control mechanism explains the differential effects of PP242 on cancer cells compared to normal cells and provides a therapeutic window that can be exploited for anticancer drug development.

Anticancer Efficacy and Therapeutic Potential

Broad-Spectrum Antiproliferative Activity

This compound (PP242) demonstrates potent antiproliferative effects across diverse cancer cell lines, with particular efficacy in models characterized by hyperactive PI3K/AKT/mTOR signaling. In gastric cancer research, PP242 inhibited cell proliferation with IC₅₀ values ranging from 50 to 500 nM across multiple cell lines (AGS, MKN45, MKN28, KATO3, N87, SGC7901) [3]. The compound also exhibited robust activity in hematological malignancies, with studies in multiple myeloma cells demonstrating superior pro-apoptotic effects compared to rapamycin [5] [6]. The broad-spectrum efficacy of PP242 highlights its potential as a versatile therapeutic candidate against various cancer types, especially those resistant to conventional therapies or driven by mTOR pathway alterations.

Table 2: Antiproliferative Effects of this compound (PP242) Across Various Cancer Models

Cancer Type Cell Line/Model IC₅₀ Value Key Findings Reference
Gastric Cancer AGS ~50-500 nM Dose-dependent inhibition of proliferation; suppression of metastasis [3]
Colorectal Cancer HCT116 0.12 μM 72-hour treatment; dose-dependent inhibition [6]
Breast Cancer MDA-MB-231 0.15 μM 72-hour treatment; reduced cancer stem cell spheres [6]
Acute Myeloid Leukemia MV4-11 0.08 μM 48-hour treatment; induced caspase-3 activation [6]
Osteosarcoma MG63, U2OS, Saos-2 100 nM (apoptosis) Promoted apoptosis at low nanomolar concentrations [1]
Bladder Cancer HT1376, T24, UM-UC-3 0.63-1.88 μM Growth inhibition across multiple cell lines [1]
Antimetastatic and Anti-Angiogenic Properties

Beyond its direct antiproliferative effects, PP242 exhibits significant activity against cancer metastasis and angiogenesis, two critical processes in cancer progression and dissemination. In gastric cancer models, PP242 effectively inhibited cell migration and invasion in AGS cells, accompanied by cytoskeletal rearrangements and suppression of PI3K downstream factors including AKT, mTOR, and P70S6K [3]. The compound also demonstrated potent anti-angiogenic effects, reducing tube formation and migration of human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations [3]. These findings position PP242 as a multifaceted therapeutic agent capable of targeting not only cancer cell proliferation but also the underlying processes that drive disease progression and metastasis.

The molecular basis for these antimetastatic effects involves PP242-mediated inhibition of mTORC2, which normally activates pro-survival kinases like AKT and regulates organization of the actin cytoskeleton. Additionally, by suppressing the translation of proteins involved in epithelial-to-mesenchymal transition and extracellular matrix remodeling, PP242 effectively creates an unfavorable molecular environment for cancer cell invasion and metastatic spread. This comprehensive activity profile makes PP242 an invaluable tool for investigating the interplay between translation control and cancer metastasis, as well as a promising candidate for therapeutic development against advanced and metastatic cancers.

Experimental Protocols and Methodologies

In Vitro Assessment of Cell Proliferation and Viability

Protocol 1: Cell Viability Assay Using Cell Counting Kit-8 (CCK-8)

Purpose: To evaluate the antiproliferative effects of PP242 on cancer cell lines through quantification of metabolic activity.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., AGS, MKN45, HCT116, MDA-MB-231)
  • This compound (PP242) stock solution (10 mM in DMSO)
  • Cell Counting Kit-8 (Dojindo Laboratories) or similar MTT/WST assay
  • Complete cell culture medium appropriate for each cell line
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 450 nm absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at densities of 3-5×10³ cells/well in 100 μL complete medium. Include blank wells containing medium only for background subtraction.
  • Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • Compound Treatment: Prepare serial dilutions of PP242 in complete medium to achieve final concentrations typically ranging from 0 nM to 1000 nM (including a DMSO vehicle control). Replace medium in test wells with 100 μL of PP242-containing medium.
  • Incubation with Treatment: Incubate plates for desired duration (24-72 hours) under standard culture conditions.
  • Viability Assessment: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
  • Absorbance Measurement: Measure absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using nonlinear regression analysis (GraphPad Prism or similar software) [3].

Technical Notes:

  • Maintain DMSO concentration constant across all treatments (typically ≤0.1%).
  • Include replicate wells (minimum n=3) for each condition to ensure statistical robustness.
  • For time-dependent effects, perform assays at multiple time points (24, 48, 72 hours).
Cap-Dependent Translation Inhibition Assay

Protocol 2: 4E-BP1/eIF4E Co-Immunoprecipitation Assay

Purpose: To evaluate the effect of PP242 on the interaction between 4E-BP1 and eIF4E as a direct measure of cap-dependent translation inhibition.

Materials and Reagents:

  • Treated cells (PP242 and appropriate controls)
  • Lysis buffer (1% Triton X-100, 1% Nonidet P-40, protease and phosphatase inhibitors)
  • Anti-eIF4E antibody
  • Protein A/G agarose beads
  • Wash buffer (identical to lysis buffer without detergents)
  • Laemmli sample buffer for elution
  • Primary antibodies: anti-4E-BP1, anti-eIF4E
  • Secondary antibodies conjugated to horseradish peroxidase

Procedure:

  • Cell Treatment and Lysis: Treat cells with PP242 (recommended concentrations: 0-1000 nM) for 2-24 hours. Wash cells with ice-cold PBS and lyse in appropriate volume of lysis buffer (typically 500 μL for a 60 mm dish).
  • Pre-clearing: Centrifuge lysates at 12,000 × g for 15 minutes at 4°C. Transfer supernatant to new tubes and pre-clear with protein A/G beads for 30 minutes at 4°C.
  • Immunoprecipitation: Incubate pre-cleared lysates with anti-eIF4E antibody (1-2 μg per 500 μg total protein) overnight at 4°C with gentle rotation.
  • Bead Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
  • Washing: Pellet beads and wash 3-5 times with ice-cold wash buffer.
  • Elution: Resuspend beads in Laemmli sample buffer and boil for 5 minutes.
  • Analysis: Subject eluates to SDS-PAGE and Western blotting using anti-4E-BP1 and anti-eIF4E antibodies [5] [6].

Technical Notes:

  • Include input controls (whole cell lysate) to verify expression levels.
  • Use isotype control antibody for negative control immunoprecipitation.
  • The assay typically shows increased 4E-BP1 in eIF4E immunoprecipitates with PP242 treatment, indicating enhanced interaction.
Migration and Invasion Assays

Protocol 3: Wound Healing/Migration Assay

Purpose: To assess the antimetastatic potential of PP242 through evaluation of cell migration capacity.

Materials and Reagents:

  • Confluent cell monolayers (e.g., AGS gastric cancer cells, HUVECs)
  • PP242 stock solution (10 mM in DMSO)
  • Culture medium with reduced serum (0.5-2% FBS)
  • 200 μL pipette tips
  • Phase-contrast microscope with imaging capability

Procedure:

  • Cell Seeding: Seed cells in 60 mm culture dishes or multi-well plates and incubate until 90-100% confluent.
  • Wound Creation: Scrape cell monolayer with a 200 μL pipette tip in a straight line. Mark the injury line for reference.
  • Wash and Treatment: Gently wash cells with serum-free medium to remove detached cells. Add medium containing PP242 (recommended concentrations: 0-1000 nM) or vehicle control.
  • Image Capture: Immediately capture images at the injury line (time 0) and at regular intervals (e.g., 24, 48 hours) using an inverted microscope.
  • Quantification: Measure wound width or area using image analysis software (e.g., ImageJ). Calculate migration rate as percentage of wound closure relative to initial wound area [3].

Technical Notes:

  • Maintain consistent imaging positions and conditions throughout the experiment.
  • Use serum-free or low-serum conditions during migration to minimize proliferation effects.
  • PP242 typically shows dose-dependent inhibition of migration in sensitive cell lines.

Signaling Pathway Visualization

The molecular mechanism of this compound (PP242) in inhibiting cap-dependent translation and downstream oncogenic processes involves complex signaling networks. The following diagram illustrates key pathway components and regulatory relationships:

G cluster_mTOR mTOR Complexes cluster_translation Translation Initiation Machinery cluster_effects Cellular Outcomes PP242 PP242 mTORC1 mTORC1 PP242->mTORC1 Inhibits IC₅₀=30 nM mTORC2 mTORC2 PP242->mTORC2 Inhibits IC₅₀=58 nM Apoptosis Apoptosis Induction PP242->Apoptosis Induces Metastasis Metastasis & Angiogenesis PP242->Metastasis Inhibits ERK ERK Feedback Activation PP242->ERK Activates (Resistance Mechanism) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Akt AKT mTORC2->Akt Phosphorylates Ser473 eIF4E eIF4E FourEBP1->eIF4E Hypophosphorylated Binds & Sequesters eIF4G eIF4G eIF4E->eIF4G Releases when Phosphorylated CapComplex eIF4F Complex (Cap-Dependent Translation) eIF4G->CapComplex Forms CellGrowth Cell Growth & Proliferation CapComplex->CellGrowth Promotes Akt->CellGrowth Promotes Akt->Apoptosis Suppresses S6K1->CellGrowth Promotes

Diagram 1: Molecular mechanism of this compound (PP242) in inhibiting cap-dependent translation and cellular outcomes. PP242 directly inhibits both mTORC1 and mTORC2, leading to 4E-BP1 hypophosphorylation, eIF4E sequestration, and disruption of eIF4F complex formation. This inhibits cap-dependent translation while simultaneously inducing apoptosis and suppressing metastasis. A feedback mechanism involving ERK activation may contribute to resistance.

Research Applications and Implications

Therapeutic Potential in Cancer Subtypes

This compound (PP242) holds particular promising therapeutic potential in cancer subtypes characterized by hyperactive mTOR signaling or resistance to conventional therapies. In gastric cancer, where mTOR pathway activation correlates with aggressive clinicopathological features, PP242 demonstrated potent suppression of proliferation, metastasis, and angiogenesis through comprehensive inhibition of the PI3K/AKT/mTOR pathway [3]. Immunohistochemical analysis revealed that phosphorylated mTOR (S2448) expression was observed in 41.8% of gastric cancer tissues and significantly correlated with depth of mural invasion, lymph node metastasis, TNM stage, and vascular invasion [3]. These findings suggest that mTOR-activated gastric cancers may represent a particularly responsive subgroup for PP242-based therapeutic approaches.

The hematological malignancy domain represents another promising application, with multiple myeloma studies demonstrating PP242's superior efficacy compared to rapamycin in inducing apoptosis and inhibiting proliferation [5] [6]. Additionally, in acute myeloid leukemia models, PP242 effectively reduced leukemic burden and targeted CD34+/CD38- leukemic stem cells, suggesting potential for addressing treatment-resistant populations [6]. The ability of PP242 to simultaneously target multiple oncogenic signaling nodes through mTORC1 and mTORC2 inhibition positions it as a valuable candidate for overcoming the adaptive resistance mechanisms that frequently limit the efficacy of more selective targeted therapies.

Research Applications in Translation Control

Beyond direct therapeutic development, PP242 serves as an invaluable research tool for investigating the role of cap-dependent translation in various physiological and pathological processes. Studies utilizing PP242 have elucidated mechanistic connections between translational control and diverse cellular processes including stem cell maintenance, immune cell activation, metabolic regulation, and stress response pathways [6]. In human embryonic stem cells, PP242 suppressed self-renewal without inducing differentiation, suggesting specialized requirements for cap-dependent translation in pluripotency maintenance [6]. Similarly, the compound has been instrumental in delineating the functional specialization of mTORC1 versus mTORC2 in various biological contexts, advancing our fundamental understanding of mTOR signaling network topology and regulation.

The experimental workflows below illustrate common research applications for PP242 in oncology and translation research:

G cluster_mech Mechanistic Studies cluster_func Functional Studies Start Experimental Design & PP242 Treatment MechAnalysis Mechanistic Analysis Start->MechAnalysis FuncAnalysis Functional Analysis Start->FuncAnalysis TransAssay Translation Assays • 4E-BP1/eIF4E Co-IP • Polysome Profiling • Cap-Binding Assays MechAnalysis->TransAssay SigAnalysis Signaling Analysis • Western Blotting • Phospho-protein Detection MechAnalysis->SigAnalysis GrowthAssay Proliferation/Viability • CCK-8/MTT Assays • Colony Formation FuncAnalysis->GrowthAssay MigInvAssay Migration/Invasion • Wound Healing • Transwell Assays FuncAnalysis->MigInvAssay ApopAssay Apoptosis Analysis • Annexin V Staining • Caspase Activation FuncAnalysis->ApopAssay DataIntegration Data Integration & Interpretation TransAssay->DataIntegration SigAnalysis->DataIntegration GrowthAssay->DataIntegration MigInvAssay->DataIntegration ApopAssay->DataIntegration

Diagram 2: Experimental workflow for investigating PP242 mechanisms and therapeutic effects. Research applications typically involve parallel mechanistic and functional analyses following PP242 treatment, with integration of multiple data streams for comprehensive biological interpretation.

Conclusion and Future Perspectives

This compound (PP242) represents a significant advancement in mTOR-targeted therapeutics, distinguished by its ATP-competitive mechanism that enables simultaneous inhibition of both mTORC1 and mTORC2. This comprehensive mTOR blockade translates to potent suppression of cap-dependent translation through the 4E-BP1/eIF4E axis, resulting in robust antiproliferative, pro-apoptotic, antimetastatic, and anti-angiogenic effects across diverse cancer models. The well-established protocols for evaluating PP242 activity—including proliferation assays, cap-dependent translation assessment, and migration/invasion studies—provide researchers with robust methodologies for investigating mTOR signaling and translational control in cancer biology and therapeutic development.

While the research applications of PP242 are well-established, important considerations remain for its translational development. The emergence of feedback activation of ERK as a resistance mechanism to PP242 treatment highlights the complex adaptive responses within signaling networks and suggests that rational combination strategies may be necessary for optimal therapeutic efficacy [5]. Future research directions should explore synergistic drug combinations, biomarker development for patient stratification, and potential applications in non-oncological contexts where cap-dependent translation plays pivotal roles. As a research tool, PP242 continues to offer invaluable insights into mTOR biology and translation control, facilitating both basic scientific discovery and translational therapeutic development in oncology and beyond.

References

Comprehensive Application Notes and Protocols for Torkinib (PP242) Combination Therapy in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Insights

mTOR signaling represents a critical regulatory axis in cellular physiology, governing fundamental processes including growth, proliferation, metabolism, and survival. The mTOR kinase functions within two structurally and functionally distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 primarily regulates protein translation, lipid synthesis, and autophagy through phosphorylation of downstream effectors including S6 kinase and 4E-BP1, while mTORC2 controls cell survival and cytoskeletal organization via phosphorylation of Akt at Ser473, which is essential for its full activation [1] [2]. Dysregulation of the mTOR pathway is a hallmark of numerous cancers, driving uncontrolled proliferation and metabolic adaptation. First-generation mTOR inhibitors (rapalogs) demonstrated limited clinical efficacy due to their incomplete inhibition of mTORC1 and inability to target mTORC2, leading to feedback activation of pro-survival pathways including Akt [2].

Torkinib (PP242) represents a second-generation mTOR inhibitor that competitively binds the ATP-binding cleft of the mTOR kinase, enabling simultaneous inhibition of both mTORC1 and mTORC2 complexes [3] [4]. This mechanism provides a distinct advantage over rapalogs, as it more completely suppresses mTOR signaling and prevents the compensatory activation of upstream pathways. PP242 exhibits remarkable selectivity for mTOR, with an IC50 of 8 nM in cell-free assays, while showing significantly reduced potency against related lipid kinases (IC50 of 100 nM against p110δ and >1-2 μM against other PI3K isoforms) [4]. Preclinical profiling across 219 protein kinases revealed minimal off-target activity, with only a few kinases (PKCα, PKCβII, RET, and JAK2V617F) inhibited at concentrations 100-fold above the mTOR IC50 [2] [4]. This favorable selectivity profile positions PP242 as an excellent research tool and therapeutic candidate for investigating mTOR-dependent biological processes and combination therapies.

Combination Therapy Strategies and Rationale

Table 1: Validated Combination Strategies for PP242 in Oncology Research

Combination Partner Cancer Model Mechanistic Rationale Experimental Outcomes Key References
Tyrosine Kinase Inhibitors (Dasatinib) Philadelphia chromosome-positive (Ph+) leukemias Concurrent inhibition of BCR-ABL and mTOR signaling networks Enhanced apoptosis; delayed leukemia onset in vivo; superior to rapamycin combinations [2]
Proteasome Inhibitors (Bortezomib) Multiple Myeloma Dual targeting of protein degradation and synthesis pathways Synergistic induction of apoptosis; enhanced anti-tumor efficacy in xenograft models [2]
Histone Deacetylase Inhibitors (SAHA, LBH589) Hepatocellular Carcinoma Coordinated regulation of survival signaling and epigenetic modifications Enhanced apoptosis associated with suppressed Akt signaling and upregulated Bim [2]
MEK/ERK Inhibitors (U0126) Multiple Myeloma, Colon Cancer Counteraction of compensatory ERK activation following mTOR inhibition Enhanced tumor-suppressive activity in vitro and in xenograft models [2]
EGFR-Targeted Therapy (Cetuximab) Colorectal Carcinoma Dual targeting of upstream receptor signaling and downstream mTOR pathway Synergistic activity against colorectal carcinoma cells [5]
Green Tea Catechin (EGCG) Spinal Cord Injury (Non-oncological) Combined antioxidant and mTOR inhibitory effects Improved functional recovery; reduced inflammatory response [6]

The therapeutic efficacy of PP242 can be substantially enhanced through rational combination strategies that target complementary or compensatory pathways. The synergistic interactions observed with PP242 combinations primarily arise from three mechanistic principles: (1) vertical inhibition of signaling cascades through targeting both upstream and downstream components; (2) parallel pathway inhibition to prevent compensatory activation of alternative survival signals; and (3) coordinated regulation of interconnected cellular processes such as protein synthesis and degradation [2]. For instance, the combination of PP242 with bortezomib simultaneously disrupts protein synthesis (via mTOR inhibition) and degradation (via proteasome inhibition), creating intolerable proteostatic stress that culminates in apoptotic cell death [2]. Similarly, the observed ERK activation following PP242 treatment in multiple myeloma and colon cancer models represents an adaptive resistance mechanism that can be effectively countered through co-administration of MEK inhibitors, leading to significantly enhanced antitumor efficacy [2].

Experimental Protocols and Methodologies

In Vitro Combination Studies

Cell viability and proliferation assays provide fundamental assessment of combination therapy efficacy. The following protocol represents a standardized approach for evaluating PP242 combinations:

  • Cell seeding: Plate cells in 96-well plates at optimal densities (3-5×10³ cells/well for most cancer cell lines) and allow attachment for 24 hours [7].
  • Drug preparation: Prepare serial dilutions of PP242 and combination agents in DMSO, ensuring final DMSO concentrations do not exceed 0.1% (v/v). PP242 typically exhibits IC50 values ranging from 50-500 nM across various cancer cell lines [7].
  • Treatment administration: Apply PP242 and combination agents individually and in combination across appropriate concentration ranges. Include vehicle controls and single-agent treatments for comparison.
  • Viability assessment: After 24-48 hours of exposure, measure cell viability using Cell Counting Kit-8 (CCK-8) or MTT assays. Add WST-8 solution (10 μL/well) and incubate for 2 hours at 37°C before measuring absorbance at 450 nm [7].
  • Data analysis: Calculate combination indices using the Chou-Talalay method to quantify synergistic, additive, or antagonistic interactions. Generate dose-response curves and isobolograms for visualization.

Migration and invasion assays evaluate the anti-metastatic potential of PP242 combinations:

  • Wound healing assay: Culture cells to 90% confluence in 60-mm dishes. Create a uniform scratch wound using a 200-μL pipette tip. Remove dislodged cells by washing with serum-free medium. Treat with PP242 (0.1-1 μM) alone or in combination. Monitor wound closure at 24-hour intervals using phase-contrast microscopy. Quantify migration speed using ImageJ software by calculating the percentage of wound closure relative to initial wound area [7].
  • Transwell invasion assay: Coat transwell inserts (8-μm pore size) with Matrigel (diluted in serum-free medium). Seed cells in serum-free medium into the upper chamber with PP242 and combination agents. Fill the lower chamber with complete medium as a chemoattractant. After 24-48 hours incubation, fix cells that have invaded through the membrane and stain with crystal violet. Count invaded cells in five random microscopic fields per insert [7].
Molecular Characterization of Combination Effects

Western blot analysis validates target engagement and identifies mechanisms of combination efficacy:

  • Cell lysis: Harvest cells after treatment with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors (1.72 mmol/L phenylmethylsulfonyl fluoride, 10 mg/mL aprotinin, 10 mg/mL leupeptin, 100 mmol/L NaF, and 500 mmol/L Na3VO4) [7].
  • Protein separation and transfer: Separate equal protein amounts (20-30 μg) by 10% SDS-PAGE and transfer to PVDF membranes using standard protocols.
  • Antibody probing: Incubate membranes with primary antibodies against phosphorylated and total forms of mTOR pathway components (p-Akt Ser473, t-Akt, p-mTOR Ser2448/Ser2481, t-mTOR, p-S6K, t-S6K, p-4E-BP1, t-4E-BP1) overnight at 4°C [7].
  • Signal detection: After incubation with appropriate HRP-conjugated secondary antibodies, detect signals using enhanced chemiluminescence reagent. Quantify band intensities using Image Lab or similar densitometry software.

Angiogenesis assays evaluate the anti-angiogenic potential of PP242 combinations:

  • Tube formation assay: Polymerize 10 mg/mL Matrigel (200 μL/well) for 30 minutes at 37°C in 24-well plates. Seed human umbilical vein endothelial cells (HUVECs) at 3×10⁵ cells/mL in medium containing PP242 (50-500 nM) alone or in combination. After 20 hours incubation, capture images of tube networks using phase-contrast microscopy. Quantify tube formation by measuring vessel area per field using Angiosys software or similar analysis tools [7].
In Vivo Evaluation of Combination Therapies

Xenograft mouse models provide critical preclinical data on combination efficacy and tolerability:

  • Tumor implantation: Subcutaneously inject cancer cells (5-10×10⁶ cells suspended in 100 μL Matrigel) into the right flank of immunodeficient mice [5].
  • Randomization and dosing: When tumors reach approximately 100-150 mm³, randomize animals into treatment groups (n=5-10). Administer PP242 (intraperitoneally at 5-50 mg/kg/day or orally if using more bioavailable analogs) alone and in combination [5] [2].
  • Tumor monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: V = (length × width²)/2. Monitor body weight as an indicator of systemic toxicity.
  • Endpoint analysis: After 3-4 weeks of treatment, collect tumors for histopathological examination, molecular analysis, and metabolomic profiling. For metabolic characterization, homogenize tumor tissues in 80% methanol and analyze using UHPLC-Orbitrap-mass spectrometry to identify altered metabolic pathways [5].

Signaling Pathways and Therapeutic Implications

The intricate signaling network regulated by mTOR and the points of intervention for PP242 combination therapies can be visualized through the following pathway diagram:

G cluster_mTOR mTOR Complexes cluster_combos Combination Approaches GrowthFactors Growth Factors/Receptors PI3K PI3K GrowthFactors->PI3K Activates AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates S6K S6K/4E-BP1 mTORC1->S6K Phosphorylates AktFull Akt Full Activation mTORC2->AktFull S473 Phosphorylation eIF4E eIF4E (Translation) S6K->eIF4E Regulates Metabolism Metabolism (Glycolysis, Lipogenesis) S6K->Metabolism Stimulates Proliferation Cell Proliferation & Survival eIF4E->Proliferation Promotes AktFull->Proliferation Promotes Angiogenesis Angiogenesis Metabolism->Angiogenesis Supports PP242 PP242/Torkinib PP242->mTORC1 Inhibits PP242->mTORC2 Inhibits Combination Combination Therapies: • TKIs (Dasatinib) • Proteasome Inhibitors (Bortezomib) • HDAC Inhibitors (SAHA) • MEK Inhibitors (U0126) • EGFR Inhibitors (Cetuximab) Combination->GrowthFactors Targets Combination->AKT Supplementary Inhibition Combination->Proliferation Enhanced Suppression

Figure 1: mTOR Signaling Network and PP242 Combination Therapy Targets. PP242 simultaneously inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways that drive cancer progression. Rational combination strategies target complementary pathways to enhance therapeutic efficacy and overcome resistance mechanisms.

The molecular interactions between PP242 and the mTOR kinase involve specific engagement with the ATP-binding pocket. PP242 binds competitively in the catalytic cleft, forming critical hydrogen bonds with Val2240 in the hinge region and interacting with the affinity pocket formed by Lys2187, Glu2190, Asp2195, Tyr2225, and Asp2357 [8]. This binding mode effectively blocks ATP binding and subsequent phosphorylation events, inhibiting both mTORC1 and mTORC2 catalytic activities. The selectivity of PP242 for mTOR over closely related PI3K isoforms stems from steric complementarity with the deeper hinge region pocket in mTOR (containing Leu2354) compared to the shallower corresponding pocket in PI3Ks (containing Phe961) [8]. This structural insight facilitates understanding of PP242's specificity and provides a foundation for optimizing future mTOR-targeted therapeutics.

Therapeutic Applications and Clinical Translation

The application of PP242 combination therapy extends across multiple cancer types, with particular promise in specific pathological contexts:

  • Hematological malignancies: PP242 demonstrates enhanced efficacy against Philadelphia chromosome-positive leukemias when combined with BCR-ABL inhibitors like dasatinib, effectively targeting both the primary oncogenic driver and downstream survival pathways [2]. In multiple myeloma, PP242 combination with bortezomib creates proteostatic stress that overwhelms cellular adaptive capacity, leading to synergistic apoptosis induction [2].
  • Solid tumors: In gastric cancer models, PP242 monotherapy inhibits proliferation, migration, and angiogenesis, with enhanced efficacy observed in combination with conventional chemotherapeutics [7]. Colorectal cancer models demonstrate that PP242 suppresses tumor growth through modulation of energy metabolism, inhibiting both the TCA cycle and fatty acid β-oxidation [5].
  • Overcoming therapeutic resistance: PP242 combinations effectively circumvent resistance mechanisms that limit targeted therapy efficacy. For instance, in rapamycin-resistant models, PP242 retains potent antitumor activity due to its distinct mechanism of action and ability to suppress compensatory mTORC2-Akt signaling [2]. Similarly, PP242 overcomes stroma-mediated protective effects in hematopoietic malignancies, demonstrating superior efficacy compared to rapalogs in the presence of bone marrow stromal cells [2].

The therapeutic potential of PP242 extends beyond oncology, with emerging evidence supporting applications in neurological conditions. In spinal cord injury models, PP242 treatment significantly improved sensory and motor function recovery, comparable to the effects of epigallocatechin gallate (EGCG) [6]. This effect appears mediated through suppression of mTOR pathway activation, reduction in astrogliosis, and modulation of inflammatory responses, highlighting the diverse therapeutic potential of mTOR kinase inhibition [6].

Formulation, Dosing, and Administration Guidelines

Table 2: Preclinical Dosing and Formulation Guidelines for PP242

Application Recommended Concentration Vehicle Composition Administration Route Key Considerations
In Vitro Studies 50-1000 nM (IC50 typically 50-500 nM) DMSO (final concentration ≤0.1%) Culture media Dose-response studies recommended for each cell line; Monitor for DMSO toxicity controls
In Vivo Studies 5-50 mg/kg/day 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline Intraperitoneal or oral (if using bioavailable analogs) Body weight monitoring essential; Formulation stability varies; Prepare fresh when possible
Metabolic Studies Specific dosing depends on model As above for in vivo Intraperitoneal Significant metabolic changes observed in tumor tissue at effective doses

Formulation considerations for PP242 require careful attention to ensure compound stability and bioavailability. For in vitro applications, prepare a DMSO stock solution at 10-50 mM concentration, storing aliquots at -20°C to -80°C to prevent freeze-thaw degradation [4]. For in vivo administration, the recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which provides adequate solubility and stability for parenteral administration [4]. Fresh preparation of dosing solutions is recommended, as precipitation may occur with storage.

Dosing optimization should include careful pharmacokinetic and pharmacodynamic assessments. Effective mTOR pathway inhibition in vivo is evidenced by reduced phosphorylation of both S6 (mTORC1 readout) and Akt Ser473 (mTORC2 readout) in target tissues [2] [4]. Interestingly, tissue-specific differences in pathway inhibition have been observed, with complete suppression of Akt phosphorylation in liver and fat, but only partial inhibition in skeletal muscle, potentially due to compensatory kinases such as DNA-PK [4]. These observations highlight the importance of tissue-specific pharmacodynamic assessments when evaluating PP242 efficacy in preclinical models.

Conclusion and Future Perspectives

PP242 represents a valuable tool for investigating mTOR-dependent biological processes and developing innovative combination therapies. The protocols and application notes presented herein provide a foundation for rational design of PP242 combination studies, with emphasis on mechanistic validation through appropriate molecular and functional assays. As research advances, several emerging areas warrant further investigation, including the optimization of blood-brain barrier penetration through structural modification of the core scaffold [8], exploration of intermittent dosing schedules to maximize therapeutic index, and identification of predictive biomarkers for patient stratification. Additionally, the potential application of PP242 combinations in non-oncological indications such as neurological disorders and metabolic diseases represents a promising frontier for future research. Through continued investigation of mTOR biology and innovative therapeutic combinations, PP242 and related TORKinibs will continue to provide insights into disease pathogenesis and contribute to the development of novel treatment paradigms.

References

Comprehensive Application Notes and Protocols for Torkinib (PP242) in Xenograft Mouse Model Studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Torkinib (PP242) represents a second-generation mTOR inhibitor that specifically targets the ATP-binding domain of the mammalian target of rapamycin (mTOR), enabling it to simultaneously inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This dual inhibition capability distinguishes PP242 from first-generation rapalogs, which primarily target only mTORC1. With an IC50 of 8 nM against mTOR in cell-free assays, PP242 exhibits remarkable selectivity, showing >10-fold selectivity for mTOR over PI3Kδ and >100-fold selectivity over PI3Kα/β/γ isoforms [1] [2]. This specific targeting strategy effectively suppresses cancer proliferation, induces apoptosis (programmed cell death), and inhibits metastatic processes across various cancer types, making it a promising therapeutic candidate in oncology research [3] [1].

Table 1: Key Pharmacological Parameters of PP242

Parameter Value Details
Molecular Weight 308.34 g/mol C16H16N6O
mTOR IC50 8 nM Cell-free assay
Selectivity >10-100 fold vs PI3K isoforms
Other Kinase Targets PI3Kδ, DNA-PK, PDGFR IC50: 0.10-0.41 μM
Solubility 62 mg/mL in DMSO 201.07 mM
In Vivo Dosage 60 mg/kg/day Oral gavage in mouse studies

Antitumor Efficacy in Xenograft Models

Efficacy Across Cancer Types

PP242 has demonstrated significant antitumor activity across various xenograft models, effectively reducing tumor volume and tumor weight without inducing critical toxicities. In an LS174T colon cancer xenograft model, PP242 treatment for 3 weeks resulted in substantial reduction of both tumor size and weight compared to xenograft control groups [4]. Metabolic analyses revealed that these antitumor effects were mediated through inhibition of energy metabolism, specifically disrupting the TCA cycle and fatty acid β-oxidation, along with clear reduction in glycerophospholipids within tumor tissues [4]. Similarly, in gastric cancer models, PP242 effectively suppressed cell proliferation and angiogenesis through comprehensive inhibition of the PI3K/AKT/mTOR pathway, demonstrating its broad-spectrum potential against gastrointestinal malignancies [3].

Table 2: Summary of PP242 Efficacy in Various Xenograft Models

Cancer Type Model System Dosage Regimen Key Findings References
Colon Cancer LS174T xenograft mice Not specified (3 weeks) ↓ Tumor size & weight; Altered energy & lipid metabolism [4]
Leukemia SUP-B15 xenograft (NSG mice) 60 mg/kg/day (oral) Delayed leukemia onset; Inhibited mTORC1/2 activation [1]
Multiple Myeloma 8226 cells in mice Not specified Potently inhibited tumor growth [1]
Gastric Cancer AGS cell line & derivatives 0-1000 nM (in vitro) Inhibited proliferation, migration, angiogenesis [3]
Ovarian Cancer SKOV3 & A2780 orthotopic Combined with SAHA Synergistic inhibition of tumor growth [5]
Metabolic and Molecular Effects

The antitumor mechanism of PP242 extends beyond simple pathway inhibition to encompass profound metabolic reprogramming of cancer cells. Comprehensive metabolomics and lipidomics investigations using ultra-high-performance liquid chromatography-Orbitrap-mass spectrometry (UHPLC-Orbitrap-MS) have revealed that PP242 primarily alters energy metabolism and lipid biosynthesis pathways in tumor tissues [4]. These analyses demonstrated significant suppression of both the TCA cycle and fatty acid β-oxidation (β-FAO), effectively cutting off crucial energy sources for proliferating cancer cells. Additionally, researchers observed a marked reduction in glycerophospholipid species, which are essential components for membrane biosynthesis in rapidly dividing cells [4]. These metabolic disruptions occurred alongside the expected molecular effects of inhibited phosphorylation of AKT (S473), S6K, and 4E-BP1, confirming comprehensive suppression of both mTORC1 and mTORC2 signaling axes [4] [3].

Experimental Protocols for In Vivo Studies

Xenograft Model Establishment and Drug Treatment

The following protocol outlines the standard procedure for establishing xenograft models and evaluating PP242 efficacy:

  • Cell Preparation: Harvest LS174T colon cancer cells (or other relevant cancer cell lines) in logarithmic growth phase. Wash twice with phosphate-buffered saline (PBS) and resuspend in Matrigel (50% volume) to enhance cell engraftment. Maintain cells on ice until implantation to prevent matrix solidification [4] [3].

  • Mouse Handling and Injection: Utilize immunodeficient mice (e.g., NSG, Balb/c J, or similar strains) aged 6-8 weeks. Inject approximately 5×10^6 cells subcutaneously into the right flank region using a pre-cooled syringe. Monitor animals daily for general health and tumor development [4] [1].

  • Drug Formulation and Administration: Prepare PP242 as a homogeneous suspension in 0.5% carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL. Administer via oral gavage at a dosage of 60 mg/kg/day. Continue treatment for 3 weeks with daily monitoring of animal weight and clinical signs [4] [1].

  • Tumor Measurement and Analysis: Measure tumor dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width^2) × 0.5. Upon study completion, euthanize animals and excise tumors for weight measurement and further molecular analyses [4] [3].

Tissue Collection and Molecular Analysis
  • Blood Collection and Processing: Collect blood samples via cardiac puncture at endpoint. Allow samples to clot at room temperature for 30 minutes, then centrifuge at 3000×g for 15 minutes to separate serum. Store aliquoted serum at -80°C for subsequent biochemical analysis [4].

  • Tissue Sampling for Metabolomics: Immediately upon excision, flash-freeze portion of tumor tissues in liquid nitrogen to preserve metabolic integrity. Store at -80°C until metabolomic analysis. For histological examination, fix additional tumor samples in 10% neutral buffered formalin for 24 hours before processing and paraffin embedding [4].

  • Metabolomic Profiling: Homogenize frozen tumor tissues in 80% methanol using a pre-cooled homogenizer. Centrifuge at 14000×g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatants using UHPLC-Orbitrap-MS with both positive and negative ion modes. Process data with multivariate statistical analysis including principal component analysis (PCA) and partial least-squares-discriminant analysis (PLS-DA) to identify significantly altered metabolites [4].

Mechanism of Action and Signaling Pathway

PP242 exerts its anticancer effects through comprehensive inhibition of the mTOR signaling network, which plays a central role in regulating cell growth, proliferation, and survival. The diagram below illustrates key pathways affected by PP242 treatment:

G PP242 mTOR Inhibition Signaling Pathway PP242 PP242 mTORC1 mTORC1 Complex PP242->mTORC1 Inhibits mTORC2 mTORC2 Complex PP242->mTORC2 Inhibits Metabolism Energy Metabolism (TCA Cycle, β-FAO) PP242->Metabolism Suppresses S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates pAktS473 p-Akt (S473) mTORC2->pAktS473 Phosphorylates S6 S6 Ribosomal Protein S6K->S6 Phosphorylates eIF4E eIF4E FourEBP1->eIF4E Releases Translation Protein Translation eIF4E->Translation Akt Akt pAktT308 p-Akt (T308) Akt->pAktT308 Enables full activation pAktS473->Akt Activates Survival Cell Survival & Proliferation pAktT308->Survival Growth Tumor Growth & Angiogenesis pAktT308->Growth Translation->Growth Survival->Growth Metabolism->Growth

The molecular mechanism of PP242 involves dual inhibition of both mTOR complexes. For mTORC1, PP242 blocks phosphorylation of its downstream effectors p70S6K and 4E-BP1, thereby suppressing cap-dependent translation of proteins essential for cell cycle progression. Unlike rapamycin, PP242 completely inhibits 4E-BP1 phosphorylation, resulting in more effective suppression of protein synthesis. For mTORC2, PP242 prevents phosphorylation of Akt at Ser473, compromising full Akt activation and subsequent signaling through its multiple downstream targets that promote cell survival and metabolism [4] [3] [6]. This comprehensive pathway inhibition translates to disrupted energy metabolism through suppression of TCA cycle and fatty acid β-oxidation, ultimately leading to reduced tumor growth and angiogenesis [4].

Combination Therapy Strategies

Emerging research indicates that PP242 exhibits enhanced anticancer effects when combined with other targeted agents. In ovarian cancer models, the combination of PP242 with the histone deacetylase inhibitor SAHA resulted in significantly improved inhibition of tumor growth compared to monotherapies. This combination approach synergistically increased both apoptosis and autophagy, leading to enhanced cancer cell death [5]. Similarly, in multiple myeloma cells, researchers observed synergistic pro-apoptotic effects when combining PP242 with the proteasome inhibitor bortezomib [6]. These findings suggest that PP242-based combination regimens represent a promising therapeutic strategy worthy of further clinical investigation. The enhanced efficacy likely stems from complementary mechanisms of action that collectively target multiple survival pathways in cancer cells, creating a therapeutic scenario where cancer cells face simultaneous attacks on multiple fronts, thereby reducing the likelihood of escape through single resistance mechanisms [6] [5].

Conclusion and Research Implications

This compound (PP242) represents a valuable research tool and promising therapeutic candidate that demonstrates significant efficacy across various xenograft models through its unique mechanism of dual mTORC1/mTORC2 inhibition. The comprehensive suppression of mTOR signaling, coupled with metabolic reprogramming effects on cancer cells, positions this compound as superior to first-generation rapalogs in preclinical models. The provided application notes and protocols offer researchers a solid foundation for conducting rigorous investigations into PP242's mechanisms and therapeutic potential. Future research directions should focus on optimizing combination regimens, identifying predictive biomarkers for patient selection, and addressing potential resistance mechanisms that may emerge during treatment. As the field advances, PP242 and its analogs may pave the way for more effective mTOR-targeted therapies in oncology [4] [3] [6].

References

Comprehensive Technical Support Guide: Torkinib (PP242) Off-Target Effects and Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Torkinib (PP242) and Its Primary Mechanism

This compound (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, which has emerged as a valuable research tool and potential therapeutic agent in oncology research. Unlike first-generation rapalogs that partially inhibit mTORC1, this compound targets the kinase domain of mTOR, thereby potently inhibiting both mTORC1 and mTORC2 complexes with IC50 values of 30 nM and 58 nM, respectively. This dual inhibition capability represents a significant advantage over rapamycin, as it more completely suppresses mTOR signaling and prevents the feedback activation of survival pathways often observed with allosteric inhibitors.

The primary therapeutic rationale for this compound development stems from the central role of mTOR as a critical regulator of cell growth, proliferation, metabolism, and survival. The mTOR pathway is frequently hyperactivated in human cancers, making it an attractive therapeutic target. This compound exhibits exceptional selectivity for mTOR against most protein kinases, with an IC50 of 8 nM in cell-free assays. However, like many kinase inhibitors, it demonstrates off-target activity against closely related kinases, particularly at higher concentrations, which must be carefully considered in experimental design and data interpretation.

Table: Key Characteristics of this compound (PP242)

Parameter Specification Experimental Context
Primary Target mTOR kinase Cell-free assay
mTORC1 Inhibition IC50 = 30 nM Cellular context
mTORC2 Inhibition IC50 = 58 nM Cellular context
Mechanism ATP-competitive Kinase domain binding
Selectivity Advantage Dual mTORC1/2 inhibition vs. rapalogs Prevents Akt feedback activation

Off-Target Profiling of this compound

Quantitative Kinase Selectivity Profile

Understanding this compound's off-target interactions is essential for proper experimental design and data interpretation. Comprehensive kinase profiling reveals that while this compound is highly selective for mTOR across most of the kinome, it does exhibit activity against several structurally related kinases at higher concentrations, particularly those within the PI3K kinase family and other PIKK family members.

Table: this compound Selectivity Profile Against Key Kinases

Kinase Target IC50 Value Classification Functional Implications
mTOR 8 nM Primary target Dual mTORC1/2 inhibition
p110δ (PI3K) 100 nM Off-target PI3K pathway modulation
DNA-PK 408 nM Off-target DNA damage response alteration
PKC-θ 50 nM Off-target Signaling and cytoskeletal effects
PKC-βI/II 200 nM Off-target Signaling and cytoskeletal effects
JAK2 (V617F) 110 nM Off-target Hematopoietic cell signaling
p110γ (PI3K) 1.3 μM Off-target Immune cell signaling
p110α/β (PI3K) ~2 μM Off-target Metabolic signaling
VEGFR2 1.5 μM Off-target Potential angiogenic effects

The off-target profile reveals several important patterns. First, this compound shows the strongest cross-reactivity with lipid kinases of the PI3K family, particularly p110δ. This is likely due to the structural homology between the catalytic domains of mTOR and PI3K isoforms. Second, the inhibition of DNA-PK at submicromolar concentrations (408 nM) suggests potential effects on DNA repair mechanisms, which could confound interpretation of studies examining genomic stability or DNA damage response. Third, the activity against PKC isoforms and JAK2 indicates that this compound may influence multiple signaling pathways beyond the intended mTOR axis, particularly at concentrations above 1 μM.

Experimental Context for Off-Target Identification

The observed off-target effects must be understood in their experimental context. When tested against 219 purified protein kinases at a concentration approximately 100-fold higher than its mTOR IC50 value, this compound demonstrated remarkable selectivity across most of the protein kinome. Only four kinases—PKC-θ, PKC-β, RET, and JAK2 (V617F)—were inhibited by more than 80% under these conditions. A separate analysis using the Invitrogen SelectScreen PIKK panel demonstrated that PP242 exhibited low IC50 values against PI3K-C2β, PI3Kδ, and DNA-PK (IC50 < 100 nM) and moderate IC50 values for PI3K-C2α, PI3Kα, PI3Kβ, and PI3Kγ (IC50 ~100-1000 nM).

These findings highlight the concentration-dependent nature of off-target effects. At nanomolar concentrations (≤100 nM), this compound maintains high specificity for mTOR over most cellular kinases. However, as concentrations approach and exceed 1 μM, inhibition of PI3K isoforms, DNA-PK, and other off-targets becomes increasingly significant. This concentration-effect relationship is critical for designing experiments that maximize target specificity while minimizing confounding off-target activities.

Troubleshooting & FAQ: Addressing Off-Target Effects in Experimental Systems

Concentration Optimization & Experimental Design

FAQ: What is the recommended concentration range for maintaining this compound specificity in cellular assays?

For most cellular applications, this compound should be used in the low nanomolar range (10-100 nM) to maintain specificity for mTOR over off-target kinases. The optimal concentration depends on the specific experimental context, including cell type, treatment duration, and biological endpoint being measured. We recommend:

  • Starting with 50-100 nM for acute treatments (2-8 hours) targeting immediate mTOR signaling outputs
  • Using 100-250 nM for longer-term experiments (24-72 hours) examining proliferation or survival
  • Avoiding concentrations above 500 nM for chronic exposure studies unless specifically investigating dual mTOR/PI3K inhibition
  • Including rapamycin controls to distinguish mTORC1-specific effects from dual mTORC1/2 inhibition

FAQ: How can I determine if my observed phenotypic effects are due to mTOR inhibition or off-target effects?

Implement a multi-faceted validation approach:

  • Monitor known mTOR substrates including S6K1 T389, 4E-BP1 T37/46, and Akt S473 to confirm target engagement
  • Test structurally distinct mTOR inhibitors (e.g., AZD8055, INK128) to see if similar phenotypes are observed
  • Utilize genetic approaches (shRNA, CRISPR) targeting mTOR or complex components to replicate chemical inhibition
  • Evaluate reversal of effects with washout experiments to establish causal relationships
  • Profile pathway activation using phospho-specific antibodies for off-target kinases (e.g., PKC, JAK/STAT substrates)
Technical & Assay Considerations

FAQ: What cell lines or experimental models are most appropriate for this compound studies?

This compound has demonstrated robust on-target activity across diverse cellular and in vivo models, but some systems require special consideration:

  • Hematopoietic cells may be particularly sensitive to off-target effects on JAK2 and PI3Kδ - use lower concentrations (10-50 nM) and include additional controls
  • Muscle tissues may show differential sensitivity - one study found this compound only partially inhibited Akt phosphorylation in skeletal muscle despite complete inhibition in liver and fat
  • Proliferation assays in sensitive cancer cell lines (e.g., hematological malignancies, certain solid tumors) typically show IC50 values between 100-500 nM
  • In vivo models generally require doses that achieve sustained plasma concentrations of 100-300 nM for target coverage without significant off-target inhibition

FAQ: How should I handle and store this compound to maintain stability and activity?

  • Storage conditions: Store desiccated at -20°C as supplied; stable for up to 2 years under these conditions
  • Solution preparation: Soluble in DMSO at up to 8 mg/mL; prepare fresh stock solutions monthly and store at -20°C
  • In vitro working solutions: Use newly opened DMSO for solubility; avoid multiple freeze-thaw cycles (not recommended >3 cycles)
  • In vivo formulations: Can be prepared in 20%:40%:40% (v/v) N-methyl-2-pyrrolidone:PEG400:water for animal studies

Detailed Experimental Protocols

Cellular Assay for mTOR Pathway Inhibition

This protocol validates this compound target engagement and specificity in cellular systems.

Materials:

  • This compound (PP242) stock solution (e.g., 10 mM in DMSO)
  • Rapamycin (for comparison control)
  • Cell line of interest (e.g., U87MG, PC-3, or other relevant model)
  • Phospho-specific antibodies: p-S6K1 (T389), p-4E-BP1 (T37/46), p-Akt (S473), total protein antibodies
  • Cell culture reagents and standard Western blot equipment

Procedure:

  • Cell plating: Plate cells at appropriate density (e.g., 2-5 × 10^5 cells per well in 6-well plates) in complete medium and culture for 16-24 hours to reach 60-70% confluence
  • Compound treatment: Prepare fresh treatment solutions by diluting this compound stock in culture medium to achieve final concentrations (e.g., 10, 50, 100, 250, 500 nM); include DMSO vehicle control and rapamycin control (e.g., 20 nM)
  • Exposure time: Treat cells for 2-4 hours for acute signaling studies or 24-72 hours for phenotypic endpoints
  • Cell lysis: Lyse cells in appropriate RIPA buffer supplemented with phosphatase and protease inhibitors
  • Western blot analysis: Separate proteins by SDS-PAGE (NuPAGE 4-12% Bis Tris Gels recommended), transfer to membranes, and probe with phospho-specific and total protein antibodies
  • Data interpretation: Confirm dose-dependent inhibition of p-S6K1 T389 (mTORC1 readout) and p-Akt S473 (mTORC2 readout); compare pattern to rapamycin (which should not inhibit p-Akt S473)

Troubleshooting tips:

  • If p-Akt S473 is not inhibited at concentrations ≤250 nM, check compound activity or cell line specificity
  • If paradoxical pathway activation is observed, consider shorter time points to capture direct effects before feedback mechanisms engage
  • Include PI3K inhibitor control (e.g., GDC-0941) if cross-inhibition of PI3K is suspected
Specificity Profiling for Off-Target Effects

This protocol helps identify and quantify this compound off-target effects in cellular contexts.

Materials:

  • This compound (PP242) stock solution
  • Positive control inhibitors for potential off-target kinases (e.g., PI3Kδ, DNA-PK, PKC inhibitors)
  • Phospho-specific antibodies for off-target kinases: p-PKC substrates, p-JAK2, p-STAT, DNA-PK substrates
  • Selective assay systems for specific off-target kinases (optional)

Procedure:

  • Concentration range selection: Test this compound across a broad concentration range (e.g., 10 nM - 10 μM) to establish potency for off-target effects
  • Pathway activation assessment: Stimulate pathways downstream of potential off-target kinases prior to this compound treatment:
    • For PI3K off-target assessment: Stimulate with IGF-1 (100 ng/mL, 10 min) after serum starvation
    • For PKC assessment: Treat with PMA (100 nM, 30 min)
    • For JAK2 assessment: Stimulate with appropriate cytokines (e.g., IFN-γ, IL-3)
  • Parallel inhibitor testing: Include selective inhibitors of off-target kinases as controls for each pathway assessed
  • Multiplexed readouts: Use phospho-specific flow cytometry or multiplex immunoassays where possible to evaluate multiple pathways simultaneously
  • Data analysis: Calculate IC50 values for off-target effects and compare to mTOR IC50 in the same system; a >10-fold window suggests good specificity

Interpretation guidelines:

  • Significant inhibition of off-target pathways at concentrations <100 nM indicates potential specificity concerns
  • Similar IC50 values for mTOR and off-target effects suggest limited therapeutic window
  • Cell-type specific patterns may emerge due to differential kinase expression

Strategic Optimization & Advanced Applications

Structural Optimization Strategies

The off-target profile of this compound primarily results from structural homology between the catalytic domains of mTOR and PI3K family members. Medicinal chemistry efforts have identified several strategies to enhance selectivity:

  • Morpholine ring modifications: The morpholine moiety common to many PI3K/mTOR inhibitors can be optimized for mTOR selectivity. Bridged morpholines or methyl-substituted morpholines create steric clashes in the shallower PI3K binding pocket while maintaining mTOR binding. For example, compounds with sterically hindered morpholines like PQR620 achieved >1000-fold selectivity for mTOR over PI3Kα.

  • Hinge-binding region optimization: The hinge region of mTOR contains a Leu2354-Phe2355 sequence versus Phe961 in PI3Kγ, creating a deeper hydrophobic pocket that can accommodate bulkier substituents. Targeting this region with specific heterocyclic systems can dramatically improve selectivity.

  • Affinity pocket engagement: The affinity pocket (Lys2187, Glu2190, Asp2195, Tyr2225, Asp2357) shows significant differences between mTOR and PI3K isoforms. Designing compounds that form specific hydrogen bonding networks in this region can enhance selectivity.

These structural insights have led to second-generation mTOR inhibitors with improved specificity profiles, though complete separation of mTOR from PI3K activity remains challenging due to their evolutionary and structural relationship.

Monitoring & Counteracting Pathway Compensation

A significant challenge with mTOR inhibition is the compensatory activation of parallel signaling pathways that can diminish therapeutic efficacy or create confusion in experimental interpretation:

  • ERK/MAPK pathway activation: this compound has been shown to induce ERK1/2 activation in multiple myeloma and colon cancer cells, potentially compensating for mTOR inhibition. Consider combining with MEK inhibitors (e.g., U0126) for enhanced antitumor effects.

  • Akt feedback loops: Unlike rapamycin, this compound inhibits mTORC2-mediated Akt phosphorylation at S473. However, other survival pathways may still be engaged. Monitor additional phosphorylation sites (e.g., Akt T308) and consider intermittent dosing schedules to mitigate adaptive resistance.

  • Autophagy induction: mTOR inhibition typically activates autophagy as a compensatory survival mechanism. Combination with autophagy inhibitors (e.g., chloroquine) may enhance efficacy in some cancer models.

The following diagram illustrates the mTOR signaling pathway and potential off-target effects of this compound:

mTOR_pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt feedback ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis 4E-BP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth OffTarget1 DNA-PK (Off-target) OffTarget2 PI3Kδ (Off-target) OffTarget3 PKC (Off-target) This compound This compound (PP242) This compound->mTORC1 Primary target This compound->mTORC2 Primary target This compound->OffTarget1 Off-target (IC₅₀ = 408 nM) This compound->OffTarget2 Off-target (IC₅₀ = 100 nM) This compound->OffTarget3 Off-target (IC₅₀ = 50-200 nM)

Figure 1: mTOR Signaling Pathway and this compound Off-Target Effects. This diagram illustrates the central position of mTOR in regulating cell growth and the points of this compound inhibition, both on-target (mTORC1/2) and off-target (DNA-PK, PI3Kδ, PKC).

Experimental Workflow for Specificity Validation

For researchers concerned about off-target effects in their experimental system, we recommend the following comprehensive workflow:

workflow Start Define Experimental System & Questions Step1 Dose-Response Analysis (10 nM - 1 µM) Start->Step1 Step2 Monitor Primary Targets p-S6K1 T389, p-Akt S473 Step1->Step2 Step3 Assess Off-Target Pathways PI3K, DNA-PK, PKC, JAK2 Step2->Step3 Step4 Compare to Selective Inhibitor Controls Step3->Step4 Step5 Establish Specific Concentration Window Step4->Step5 Step6 Implement Combination Controls if Needed Step5->Step6 Optimized Proceed with Optimized Specific Conditions Step6->Optimized

Figure 2: Experimental Workflow for Validating this compound Specificity. This workflow provides a systematic approach to establish concentration windows that maximize on-target effects while minimizing off-target activities in specific experimental systems.

Conclusion

This compound (PP242) remains a valuable research tool for investigating mTOR-dependent biology and developing therapeutic strategies targeting this critical pathway. While its off-target profile presents challenges, these can be effectively managed through careful experimental design, appropriate concentration selection, and comprehensive validation approaches. The key principles for successful application of this compound include:

  • Respect the concentration window: Maintain concentrations ≤250 nM for most applications to maximize specificity
  • Implement rigorous controls: Include both vehicle and mechanism-matched controls in experimental designs
  • Validate target engagement: Confirm mTOR pathway inhibition in each experimental system
  • Consider cell-type specificity: Account for differential sensitivity across models
  • Stay informed on advances: Monitor literature for new generations of mTOR inhibitors with improved specificity profiles

Torkinib PP242 cell viability assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PP242 and Its Mechanism

PP242 (Torkinib) is a selective, ATP-competitive inhibitor that targets the kinase domain of mTOR, simultaneously inhibiting both mTORC1 and mTORC2 complexes [1] [2] [3]. This dual inhibition is a key difference from first-generation rapalogs that only partially inhibit mTORC1.

The diagram below illustrates how PP242 affects the PI3K/AKT/mTOR pathway.

g PP242 (this compound) Mechanism of Action in PI3K/AKT/mTOR Pathway PI3K_Activation Growth Factor Signals PI3K PI3K PI3K_Activation->PI3K AKT_inactive AKT (Inactive) PI3K->AKT_inactive AKT_active AKT (Active) AKT_inactive->AKT_active mTORC1 mTORC1 Complex AKT_active->mTORC1 mTORC2 mTORC2 Complex AKT_active->mTORC2 Cell_Processes Altered Cell Processes • Reduced Proliferation • Inhibited Angiogenesis • Promoted Apoptosis • Suppressed Metastasis mTORC1->Cell_Processes mTORC2->AKT_active Feedback Activation mTORC2->Cell_Processes PP242 PP242 (this compound) PP242->mTORC1 Inhibits PP242->mTORC2 Inhibits

Troubleshooting Common Assay Issues

Here are solutions to frequent problems encountered when using PP242 in cell-based assays.

Problem 1: Unexpected Cell Viability Results
Potential Cause Explanation & Troubleshooting Tips
Incorrect IC₅₀ Values The effective dose varies by cell type. PP242's IC₅₀ for mTOR is 8 nM in biochemical assays, but cellular IC₅₀ typically ranges from 50 nM to 2 μM [1] [2].
DMSO Cytotoxicity PP242 is typically dissolved in DMSO [1] [3]. High final DMSO concentrations (>0.1%) can be toxic. Always include a vehicle control with the same DMSO concentration as your highest treatment dose.
Edge Effect Evaporation from outer wells causes uneven cell growth and viability measurements [4]. Use inner wells for treatments, surround plates with PBS-filled wells, or use specialized plates to minimize evaporation.
Problem 2: Inconsistent Data Between Replicates
Potential Cause Explanation & Troubleshooting Tips
Poor Cell Seeding Inconsistent cell density leads to high data variability [4]. Create a cell density standard curve for each new cell line to identify the optimal, linear range for your assay.
Compound Handling PP242 solutions can degrade. Aliquot the stock solution, store at -20°C, and avoid repeated freeze-thaw cycles. When pipetting, use fresh tips to prevent carryover and ensure proper mixing [4].
Inadequate Controls Without proper controls, you cannot interpret results. Essential controls include a vehicle control (0% viability), medium-only control (background), and untreated cells (100% viability) [4].
Problem 3: Confusing Viability with Proliferation

A cell viability assay measures a marker of metabolic activity at a single time point. It is not a direct measure of cell proliferation [5]. A decrease in signal after PP242 treatment could indicate either cytotoxicity (cell death) or cytostasis (cell cycle arrest).

  • Solution: Use complementary assays. A proliferation assay (e.g., tritiated thymidine incorporation) or a direct cell count over several days can help distinguish between these two effects [5].

Detailed Experimental Protocol

This protocol is adapted from a study on gastric cancer cell lines, which used the Cell Counting Kit-8 (CCK-8), a WST-8 based assay [1].

Workflow Overview

g PP242 Cell Viability Assay Workflow Step1 1. Plate Cells (3,000-5,000 cells/well in 96-well plate) Step2 2. Pre-incubate (24 hours at 37°C) Step1->Step2 Step3 3. Add PP242 (Serially dilute in medium, 0-1 µM typical range) Step2->Step3 Step4 4. Incubate with Compound (24-48 hours at 37°C) Step3->Step4 Step5 5. Add Viability Reagent (Add WST-8, incubate 1-4 hours) Step4->Step5 Step6 6. Measure Absorbance (Read at 450 nm) Step5->Step6

Step-by-Step Guide
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and prepare a single-cell suspension.
    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. The optimal density should be determined empirically for your cell line [1] [4].
    • Include control wells: medium only (for background), vehicle control (DMSO), and untreated cells.
  • Pre-incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume logarithmic growth.
  • PP242 Treatment:

    • Prepare serial dilutions of PP242 in culture medium to achieve the desired final concentrations (e.g., 0 nM, 50 nM, 100 nM, 500 nM, 1000 nM). Ensure the final concentration of DMSO is consistent and ≤0.1% across all wells.
    • Remove the old medium from the pre-incubated plate and carefully add 100 µL of the PP242-containing medium to each treatment well.
    • Incubate the plate for the desired duration (24 or 48 hours) at 37°C in a 5% CO₂ incubator [1].
  • Viability Measurement (CCK-8/WST-8):

    • Add 10 µL of the CCK-8 reagent directly to each well.
    • Return the plate to the incubator for 1-4 hours. Protect the plate from light during this incubation.
    • Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
  • Calculate the average absorbance for each set of replicates.
  • Subtract the average absorbance of the medium-only (background) wells from all other readings.
  • The viability of treated cells is expressed as a percentage of the vehicle control: `(Absorbance_{Treated} / Absorbance_{Vehicle Control}) × 100%.
  • Plot viability against the log of PP242 concentration to determine the IC₅₀ value.

References

Torkinib PP242 mTORC2 inhibition challenges

Author: Smolecule Technical Support Team. Date: February 2026

mTOR Inhibitor Profile: Torkinib (PP242)

The table below summarizes the core biochemical characteristics of PP242.

Parameter Specification
Common Name This compound (PP242)
CAS Number 1092351-67-1 [1]
Molecular Weight 308.34 g/mol [1] [2]
Target mTOR Kinase [3] [4]
Mechanism of Action Selective, ATP-competitive inhibitor [1] [3]
IC50 (mTOR) 8 nM [1] [3] [2]
IC50 (mTORC1) 30 nM [1]
IC50 (mTORC2) 58 nM [1]
Primary Effect Dual inhibition of mTORC1 & mTORC2; blocks rapamycin-resistant outputs [3] [4]
Key Research Applications Cancer research (leukemia, multiple myeloma, solid tumors), autophagy studies, cell proliferation and survival analysis [3] [2]

Experimental Protocols & Best Practices

For reliable and reproducible results, please adhere to the following protocols.

Solution Preparation
  • Solubility: PP242 is soluble in DMSO at ≥50 mg/mL (162.16 mM) [1]. It is also soluble in ethanol with gentle warming and sonication [5].
  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO.
  • Storage: Aliquot and store the solid drug desiccated at -20°C. Stock solutions in DMSO are stable below -20°C for at least 6 months. Avoid repeated freeze-thaw cycles [1] [5].
  • Working Concentration: A common and effective working concentration for cell-based assays is 1 µM [2]. Always perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Cell-Based Assay Conditions

The table below outlines established experimental conditions from published research.

Assay Type Cell Lines Cited PP242 Concentration Incubation Time Key Readouts / Effects
Pathway Inhibition (Western Blot) U87vIII, Rh30, HT29 [2] 0.04 - 2.5 µM 30 min - 24 h ↓p-S6K1 (mTORC1), ↓p-Akt-S473 (mTORC2), ↓p-4E-BP1 [3] [2] [4]
Cell Viability / Proliferation AGS, MKN45, various colon cancer lines [2] 0 - 1000 nM 24 - 48 h Decreased cell viability; more complete inhibition than rapamycin [3]
Apoptosis Assay MG63, U2OS, Saos-2, MCF-7 [2] 100 - 200 nM 36 h Induction of apoptosis [3] [2]
Migration Assay Saos-2 [2] 100 nM 30 min pre-treatment Prevention of cell migration [2]

Troubleshooting Common Issues

Here are solutions to frequently encountered problems.

  • Issue: Inconsistent Pathway Inhibition

    • Potential Cause: Incomplete inhibition of mTORC1 or feedback mechanisms.
    • Solution: Unlike rapamycin, PP242 completely inhibits key mTORC1 outputs like 4E-BP1 phosphorylation [4]. Confirm complete pathway inhibition by Western blot for p-4E-BP1 (T36/45) in addition to p-S6. Use a higher concentration (e.g., 1 µM) or longer pre-incubation time if necessary [2] [4].
  • Issue: Off-Target Effects at High Concentrations

    • Potential Cause: PP242 can inhibit other kinases like PI3Kδ (IC50 ~100 nM) and DNA-PK (IC50 ~410 nM) at higher doses [1] [3].
    • Solution: Use the lowest effective concentration. For critical validation of mTOR-specific effects, use a second, structurally distinct mTOR kinase inhibitor (e.g., Torin1) as a control [4].
  • Issue: Unexpected Activation of ERK

    • Potential Cause: PP242 has been shown to induce feedback activation of the ERK pathway in some cancer cells (e.g., multiple myeloma, colon cancer) [3].
    • Solution: This is a known biological response, not an experimental artifact. For studies where ERK activation may confound results, consider co-treatment with a MEK inhibitor (e.g., U0126) [3].
  • Issue: Poor Solubility or Precipitation

    • Potential Cause: Improper handling of stock solution.
    • Solution: Ensure DMSO is fresh and anhydrous. Use gentle warming and brief sonication to fully dissolve the compound. When adding to cell culture, dilute the stock solution into pre-warmed media while vortexing to ensure even distribution.

mTOR Signaling Pathway & Experimental Workflow

To help visualize the experimental process and the mechanism of PP242, refer to the following diagrams.

GrowthFactors Growth Factors & Nutrient Signals PI3K_Akt_Pathway PI3K/Akt Signaling GrowthFactors->PI3K_Akt_Pathway Activates mTORC1 mTORC1 Complex PI3K_Akt_Pathway->mTORC1 Activates mTORC2 mTORC2 Complex PI3K_Akt_Pathway->mTORC2 Activates Downstream1 Downstream Effects: • p-S6K1 • p-4E-BP1 → Protein Synthesis mTORC1->Downstream1 Promotes Downstream2 Downstream Effects: • p-Akt (S473) → Cell Survival mTORC2->Downstream2 Promotes PP242 PP242 (this compound) PP242->mTORC1 Inhibits PP242->mTORC2 Inhibits Inhibition Inhibition of: • Cell Proliferation • Cap-dependent Translation Downstream1->Inhibition Leads to Autophagy Induction of Autophagy Downstream1->Autophagy Leads to

This diagram illustrates how PP242 acts as an ATP-competitive inhibitor, directly targeting the kinase activity of both mTOR complexes to block downstream signaling pathways that control cell growth and survival [3] [4].

Start 1. Plan Experiment Prep 2. Prepare PP242 Solution Start->Prep Treat 3. Treat Cells Prep->Treat SubPrep • Dissolve in DMSO • Make aliquots • Store at -20°C Prep->SubPrep Harvest 4. Harvest & Analyze Treat->Harvest SubTreat • Use 1 µM common dose • Incubate 2-48 hours • Include vehicle control Treat->SubTreat Troubleshoot 5. Troubleshoot Harvest->Troubleshoot SubAnalyze • Western Blot (p-S6, p-4E-BP1, p-Akt) • Cell Viability/Proliferation • Apoptosis/Migration Assays Harvest->SubAnalyze SubTrouble • Check inhibition by WB • Optimize concentration • Control for ERK feedback Troubleshoot->SubTrouble

This workflow outlines the key steps for a successful cell-based experiment with PP242, from proper compound preparation to analysis and troubleshooting [1] [2] [4].

References

Torkinib PP242 pharmacokinetics improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main pharmacokinetic challenges associated with Torkinib (PP242)? While comprehensive PK data is not fully established, its insolubility in water is a primary challenge for formulation and in vivo administration, which can limit its bioavailability and effectiveness [1] [2]. Furthermore, as an ATP-competitive inhibitor, PP242 belongs to a class of drugs where achieving selectivity over structurally similar kinases (like PI3K) is difficult, and off-target effects can contribute to adverse events [3] [4].

  • Q2: What strategies can improve the aqueous solubility and delivery of PP242? A promising strategy is the use of self-assembling prodrug nanoparticles. Research has shown that conjugating PP242 to docosahexaenoic acid (DHA) to form nanoparticles (DPNP) can enhance targeting to peripheral immune organs and improve efficacy in models like heart transplant rejection [5]. Standard laboratory formulations use solvents like DMSO for stock solutions and specific solvent mixtures for in vivo studies, as detailed in the experimental protocols below [1] [2] [6].

  • Q3: How does PP242's selectivity profile impact its use? PP242 is a selective ATP-competitive mTOR inhibitor, but it can inhibit other kinases at higher concentrations. The table below summarizes its key targets. This selectivity profile means that researchers should use appropriate concentrations to minimize off-target effects and include careful controls in their experimental design [1] [2] [7].

This compound (PP242) Key Biochemical Data

The following table summarizes the primary known targets and inhibitory activity (IC50) of this compound (PP242) to guide your experimental planning [1] [2] [7].

Target IC50 (nM) Note
mTOR (cell-free) 8 Primary target; inhibits kinase activity [1] [2]
mTORC1 (cell-free) 30 Inhibits complex 1 [2] [7]
mTORC2 (cell-free) 58 Inhibits complex 2 [2] [7]
p110δ (PI3K family) 100 >10-fold selectivity vs. mTOR [1]
DNA-PK 410 [1] [2]
PDGFR 410 [1] [2]
p110γ (PI3K family) 1270 >100-fold selectivity vs. mTOR [1]
p110α/β (PI3K family) 1960-2200 >100-fold selectivity vs. mTOR [1]

Experimental Protocols for PK-Related Studies

Here are methodologies for key in vitro and in vivo experiments related to assessing PP242's activity and effects.

1. In Vitro Cell Viability/Proliferation Assay This protocol is used to determine the anti-proliferative effects of PP242.

  • Cell Lines: Can be applied to various lines, such as mouse embryonic fibroblasts (MEFs), SUP-B15, K562, and solid tumor lines (e.g., SKOV3, PC3) [1] [2] [7].
  • Procedure:
    • Plate cells in 96-well plates at a density of approximately 30% confluence and allow them to adhere overnight.
    • Treat cells with a concentration gradient of PP242 (e.g., from 1 nM to 10 μM) or a control vehicle (e.g., 0.1% DMSO).
    • Incubate for 72 hours.
    • Add 10 μL of 440 μM resazurin sodium salt to each well.
    • After 18 hours, measure the fluorescence intensity (Ex/Em = 530 nm/590 nm) using a plate reader [1] [7].
  • Troubleshooting: High background fluorescence can be caused by incomplete mixing of resazurin. Ensure the reagent is thoroughly mixed and distributed in the medium.

2. In Vivo Administration and Tissue Analysis This protocol assesses the pharmacodynamic effects of PP242 in animal models.

  • Animal Models: Used in studies with C57BL/6 mice or models of leukemia [1] [2] [7].
  • Formulation:
    • For oral gavage: PP242 can be administered directly, for example, at 60 mg/kg/day, to delay leukemia onset [1].
    • For intraperitoneal (IP) injection: One documented method uses a simple solution of 0.4 mg of PP242 in a vehicle containing 20% DMSO, 40% PEG-400, and 40% saline [7] [6].
  • Procedure:
    • Fast mice overnight prior to drug treatment.
    • Inject PP242 or vehicle via IP.
    • After 10 minutes, inject 250 mU of insulin IP to stimulate signaling pathways.
    • 15 minutes after the insulin injection, euthanize the animals and harvest tissues (e.g., fat, liver, skeletal muscle).
    • Snap-freeze tissues in liquid nitrogen and homogenize in lysis buffer.
    • Measure protein concentration and analyze signaling proteins (e.g., phospho-Akt, phospho-S6) by Western blot to confirm mTOR inhibition [7] [6].

Strategies for Pharmacokinetic Improvement

The diagram below outlines a logical workflow for improving the pharmacokinetic properties of a compound like PP242, from identifying weaknesses to evaluating advanced formulations.

Start PK Challenge: Poor Aqueous Solubility Strategy1 Prodrug Approach Start->Strategy1 Strategy2 Nanoparticle Formulation Start->Strategy2 Strategy3 Structure-Based Design Start->Strategy3 Example1 e.g., DHA-conjugated prodrug nanoparticle (DPNP) Strategy1->Example1 Strategy2->Example1 Can be combined Example2 e.g., Marine Natural Product screening for new scaffolds Strategy3->Example2 Goal Goal: Enhanced Solubility Improved Targeting Reduced Off-Target Effects Example1->Goal Example2->Goal

Advanced Strategies for Improvement:

  • Prodrug Nanoparticles: As illustrated in the diagram, creating a prodrug like DHA-PP242 (DPNP) that self-assembles into nanoparticles has shown promise. This approach can improve organ targeting (e.g., to peripheral immune organs) and enhance therapeutic efficacy, as demonstrated in an allogeneic heart transplant rejection model [5].
  • Structure-Based Design for New Inhibitors: Research is exploring novel chemical scaffolds to overcome the limitations of existing inhibitors. For example, marine natural products are being investigated in silico as potential new ATP-competitive mTOR inhibitors. These efforts use the crystal structure of mTOR bound to PP242 to design compounds with better binding properties and potentially improved drug-like characteristics [4] [8].

Key Takeaways for Researchers

  • Start with Established Formulations: For initial in vivo work, use the documented solvent mixtures (e.g., 20% DMSO, 40% PEG-400, 40% saline) for IP injection [7] [6].
  • Focus on PD Markers: Since full PK profiles are not public, robust pharmacodynamic (PD) analysis is crucial. Always confirm target engagement in your models via Western blot for p-Akt (Ser473) and p-S6 [1] [7].
  • Explore Novel Formulations: For significant PK improvement, consider investing in advanced delivery systems like the prodrug nanoparticle strategy highlighted in recent literature [5].

References

Torkinib PP242 tissue-specific efficacy variation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Tissue-Sfficacy Variation

Q: Why does the efficacy of Torkinib (PP242) vary between tissues in my in vivo models? A: Variation occurs because this compound inhibits mTORC2 and subsequent Akt phosphorylation (Ser473) more effectively in some tissues (like fat and liver) than others (like skeletal muscle) [1] [2]. This is a key consideration for research in metabolic pathways, cancer, and other mTOR-involved processes.

Q: What is the core mechanism behind this variation? A: this compound is a selective, ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2 complexes [1] [3]. The variation arises because a different kinase (e.g., DNA-PK) may contribute to Akt phosphorylation in certain tissues like skeletal muscle, making it less dependent on mTORC2 and thus less susceptible to this compound [1].

Here is a summary of the key quantitative data and observed tissue-specific effects:

Parameter Observed Effect Tissue-Specific Notes
mTOR Inhibition (IC₅₀) 8 nM [1] Consistent across tissues.
mTORC1 Inhibition (IC₅₀) 30 nM [1] Consistent across tissues.
mTORC2 Inhibition (IC₅₀) 58 nM [1] Consistent across tissues.
Akt (S473) Phosphorylation Inhibited [1] [3] Complete inhibition in fat and liver. Partial inhibition in skeletal muscle [1].
Akt (T308) Phosphorylation Inhibited [1] More effectively inhibited than S473 in skeletal muscle [1].
Downstream Proliferation Suppressed [1] [3] More effective than rapamycin due to dual mTORC1/2 inhibition [1].

Experimental Protocol & Validation

This section outlines the key in vivo experiment that identified tissue-specific efficacy [1].

1. Objective: To evaluate the in vivo efficacy and tissue-specific variation of this compound (PP242) in inhibiting mTOR signaling.

2. Materials:

  • Compound: this compound (PP242) [1].
  • Animal Model: As per your institutional and research-approved model.
  • Key Reagents: Antibodies for Western Blot analysis, including anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-p-S6, and anti-p-4E-BP1 [1].

3. Methodology: 1. Dosing: Administer this compound to the animal model. 2. Tissue Collection: After a predetermined time, harvest tissues of interest (e.g., liver, fat, skeletal muscle). 3. Protein Extraction: Homogenize tissues and extract total protein. 4. Western Blot Analysis: Separate proteins via SDS-PAGE, transfer to a membrane, and probe with specific antibodies to assess the phosphorylation status of Akt, S6, and 4E-BP1 [1].

4. Expected Outcomes:

  • Liver & Fat Tissue: Near-complete loss of Akt phosphorylation at both Ser473 and Thr308 [1].
  • Skeletal Muscle: Partial inhibition of Akt phosphorylation at Ser473, with a more pronounced effect on Thr308. Phosphorylation of the direct mTORC1 targets S6 and 4E-BP1 should be effectively inhibited [1].

Pathway & Workflow Diagrams

The following diagrams, created with Graphviz using the specified color palette, illustrate the signaling pathway and experimental workflow.

1. mTOR Signaling Pathway and PP242 Inhibition

mTOR_Pathway GrowthFactors Growth Factors & Nutrients PI3K PI3K GrowthFactors->PI3K AktInactive Akt (Inactive) PI3K->AktInactive mTORC2 mTORC2 AktInactive->mTORC2 Activates AktActive Akt (Active) p-T308, p-S473 mTORC1 mTORC1 AktActive->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2->AktActive Phosphorylates S473 PP242 This compound (PP242) Inhibitor PP242->mTORC1 Inhibits PP242->mTORC2 Inhibits

2. Experimental Workflow for Efficacy Analysis

Experimental_Workflow Start In Vivo Model Establishment Dosing This compound (PP242) Administration Start->Dosing Harvest Tissue Harvest (Liver, Fat, Muscle) Dosing->Harvest Analysis Protein Extraction & Western Blot Harvest->Analysis Result Result Analysis: Tissue-Specific Efficacy Confirmation Analysis->Result

References

Torkinib PP242 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Storage Conditions

The table below summarizes the fundamental chemical properties and storage recommendations for Torkinib (PP242) to ensure its stability in your laboratory.

Property Specification
CAS Number 1092351-67-1 [1] [2] [3]
Molecular Formula C₁₆H₁₆N₆O [1] [3]
Molecular Weight 308.34 g/mol [1] [3]
Physical Form Solid, light yellow to yellow [1]
Solubility (25°C) DMSO: 61 mg/mL (197.83 mM) [3]
Purity ≥ 98% [2]
Storage Conditions
  • Powder Form: Store at -20°C for up to 3 years, or at 4°C for up to 2 years [1].
  • Stock Solution: Store at -80°C for 1 year, or at -20°C for 6 months [1]. It is highly recommended to use newly opened DMSO for preparation, as hygroscopic DMSO can impact solubility [1].

In Vitro Experimental Protocols

Preparing Stock Solutions
  • Solvent: Use DMSO [1] [3].
  • Concentration: A typical stock concentration is 10 mM [1].
  • Preparation Example: To make 1 mL of a 10 mM stock solution, dissolve 3.08 mg of this compound in 1 mL of DMSO [1].
Cell-Based Assays

The table below outlines general working concentrations based on various cited studies. You should optimize the dose and duration for your specific cell system.

Assay Type Reported Concentrations Incubation Time
Signaling / Phosphorylation 40 nM - 2.5 μM [4] 30 min - 2 hours [4]
Cell Viability / Proliferation 10 nM - 10 μM [4] [2] 24 - 72 hours [4] [2]
Apoptosis Assay 100 - 200 nM [4] 36 hours [4]

Example Protocol: Cell Viability Assay (MTT)

  • Cell Lines: This has been tested on various lines, including HCT116 (colorectal cancer) and MDA-MB-231 (breast cancer) [2].
  • Procedure:
    • Seed cells in a 96-well plate.
    • The next day, treat cells with a dose range of this compound (e.g., 0.01 μM to 10 μM) [2].
    • Incubate for 72 hours.
    • Add MTT reagent and incubate further to allow formazan crystal formation.
    • Measure the absorbance to determine the IC₅₀ value [2].

Mechanism of Action & Signaling Pathway

This compound (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) [5] [2]. Its key mechanistic differentiator is that it inhibits the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), unlike rapamycin which primarily inhibits mTORC1 [5].

The following diagram illustrates the mTOR signaling pathway and where this compound acts.

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates Akt_inactive Akt (Inactive) PI3K->Akt_inactive PIP3 Akt_active Akt (Active) Akt_inactive->Akt_active PDK1 (T308) mTORC1 mTORC1 Akt_active->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (S473) pS6K1 p-p70S6K S6K1->pS6K1 ProteinSynthesis Protein Synthesis Cell Growth pS6K1->ProteinSynthesis pFourEBP1 p-4E-BP1 FourEBP1->pFourEBP1 pFourEBP1->ProteinSynthesis This compound This compound (PP242) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

As the diagram shows, this compound directly blocks the catalytic site of mTOR in both complexes [5] [6]:

  • Inhibition of mTORC1 leads to decreased phosphorylation of its downstream targets, p70S6K and 4E-BP1, thereby suppressing cap-dependent translation and protein synthesis [5].
  • Inhibition of mTORC2 prevents the phosphorylation of Akt at Ser473, a modification crucial for its full activation, thereby disrupting pro-survival signals [5].

Biological Activity & Selectivity Profile

This compound exhibits high potency and selectivity for mTOR. The table below compares its half-maximal inhibitory concentration (IC₅₀) against various kinases.

Target IC₅₀ Value Notes
mTOR 8 nM [4] [1] [5] Cell-free assay
mTORC1 30 nM [1] [2]
mTORC2 58 nM [1] [2]
PI3K p110δ 100 nM [1] [3] >10-fold selectivity vs. mTOR
DNA-PK 410 nM [1] [3]
PI3K p110α/β/γ 1.3 - 2.2 μM [1] [2] >100-fold selectivity vs. mTOR

Frequently Asked Questions (FAQs)

Q1: Why does this compound inhibit cell proliferation more effectively than rapamycin? A1: Rapamycin partially inhibits mTORC1, primarily affecting S6K1 phosphorylation, while phosphorylation of 4E-BP1 is often resistant. This compound, as an ATP-competitive inhibitor, fully blocks mTORC1 kinase activity, leading to more complete dephosphorylation of both S6K1 and 4E-BP1. This results in a more potent suppression of cap-dependent translation and cell proliferation [5].

Q2: My stock solution of this compound has been through multiple freeze-thaw cycles. Could this affect my experimental results? A2: Yes, repeated freeze-thaw cycles can lead to compound degradation and activity loss. To ensure reliability, aliquot the stock solution into single-use vials upon preparation. This minimizes the number of freeze-thaw cycles and helps maintain stability over time [1].

Q3: Does this compound have any known off-target effects at common working concentrations? A3: this compound is highly selective for mTOR over most protein kinases. However, at higher concentrations (e.g., 100-fold above its IC₅₀ for mTOR), it may inhibit a small number of other kinases like PKCα. Using the lowest effective concentration and including appropriate controls is recommended to confirm that observed effects are due to mTOR inhibition [5].

References

optimizing Torkinib treatment duration and dosing

Author: Smolecule Technical Support Team. Date: February 2026

Torkinib (PP242) Key Biochemical Data

The table below summarizes the primary biochemical targets and potency of this compound from cell-free assays [1] [2] [3].

Target IC50 (Half-Maximal Inhibitory Concentration) Notes
mTOR 8 nM Primary target; ATP-competitive [1] [3]
mTORC1 30 nM Inhibits phosphorylation of S6K and 4EBP1 [1]
mTORC2 58 nM Inhibits phosphorylation of Akt at S473 [1]
PI3Kδ 100-102 nM ~10-12x selectivity over mTOR [1] [3]
DNA-PK 408-410 nM ~50x selectivity over mTOR [1] [3]
PI3Kα/β/γ 1.3 - 2.2 µM >100x selectivity over mTOR [1] [3]

In Vitro Experimental Protocols

The following methodologies are cited in the literature for in vitro research with this compound.

Cell Viability and Proliferation Assay (MTS/Resazurin)

This protocol is used to determine the anti-proliferative effects of this compound [1] [3].

  • Cell Seeding: Plate cells in 96-well plates at approximately 30% confluence and allow to adhere overnight.
  • Compound Treatment: Treat cells with this compound across a concentration gradient (e.g., 1 nM to 10 µM) for 48-72 hours. Include vehicle (DMSO) and positive controls (e.g., Rapamycin).
  • Viability Measurement: Add 10 µL of 440 µM resazurin sodium salt to each well.
  • Incubation and Reading: Incubate for 18 hours. Measure fluorescence intensity with a plate reader (excitation 530 nm, emission 590 nm).
  • Data Analysis: Normalize absorbance/fluorescence values to vehicle controls and express as a percentage of viability. Calculate GI50 (concentration for 50% growth inhibition).
Kinase Inhibition and Western Blot Analysis

This protocol is used to confirm target engagement and downstream signaling effects [1] [3].

  • Cell Treatment: Seed cells and treat with this compound at desired concentrations. The literature often uses a range from 0.04 µM to 10 µM for 1-2 hours, though this should be optimized for each cell line.
  • Cell Lysis: Harvest cells and lyse in an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  • Western Blot: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
  • Key Signaling Nodes to Probe:
    • mTORC1 Inhibition: Reduced phosphorylation of S6K (Thr389) and its downstream target S6 (Ser235/236), as well as 4E-BP1 (Thr36/45).
    • mTORC2 Inhibition: Reduced phosphorylation of Akt at Ser473.

In Vivo Experimental Protocols

These protocols are derived from studies in mouse models [1] [3].

Mouse Pharmacodynamic Study

This protocol assesses the compound's ability to inhibit its target in living organisms [1] [2].

  • Animals: Use 6-week-old male C57BL/6 mice. Fast the mice overnight prior to drug treatment.
  • Drug Formulation: Prepare this compound in a vehicle of 20% DMSO, 40% PEG-400, and 40% saline. A dose of 0.4 mg per mouse via intraperitoneal (IP) injection has been reported.
  • Insulin Stimulation: 10 minutes after this compound injection, administer 250 mU of insulin IP to activate signaling pathways.
  • Tissue Harvest: 15 minutes post-insulin injection, euthanize the mice and harvest tissues (e.g., liver, fat, skeletal muscle). Snap-freeze tissues in liquid nitrogen.
  • Analysis: Homogenize tissues and analyze protein lysates by Western blot to check for inhibition of Akt (S473 and T308), S6, and 4E-BP1 phosphorylation.
Mouse Efficacy Study in Leukemia Models

This protocol evaluates the anti-tumor effect of this compound [3] [4].

  • Animal Models: Use syngeneic mice injected with p190-transformed bone marrow cells to initiate leukemia, or immunodeficient (NSG) mice injected with human leukemia cells (e.g., SUP-B15).
  • Drug Dosing and Administration: Administer this compound at approximately 60 mg/kg per day by oral gavage.
  • Study Endpoints: Monitor for leukemia onset and survival. In the p190 model, this compound (30 and 60 mg/kg) significantly delayed the onset of leukemia [1].

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
Low potency in cell-based assays Poor cellular permeability or efflux. Verify solubility and use fresh DMSO stock. Test a range of concentrations (nM to low µM). Confirm target engagement via Western blot.
Incomplete mTORC1 inhibition Insufficient compound concentration or exposure time. Increase concentration; ensure IC50 for mTORC1 (30 nM) is exceeded in culture medium.
Unexpected cell line sensitivity Variable dependence on mTOR signaling; basal GSK3 activity. Profile basal signaling and genetic background of cell lines. Higher GSK3 activity correlates with better response [5].
Insufficient in vivo efficacy Suboptimal dosing, bioavailability, or model selection. Review formulation for oral bioavailability. Consider PK/PD study to measure drug levels and pathway modulation in tumors.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of this compound over Rapamycin? A1: Unlike Rapamycin, which only partially inhibits mTORC1, this compound is an ATP-competitive inhibitor that potently blocks both mTORC1 and mTORC2 signaling. This leads to a more comprehensive suppression of oncogenic signaling, including inhibition of Akt phosphorylation at Ser473, and often results in superior anti-proliferative and pro-apoptotic effects in cancer cells [5] [3] [4].

Q2: How should I prepare and store stock solutions of this compound? A2: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-100 mM). Stock solutions can be stored at -20°C for up to 3 months. Avoid multiple freeze-thaw cycles by aliquoting. For in vitro experiments, dilute the DMSO stock directly into the cell culture medium. The final DMSO concentration should typically not exceed 0.1-0.5% [6] [3].

Q3: Does this compound inhibit other kinases besides mTOR? A3: Yes, but with significant selectivity. At concentrations ~100-fold above its IC50 for mTOR, this compound can inhibit PI3Kδ, DNA-PK, and, to a lesser extent, some PKC isoforms. However, it demonstrates remarkable selectivity across a broad panel of over 200 other protein kinases [1] [4]. Researchers should be mindful of these off-target effects at higher concentrations.

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the key signaling pathways modulated by this compound.

G GrowthFactors Growth Factors & Nutrients PI3K PI3K GrowthFactors->PI3K Activates AKT_inactive AKT (Inactive) PI3K->AKT_inactive PIP3 AKT_active AKT (Active) AKT_inactive->AKT_active Phosphorylation ( T308 by PDK1 ) mTORC1 mTORC1 Complex AKT_active->mTORC1 Activates S6K p-S6K / S6 mTORC1->S6K Phosphorylates FourEBP1 p-4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2 mTORC2 Complex mTORC2->AKT_active Phosphorylation ( S473 ) CellGrowth Cell Growth, Proliferation S6K->CellGrowth Promotes FourEBP1->CellGrowth Promotes This compound This compound (PP242) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Important Pre-clinical and Safety Notes

  • Research Use Only: All sources emphasize that this compound is for research purposes only and is not for human consumption [1].
  • Clinical Status: As a pre-clinical tool compound, established guidelines for human treatment duration and dosing are not available. The dosing and scheduling information provided here is based on published animal studies.
  • In Vivo Considerations: The efficacy of this compound can vary significantly between different cancer types and model systems, influenced by factors such as the genetic background of the tumor and its dependence on the mTOR signaling pathway [5] [4].

References

Torkinib (PP242) Mechanism & Resistance: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

1. What is the primary mechanism of action of Torkinib (PP242)? PP242 is a second-generation, ATP-competitive mTOR inhibitor (a "this compound") [1] [2]. Unlike first-generation rapalogs that only partially inhibit mTORC1, PP242 potently and selectively targets the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2 [1] [3] [4]. Its key differentiator is the effective inhibition of mTORC2, which prevents the phosphorylation of AKT at Ser473, a crucial site for its full activation [1] [5]. It also more completely inhibits mTORC1, effectively blocking cap-dependent translation [1].

2. What are the main documented mechanisms of resistance to PP242? The most significant characterized resistance mechanism is feedback activation of the MAPK/ERK pathway [6].

  • The Core Problem: In multiple myeloma cell models, treatment with PP242 surprisingly induces strong activation of ERK [6]. This activation serves as a compensatory survival signal, leading to resistance against the pro-apoptotic effects of PP242 [6].
  • How It Happens: The inhibition of mTORC1 by PP242 is the key proximal event. This leads to a decrease in the phosphorylation of the inhibitory residues of RAF kinase (Ser289, Ser296, Ser301), thereby activating it. Activated RAF then phosphorylates MEK and ERK, independent of RAS activation [6].
  • The Role of eIF-4E: The mechanism is mediated by the TORC1/4E-BP1/eIF-4E axis. PP242 causes greater sequestering of eIF-4E than rapamycin, and ectopic expression of eIF-4E can blunt PP242-induced ERK phosphorylation [6].

The following diagram illustrates this central resistance pathway.

G PP242 PP242 Treatment mTORC1 mTORC1 Inhibition PP242->mTORC1 eIF4E eIF-4E Sequestering mTORC1->eIF4E RAF RAF Kinase Activation mTORC1->RAF Decreased inhibitory    phosphorylation eIF4E->RAF Modulates MEK MEK Phosphorylation RAF->MEK ERK ERK Phosphorylation MEK->ERK Resistance Cell Survival &nResistance to Apoptosis ERK->Resistance

Other Potential Resistance Mechanisms

While ERK feedback is prominent, broader PI3K/mTOR pathway knowledge suggests other potential resistance avenues.

  • Upstream Pathway Reactivation: Mutations or amplifications in upstream signaling components, such as receptor tyrosine kinases (RTKs) or PI3K itself, can reactivate the pathway downstream of mTOR inhibition [5].
  • Metabolic Adaptations: Cancer cells can rewire their metabolism. A study in a colon cancer xenograft model showed that PP242 treatment significantly alters energy and lipid metabolism in tumor tissues, inhibiting the TCA cycle and fatty acid β-oxidation [7]. Such metabolic plasticity could be a source of resistance.
  • Cancer Stem Cells (CSCs): The mTOR pathway is crucial for maintaining cancer stem cells, which are often drug-resistant [8]. Incomplete targeting of this subpopulation could limit long-term efficacy.

Troubleshooting & Experimental Guidance

3. How can I confirm ERK activation is causing resistance in my model? A combination of phospho-protein analysis and targeted inhibition is the standard approach.

  • Experimental Protocol: Western Blot for Phospho-ERK
    • Cell Treatment: Treat your cells with a range of PP242 concentrations (e.g., 100 nM to 1 µM) for a time course (e.g., 30 minutes to 24 hours) [6] [3].
    • Lysis and Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Gel Electrophoresis and Transfer: Load equal protein amounts on an SDS-PAGE gel, then transfer to a PVDF membrane.
    • Antibody Incubation: Probe the membrane with antibodies against phospho-ERK (to detect activation) and total ERK (as a loading control). A increase in the p-ERK/t-ERK ratio indicates activation [6].
  • Functional Validation: Combine with a MEK Inhibitor
    • To confirm that ERK activation is functional resistance mechanism, co-treat cells with PP242 and a MEK inhibitor (e.g., Trametinib, U0126).
    • Assay: Measure apoptosis (e.g., by caspase-3 activation or Annexin V staining) or cell viability after combination treatment. Synergistic cell death confirms the role of ERK as a resistance mechanism [6].

4. What are the recommended combination strategies to overcome resistance? The most direct strategy, based on evidence, is to combine PP242 with inhibitors of the MAPK pathway.

  • PP242 + MEK Inhibitors: This combination has been shown to enhance the induction of apoptosis in multiple myeloma cells by preventing feedback survival signals [6].
  • Considerations: The success of this combination depends on the cell context. Always validate that the MEK/ERK pathway is activated in your specific model in response to PP242 treatment.

Quantitative Data Summary

The table below consolidates key quantitative information on PP242 from the search results for easy reference.

Parameter Value / Detail Context / Notes Source
IC₅₀ (mTOR) 8 nM Cell-free assay [3] [9]
IC₅₀ (mTORC1) 30 nM [9] [4]
IC₅₀ (mTORC2) 58 nM [9] [4]
Key Resistance Mechanism Feedback ERK activation More potent than rapamycin in activating ERK [6]
Tested Concentrations 100 nM - 5 µM Range used across various cell line studies [6] [3] [7]
In Vivo Efficacy Yes Reduced tumor size/weight in colon cancer xenograft model [7]

Key Takeaways for Researchers

  • Monitor ERK phosphorylation as a primary readout alongside mTOR pathway inhibition (e.g., p-S6, p-4E-BP1) in your experiments with PP242 [6].
  • Strategize combination therapies early. The most validated approach is combining PP242 with a MEK inhibitor to block compensatory feedback [6].
  • Consider tumor context. Resistance mechanisms can vary. Metabolic adaptations and the presence of cancer stem cells may also influence treatment outcomes [8] [7].

References

Technical Support Guide: Torkinib (PP242) Assay Selectivity and Experimental Validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Characteristics

Torkinib (PP242) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, with an IC50 of 8 nM in cell-free assays. Unlike rapamycin (which only partially inhibits mTORC1), PP242 targets both mTOR complexes (mTORC1 and mTORC2) by binding directly to the kinase domain, making it a valuable tool for completely suppressing mTOR signaling. PP242 demonstrates remarkable selectivity, exhibiting >10-fold and >100-fold specificity for mTOR over PI3Kδ or PI3Kα/β/γ, respectively. This comprehensive technical guide provides detailed protocols, validation data, and troubleshooting resources for researchers working with this compound.

Primary Mechanisms and Research Applications: PP242 induces multifaceted cellular responses including cell cycle arrest, apoptosis induction, and autophagy activation. It potently inhibits cap-dependent translation by increasing 4EBP1-eIF4E binding more effectively than rapamycin. Research demonstrates its efficacy in impairing proliferation, metastasis, and angiogenesis in various cancer models, including gastric, breast, and blood cancers, through comprehensive inhibition of the PI3K/AKT/mTOR pathway.

Selectivity Profile and Quantitative Data

Kinase Inhibition Profile

Table 1: In vitro kinase inhibition profile of PP242 (IC50 values)

Target IC50 (nM) Target IC50 (nM) Target IC50 (μM)
mTOR 8 mTORC1 30 p110γ 1.27 μM
mTORC2 58 p110δ 100 p110α 1.96 μM
DNA-PK 410 PDGFR 410 p110β 2.2 μM
PKCα 49 Hck 1.2 μM VEGFR2 1.5 μM

PP242 exhibits remarkable selectivity when tested against 219 protein kinases, with significant inhibition (>80%) observed only for PKCα, RET, PKCβ, and JAK2(V617F) at concentrations 100-fold above its mTOR IC50 [1] [2]. This clean selectivity profile makes PP242 an excellent pharmacological tool for attributing cellular effects specifically to mTOR inhibition.

Cellular Activity Profile

Table 2: Cellular efficacy of PP242 across various cancer cell lines

Cell Line Cancer Type Assay IC50/GI50 Key Observations
p190 BM Leukemia Growth inhibition 12 nM Potent inhibition of transformed cells
SUP-B15 Leukemia Growth inhibition 90 nM Effective against BCR-Abl positive cells
K562 CML Growth inhibition 85 nM Myeloid leukemia suppression
HCT116 Colorectal Cell viability 0.12 μM PTEN-deficient model
SKOV3 Ovarian Growth inhibition 0.49 μM Solid tumor activity
PC3 Prostate Growth inhibition 0.19 μM Androgen-independent model
AGS Gastric Cell viability 50-500 nM Dose-dependent anti-metastatic effects
MDA-MB-231 Breast (TNBC) Cell viability 0.15 μM Reduces cancer stem cell sphere formation

In cellular assays, PP242 typically demonstrates efficacy in the nanomolar to low micromolar range (0.05-5 μM), effectively inhibiting phosphorylation of both mTORC1 substrates (S6K, S6, 4E-BP1) and mTORC2 substrates (Akt Ser473) [1] [3]. The differential sensitivity between mTOR complexes is notable, with mTORC2 inhibition generally requiring slightly higher concentrations than mTORC1 inhibition.

Experimental Protocols and Validation Methods

In Vitro Kinase Assay Protocol

Purpose: To validate direct mTOR kinase inhibition and determine compound IC50 values.

Reagents and Conditions:

  • Recombinant mTOR enzyme
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, 0.01% Tween, 3 μg/mL BSA
  • ATP: 10 μM (including 2.5 μCi γ-32P-ATP for detection)
  • Substrate: Rat recombinant PHAS-1/4EBP1 (2 mg/mL)
  • PP242 Concentrations: Serial dilutions from 50 μM to 0.001 μM (typically 2-fold dilutions)

Procedure:

  • Prepare PP242 dilutions in DMSO (maintain constant DMSO concentration across all samples)
  • Incubate recombinant mTOR with PP242 dilutions in reaction buffer
  • Initiate reaction by adding ATP/substrate mixture
  • Incubate at 30°C for appropriate time period (typically 30-60 minutes)
  • Terminate reactions by spotting onto nitrocellulose membranes
  • Wash membranes extensively with 1 M NaCl/1% phosphoric acid (6 times, 5-10 minutes each)
  • Dry membranes and quantify transferred radioactivity by phosphorimaging
  • Calculate IC50 values by fitting data to a sigmoidal dose-response curve using Prism or equivalent software

Validation Tips: Include positive controls (rapamycin for mTORC1, if applicable) and negative controls (DMSO only). For selectivity validation, parallel assays against common off-target kinases (PKCα, PI3K isoforms) should be performed using the same methodology [1] [4] [2].

Cellular Target Engagement Assay

Purpose: To verify mTOR pathway inhibition in intact cells and determine optimal working concentrations.

Reagents and Cell Culture:

  • Cell Lines: BT549, MEFs, or cancer cell lines relevant to your research
  • Treatment: PP242 (0.001-10 μM range), rapamycin (100 nM as comparison), DMSO vehicle
  • Duration: 2-24 hours, depending on endpoint measurements
  • Lysis Buffer: 1% Triton X-100, 1% Nonidet P-40, plus protease/phosphatase inhibitors

Procedure:

  • Culture cells in appropriate medium until 70-80% confluence
  • Serum-starve cells overnight to reduce basal mTOR signaling (optional, enhances stimulation response)
  • Treat with PP242 concentrations for predetermined time (typically 2 hours for phosphorylation changes)
  • For insulin/Akt studies, stimulate with insulin (100-200 nM) for final 15-30 minutes of treatment
  • Lyse cells in ice-cold lysis buffer with protease/phosphatase inhibitors
  • Perform Western blotting with key antibodies:
    • mTORC1 activity: p-S6K (T389), p-S6 (S235/236), p-4E-BP1 (T37/46)
    • mTORC2 activity: p-Akt (S473)
    • Total proteins: Total S6K, total S6, total Akt, total 4E-BP1
    • Loading control: β-actin or GAPDH

Interpretation: Effective mTORC1 inhibition typically occurs at lower PP242 concentrations (50-200 nM) than complete mTORC2 inhibition (200-500 nM). PP242 should demonstrate superior inhibition of 4E-BP1 phosphorylation and cap-dependent translation compared to rapamycin [1] [4] [2].

The following diagram illustrates the mTOR signaling pathway and PP242's mechanism of action:

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Activates (via TSC1/2) Apoptosis Cell Survival | Anti-Apoptosis Akt->Apoptosis Promotes mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 S6K S6K | p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2->Akt Phosphorylates (S473) S6 Ribosomal Protein S6 S6K->S6 Phosphorylates eIF4E eIF4E FourEBP1->eIF4E Releases Translation Protein Synthesis | Cell Growth eIF4E->Translation Initiates PP242 PP242 (this compound) PP242->mTOR Inhibits

Troubleshooting Common Experimental Issues

Problem: Incomplete Pathway Inhibition

Symptoms: Partial reduction in S6 phosphorylation but minimal effect on 4E-BP1 phosphorylation or Akt S473.

Solutions:

  • Confirm concentration range: mTORC1 inhibition (S6 phosphorylation) typically occurs at 50-200 nM, while complete mTORC2 inhibition (Akt S473) often requires 200-500 nM PP242 [1] [2]
  • Extend treatment time: mTORC2 inhibition kinetics may be slower than mTORC1; try 4-24 hour treatments for complete pathway suppression
  • Check serum conditions: High serum (10% FBS) can activate strong upstream signaling; consider temporary serum reduction (0.5-2% FBS) during treatment to enhance inhibition
  • Verify solvent compatibility: Ensure DMSO concentration does not exceed 0.1-0.5% as higher concentrations can independently affect cellular signaling
Problem: Off-Target Effects or Cytotoxicity at Working Concentrations

Symptoms: Excessive cell death at low concentrations, effects inconsistent with mTOR inhibition, or activity in mTOR-knockout models.

Solutions:

  • Titrate concentration carefully: Use the minimum effective concentration based on your pathway inhibition validation; typically 100-500 nM for most cell lines [1] [3]
  • Include PP30 as control: PP30 is a structurally related this compound with similar mTOR potency but different off-target profile (particularly lacking PKCα inhibition) to confirm mTOR-specific effects [2]
  • Validate with genetic approaches: Correlate PP242 sensitivity with RNAi-mediated mTOR knockdown in your cell system
  • Check lot-specific activity: Different batches may have varying potency; always validate new shipments with dose-response curves
Problem: Inconsistent Results Between Assays

Symptoms: Strong pathway inhibition in Western blots but minimal functional effects, or discordance between different functional readouts.

Solutions:

  • Correlate multiple endpoints: Always combine pathway analysis (phosphoprotein Westerns) with functional assays (proliferation, apoptosis, translation assays)
  • Monitor feedback loops: PP242 inhibition of mTORC1 can relieve S6K-mediated IRS-1 feedback inhibition, potentially increasing PI3K/Akt signaling; measure phospho-Akt T308 as well as S473 [2]
  • Optimize assay timing: Proliferation assays typically require 72-hour exposures, while apoptosis may need 24-48 hours, and translation assays (cap-binding) may show effects within 2-4 hours
  • Use appropriate positive controls: Include rapamycin (100 nM) to distinguish mTORC1-specific effects from dual mTORC1/2 inhibition in all experiments

Frequently Asked Questions (FAQ)

Q1: What is the key advantage of PP242 over rapamycin?

A: PP242 provides complete mTOR inhibition by targeting both mTORC1 and mTORC2 through ATP-competitive binding, whereas rapamycin only partially inhibits mTORC1 and doesn't affect mTORC2. This is particularly important for suppressing Akt fully (via mTORC2 inhibition) and achieving more complete blockade of cap-dependent translation through 4E-BP1 dephosphorylation [2].

Q2: What are the recommended solvent and storage conditions for PP242?

A: PP242 should be dissolved in DMSO at stock concentrations ≤62 mg/mL (201 mM). For long-term storage, keep powder at -20°C (stable for 3 years) or -80°C. Stock solutions in DMSO should be stored at -80°C (1 year) or -20°C (6 months). Avoid repeated freeze-thaw cycles by aliquoting [4] [5].

Q3: What in vivo dosing regimens are effective for PP242?

A: In mouse models, effective dosing ranges from 5-60 mg/kg/day administered via oral gavage. Doses of 10-20 mg/kg/day significantly inhibit tumor growth in xenograft models. For administration, PP242 can be suspended in 0.5% carboxymethyl cellulose sodium (CMC-Na) to create a homogeneous suspension at ≥5 mg/mL [4] [6].

Q4: How does PP242 affect DNA repair pathways?

A: Recent RNAseq data indicates that PP242 treatment (0.8-10 μM for 72 hours) represses homologous recombination and Fanconi Anemia pathways while selectively downregulating high-fidelity but not error-prone DNA polymerases. This suggests additional anticancer mechanisms beyond direct growth control [7].

Q5: What critical off-target activities should researchers consider?

A: While highly selective, PP242 does inhibit PKCα (IC50 ≈ 49 nM) at concentrations close to its mTOR IC50. At higher concentrations (>1 μM), it may also affect RET, JAK2(V617F), and other kinases. Always include appropriate controls and use the lowest effective concentration for your biological system [1] [2] [8].


Summary and Additional Resources

This technical guide provides comprehensive information for validating and troubleshooting PP242 experiments. The key to successful experimentation lies in proper validation of mTOR pathway inhibition in your specific model system through dose-response analysis of relevant phosphorylation endpoints, followed by careful interpretation of functional effects in the context of complete versus partial mTOR inhibition.

References

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The different effects of PP242 and Rapamycin stem from how they inhibit the mTOR kinase. The following diagram outlines the mTOR signaling pathway and where each inhibitor acts.

architecture cluster_mTOR mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth_Factors mTORC1 mTORC1 (Raptor) Growth_Factors->mTORC1 mTORC2 mTORC2 (Rictor) Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Nutrients->mTORC2 S6K p70 S6K mTORC1->S6K Activates BP1 4E-BP1 mTORC1->BP1 Inactivates AKT AKT mTORC2->AKT Activates (Phosphorylates S473) Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis BP1->Protein_Synthesis Cell_Survival Cell_Survival AKT->Cell_Survival Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTORC1  Inhibits PP242 PP242 PP242->mTORC1  Inhibits PP242->mTORC2  Inhibits Leakage Loss of S6K-mediated feedback on IRS-1 Leakage->AKT Induces Activation Comp_ERK Feedback ERK Activation Comp_ERK->Cell_Survival Promotes Resistance

As the diagram illustrates:

  • Rapamycin forms a complex with FKBP12 that binds to the FRB domain of mTOR, allosterically inhibiting mTORC1. This incomplete inhibition can disrupt the negative feedback loop from S6K to IRS-1, leading to paradoxical activation of AKT, a pro-survival signal [1] [2] [3].
  • PP242 competes with ATP for binding to the kinase domain of mTOR. This mechanism directly and competitively inhibits the catalytic activity of both mTORC1 and mTORC2, preventing AKT phosphorylation at Ser473 and leading to more comprehensive pathway suppression [4] [1] [5].

Supporting Experimental Data

The broader mechanism of PP242 translates to superior efficacy in various experimental models.

Cancer Cell Model Key Experimental Findings Reference
Various Leukemia Cells (8 lines) PP242 suppressed short-term cell growth more potently than rapamycin. Rapamycin failed to suppress growth in two cell lines (DND-41, HEL). [4] [6]
Multiple Myeloma Cells PP242 inhibited TORC1/2 and induced greater anti-myeloma effect than rapamycin. However, PP242 potently activated feedback ERK signaling, a resistance mechanism. [1]
Neuroblastoma Cells (RIST protocol) ATP-competitive inhibitors (PP242, Torin-2) showed superior efficacy. Rapamycin's inhibition was "incomplete and leaky" compared to more potent ATP-competitive inhibitors. [3]

Experimental Design Considerations

For researchers planning to compare these inhibitors, here are key methodological insights from the literature.

  • Cell Line Selection: The effects of these inhibitors are cell-line-dependent [4] [6]. Using a panel of cell lines from different cancer types is advisable.
  • Treatment Concentration & Duration: Studies often use concentrations in the nanomolar to low micromolar range.
    • For PP242, common treatment concentrations are between 0.1 μM and 1.0 μM [4] [7].
    • For Rapamycin, effective concentrations are often around 0.5 μM for protein analysis and as low as 10 nM for functional assays in cells [4] [8].
  • Key Readouts and Assays:
    • Cell Growth/Viability: Use assays like WST-1 or MTT after 72 hours of treatment [4] [3].
    • Apoptosis: Assess via flow cytometry for Annexin V/activated Caspase-3 or morphological analysis of nuclear condensation [4] [1].
    • Protein Analysis (Immunoblotting): Crucial for confirming mechanism. Key targets include:
      • mTORC1 activity: Phospho-S6K (Thr389), Phospho-4E-BP1 (Ser65)
      • mTORC2 activity: Phospho-AKT (Ser473)
      • Feedback loops: Total and phospho-ERK [4] [1]

Therapeutic Implications and Conclusions

From a therapeutic development perspective, the choice between these inhibitor types involves trade-offs.

  • PP242's Advantage: Its ability to simultaneously target both mTOR complexes and avoid AKT activation makes it a compelling candidate for molecular-targeted therapy, showing promise in preclinical leukemia, myeloma, and other models [4] [1] [6].
  • PP242's Challenge: A significant complication of PP242 is its potent induction of feedback activation of the ERK pathway, which can serve as a mechanism of resistance. This suggests that PP242 may be more effective when used in combination with MEK/ERK pathway inhibitors [1].
  • Rapamycin's Limitations: Its incomplete inhibition of mTORC1 and failure to target mTORC2 initially, coupled with the potential for AKT activation, can limit its anti-tumor efficacy as a monotherapy [1] [3].

References

Torkinib PP242 vs INK128 mTOR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PP242 vs. INK128: A Direct Comparison

The following table summarizes the core characteristics and experimental data for PP242 and INK128, highlighting key differences in their biochemical profiles and research applications.

Feature Torkinib (PP242) INK128 (MLN0128)
Primary Target & Mechanism ATP-competitive mTOR kinase inhibitor [1] [2] [3] ATP-competitive mTOR kinase inhibitor [4] [5] [2]
IC₅₀ for mTOR 8 nM (cell-free assay) [1] [3] <1 nM (sub-nanomolar, cell-free assay) [2]
Inhibition of mTORC1/mTORC2 Inhibits both; IC₅₀: 30 nM (mTORC1), 58 nM (mTORC2) [3] Potently inhibits both complexes [4] [5] [2]
Key Selectivity >10-100 fold selective for mTOR over PI3K isoforms; also inhibits DNA-PK (IC₅₀ = 410 nM) [1] [2] [3] High selectivity against a broad panel of >400 kinases; improved pharmaceutical properties [2]
In Vivo Pharmacokinetics Used in preclinical mouse models [6] [2] Orally bioavailable; favorable pharmacokinetics; used in clinical trials [4] [2]
Reported Research Applications Induces apoptosis and inhibits proliferation/metastasis in gastric cancer cells [6]; overcomes stroma-induced chemoresistance in leukemia [2] Radiosensitizer in pancreatic carcinoma [4]; synergizes with doxorubicin in neuroblastoma [5]; antitumor activity in multiple myeloma [2]

Experimental Data & Key Findings

Here is a summary of pivotal experimental findings and methodologies from the literature that underscore the applications and efficacy of these inhibitors.

PP242 (this compound)
  • In Gastric Cancer: One study demonstrated that PP242 potently inhibited cell proliferation in multiple gastric cancer cell lines (e.g., AGS, MKN45) with IC₅₀ values ranging from 50 to 500 nM. The methodology involved Cell Counting Kit-8 (CCK-8) cell viability assays. Furthermore, PP242 suppressed metastasis and angiogenesis, as shown through wound-healing assays, transwell invasion assays, and Matrigel tube formation assays using human umbilical vein endothelial cells (HUVECs). These effects were linked to the inhibition of the PI3K/AKT/mTOR pathway, confirmed by western blotting showing reduced phosphorylation of AKT (Ser473), mTOR (S2448), and p70S6K [6].
  • In Hematological Cancers: PP242, but not rapamycin, induced death in mouse and human Philadelphia chromosome-positive (Ph+) acute leukemia cells. In vivo, PP242 delayed leukemia onset and was more effective than rapamycin when combined with front-line tyrosine kinase inhibitors. Its effect on normal lymphocytes was weaker than that of rapamycin [2].
INK128 (MLN0128)
  • As a Radiosensitizer in Pancreatic Cancer: INK128 enhanced the in vitro radiosensitivity of pancreatic carcinoma cell lines (Miapaca-2, Panc1, PSN1) but had no effect on normal fibroblasts, as determined by clonogenic survival assays. The proposed mechanism involves the inhibition of DNA double-strand break repair, evidenced by delayed dispersal of γH2AX foci (a DNA damage marker) in immunofluorescence experiments. In vivo, INK128 combined with single and fractionated radiation doses significantly enhanced tumor growth delay in mouse xenograft models [4].
  • In Neuroblastoma and Chemosensitization: INK128 suppressed cell viability and anchorage-independent growth in a panel of neuroblastoma cell lines, independent of MYCN status. It potently inhibited mTORC1/2 signaling, shown by decreased phosphorylation of S6K, 4E-BP1, and Akt in western blots. When combined with doxorubicin, INK128 enhanced cytotoxicity and increased PARP cleavage (an apoptosis marker), even in chemoresistant cell lines. These synergistic effects were assessed via cell viability assays and western blot analysis [5].

Experimental Protocols Overview

The following workflows summarize the core methodologies used in the cited studies to evaluate the effects of these mTOR inhibitors.

General Workflow for Assessing mTOR Inhibitor Efficacy In Vitro

Start Start Experiment A1 Cell Seeding and Treatment with Inhibitor Start->A1 A2 Viability/Proliferation Assay (CCK-8, MTT, Clonogenic) A1->A2 A3 Protein Extraction and Western Blot Analysis A2->A3 A4 Functional Assays (Migration, Invasion, Apoptosis) A3->A4 End Data Analysis A4->End

Commonly Used Assays and Their Purposes
  • Cell Viability/Proliferation (CCK-8, MTT): Determine the IC₅₀ and cytotoxic effects of the inhibitor [6] [5].
  • Western Blotting: Confirm target engagement by analyzing phosphorylation status of key mTOR effectors like p-S6K (Thr389), p-4E-BP1 (Thr37/46), and p-Akt (Ser473) [4] [6] [5].
  • Clonogenic Survival Assay: Evaluate long-term cell reproductive viability after treatments such as radiation or drug exposure [4].
  • Functional Assays (Wound Healing, Transwell): Investigate anti-metastatic potential by measuring cell migration and invasion [6].
  • Flow Cytometry (Annexin V/PI Staining): Quantify apoptosis and analyze cell cycle distribution [5].

mTOR Inhibition Signaling Pathway

This diagram illustrates the mechanism of action of ATP-competitive inhibitors like PP242 and INK128 within the context of the mTOR signaling network.

GF Growth Factors PI3K PI3K GF->PI3K AA Amino Acids mTORC1 mTORC1 (Lysosome) AA->mTORC1 Rag GTPases Akt1 Akt (inactive) PI3K->Akt1 PIP3 TSC TSC Complex Akt1->TSC Phosphorylates (Inhibits) Akt2 Akt (active) Akt2->mTORC1 Indirect Activation Rheb Rheb-GTP TSC->Rheb GAP Activity Rheb->mTORC1 Activates S6K p-S6K / p-4E-BP1 mTORC1->S6K Phosphorylates mTORC2 mTORC2 mTORC2->Akt2 Phosphorylates (Ser473) Inhibitors PP242 / INK128 Inhibitors->mTORC1 ATP-competitive Inhibition Inhibitors->mTORC2 ATP-competitive Inhibition

Key Insights for Researchers

  • Choosing Between PP242 and INK128: While both are excellent research tools, INK128 is often considered the more advanced compound due to its superior potency, selectivity, and favorable pharmacokinetic profile, which led to its progression into clinical trials [4] [2]. PP242 remains a highly valuable and selective tool for preclinical research, though researchers should be mindful of its off-target activity against DNA-PK at higher concentrations [2] [3].
  • Advantage over First-Generation Inhibitors: A key rationale for using ATP-competitive inhibitors like PP242 and INK128 is their ability to completely suppress mTORC1 signaling (including 4E-BP1 phosphorylation, which is poorly inhibited by rapamycin) and to concurrently inhibit mTORC2, thereby blocking Akt activation and preventing a common resistance mechanism seen with rapalogs [4] [2].

References

Torkinib PP242 vs Torin1 comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

This table summarizes the key biochemical properties and selectivity of Torkinib (PP242) and Torin1.

Property This compound (PP242) Torin1
Primary Target mTOR (ATP-competitive) [1] [2] [3] mTOR (ATP-competitive) [4]
mTOR IC₅₀ 8 nM [1] [2] [3] Information missing from search results
mTORC1 IC₅₀ 30 nM [2] [3] Potently inhibits mTORC1 [4]
mTORC2 IC₅₀ 58 nM [2] [3] Potently inhibits mTORC2 [4]
Key Selectivity >10-100 fold selective for mTOR over PI3Kα/β/γ/δ [1] [5] One of the first highly selective, non-rapalog-derived mTOR inhibitors [4]
Other Kinase Targets (IC₅₀) p110δ (0.10 μM), DNA-PK (0.41 μM), PDGFR (0.41 μM) [1] Information missing from search results

Distinct Mechanisms of Action

Both compounds are ATP-competitive inhibitors, but they achieve potent inhibition of both mTOR complexes through different chemical structures and binding characteristics.

  • This compound (PP242) is a selective mTOR inhibitor that binds to the ATP-binding site of the mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 [1] [2] [3]. This is a key advantage over older drugs like rapamycin, which only partially inhibits mTORC1.
  • Torin1 was one of the first synthetic, highly selective mTOR inhibitors developed that is not a rapalog. It also acts as a potent ATP-competitive inhibitor of both mTORC1 and mTORC2 [4].

The following diagram illustrates the mTOR signaling pathway and the mechanism of these inhibitors.

architecture GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 S6K S6K / 4EBP1 mTORC1->S6K AktS473 Akt (S473) mTORC2->AktS473 Translation Protein Translation Cell Growth S6K->Translation Survival Cell Survival Cytoskeleton AktS473->Survival Inhibitors This compound / Torin1 Inhibitors->mTOR ATP-competitive Inhibition

Cellular & In Vivo Effects Summary

The distinct inhibitory profiles of this compound and Torin1 lead to different downstream biological effects, as demonstrated in various experimental models.

This compound (PP242) Experimental Findings
  • In Vitro Anti-proliferation: PP242 is more effective than rapamycin at blocking cell proliferation in mouse embryonic fibroblasts (MEFs), indicating superior mTORC1 inhibition and the added impact of mTORC2 blockade [1] [2].
  • Signaling Inhibition: In BT549 cells, PP242 treatment (0.04-10 μM) inhibits phosphorylation of Akt, p70S6K, and S6 in a dose-dependent manner [1].
  • Cancer Cell Growth: PP242 potently inhibits the proliferation of both blood cancer cells (e.g., SUP-B15, GI₅₀ = 90 nM) and solid tumor cell lines (e.g., PC3, GI₅₀ = 0.19 μM) [1].
  • In Vivo Efficacy: Oral administration of PP242 ( ~60 mg/kg/day) delays leukemia onset in mouse models and inhibits the growth of 8226 tumor cells in mice [1].
Torin1 Experimental Findings
  • Neuropathic Pain: Torin1, along with another inhibitor (XL388), has been shown to alleviate neuropathic pain in rat models when administered to the insular cortex [6] [4].
  • Cognitive Function: A 2024 study found that Torin1 treatment improved cognitive decline in a mouse model of hepatic encephalopathy by regulating autophagy and cholesterol metabolism [6].
  • Anti-cancer & Anti-aging: Research cited in Wikipedia notes that Torin1 has shown anti-cancer properties in studies and can extend lifespan in model organisms like fission yeast [4] [7].

Example Experimental Protocols

For researchers looking to implement these studies, here are summarized protocols from the literature.

  • Kinase Assay for mTOR Inhibition [1]:

    • Reaction Setup: Incubate recombinant mTOR with serial dilutions of the inhibitor (e.g., PP242, 0.001-50 μM).
    • Conditions: Use 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween, 10 μM ATP, and 3 μg/mL BSA.
    • Substrate: Add rat recombinant PHAS-1/4EBP1 (2 mg/mL) as a substrate.
    • Termination & Detection: Stop reactions by spotting onto nitrocellulose. Wash membranes, dry, and quantify transferred radioactivity via phosphorimaging.
    • Analysis: Calculate IC₅₀ values by fitting data to a sigmoidal dose-response curve.
  • Cell Proliferation Assay (e.g., in MEFs) [1] [2]:

    • Plating: Plate cells in 96-well plates at ~30% confluence and allow to adhere overnight.
    • Dosing: Treat cells with a dose range of the inhibitor (e.g., 1 nM to 10 μM), rapamycin, or a vehicle control (e.g., 0.1% DMSO).
    • Incubation: Incubate for 72 hours.
    • Viability Readout: Add resazurin sodium salt to each well. After 18 hours, measure fluorescence intensity (Ex/Em: 530 nm/590 nm).

Key Considerations for Researchers

  • Data Availability: The search results contain robust, consistent data for This compound (PP242), including detailed IC₅₀ values against multiple kinases and numerous cell-based studies. In contrast, specific potency data (IC₅₀) for Torin1 was not available in the searched literature, making a direct numerical comparison incomplete.
  • Choice of Inhibitor: Your choice will depend on the specific research context.
    • PP242 is well-documented for cancer biology research, especially in hematological malignancies and solid tumors.
    • Torin1 has strong evidence for research in neuroscience (e.g., neuropathic pain, cognitive function) and has been used in ageing studies.

References

Torkinib PP242 versus rapamycin 4E-BP1 phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

To help you design and interpret experiments, here is a summary of key experimental findings and common methodologies.

Aspect Torkinib (PP242) Rapamycin
Typical Working Concentrations Low nanomolar to low micromolar range (e.g., 40 nM - 5 µM) [1] Often used in nanomolar range (e.g., 20 nM) [2]
Incubation Time Effects can be seen from 30 minutes [1] Short-term (1-3h) inhibition, with recovery studies over 24h [3]

| Key Read-Outs | • Immunoblot for p-4E-BP1 (T37/46, T70, S65) [3] • m7GTP pull-down to assess eIF4E binding [4] • Cap-dependent translation reporter assays [3] | • Immunoblot for p-4E-BP1 (T37/46) [3] • m7GTP pull-down assay [5] • Parallel assessment of p-S6K (T389) as a marker of complete mTORC1 inhibition [3] | | Reported IC₅₀/ Efficacy | IC₅₀ of 8 nM (cell-free) [1]; induces apoptosis at 100-200 nM in various cell lines [1] | Inhibits p-S6K at low nM doses; fails to fully dephosphorylate 4E-BP1 in many cell lines [3] |

Mechanism of Action and Signaling Pathways

The different effects of these inhibitors stem from their distinct mechanisms of action, as illustrated in the following pathway:

As the diagram shows:

  • Rapamycin forms a complex with FKBP12 that allosterically inhibits only mTORC1. However, this inhibition is substrate-specific: it potently and permanently inhibits S6K phosphorylation, but its effect on 4E-BP1 is often incomplete and temporary, with phosphorylation recovering within hours in many cell types [3].
  • PP242 (this compound) acts as an ATP-competitive catalytic inhibitor. It directly binds the kinase active site of mTOR, potently inhibiting both mTORC1 and mTORC2. This leads to sustained dephosphorylation of 4E-BP1 and also prevents mTORC2-mediated phosphorylation of AKT at Ser473 [1] [4].

Research Implications and Considerations

Choosing between these inhibitors depends heavily on your research goals.

  • PP242 is preferable when your goal is to achieve complete and durable inhibition of mTOR-driven translation via 4E-BP1, or when you need to study the combined effect of blocking both mTORC1 and mTORC2. Be aware that it may trigger feedback activation of the ERK pathway as a resistance mechanism [4].
  • Rapamycin remains useful for studying selective mTORC1 inhibition or when the differential inhibition of S6K versus 4E-BP1 is itself a subject of interest. Its tendency to cause feedback AKT activation is also a key consideration for experimental design [3] [4].

References

Torkinib PP242 compared to other TORKinibs

Author: Smolecule Technical Support Team. Date: February 2026

How PP242 Compares to Other TORKinibs

The table below summarizes a comparison of PP242 with other selected mTOR inhibitors, highlighting key differences.

Inhibitor Name Primary Target(s) Key Differentiating Features & Experimental Context Reported IC₅₀ (mTOR)

| Torkinib (PP242) [1] [2] [3] | mTORC1 & mTORC2 | - First selective this compound; widely used as a research tool. [2]

  • More effectively inhibits mTORC1 than rapamycin, blocking cap-dependent translation and 4E-BP1 phosphorylation. [4]
  • Inhibits Akt S473 (mTORC2) and, at higher doses, Akt T308. [4] [2] | 8 nM (cell-free) [1] [2] [3] | | Rapamycin (Sirolimus) [5] [2] | mTORC1 (allosteric) | - First-generation inhibitor; prototype for mTOR research. [5] [6]
  • Incompletely inhibits mTORC1 (e.g., 4E-BP1 phosphorylation is resistant). [4]
  • Does not directly inhibit mTORC2 and can cause feedback activation of Akt. [2] | N/A (Allosteric) | | INK128 (MLN-0128) [2] | mTORC1 & mTORC2 | - Orally bioavailable analog of PP242 with improved pharmaceutical properties. [2]
  • More potent than PP242 and rapamycin in suppressing proliferation of B-cell acute lymphoblastic leukemia (B-ALL) cell lines. [2] | Sub-nanomolar [2] | | OSI-027 [6] | mTORC1 & mTORC2 | - Clinical-stage this compound. [6]
  • Used in research to study the effect of dual mTORC1/2 inhibition in various cancer models, including melanoma. [6] | Information missing | | AZD8055 [2] [7] | mTORC1 & mTORC2 | - Clinical-stage this compound. [2]
  • In vivo studies showed it could increase titers of high-affinity IgG1 antibodies after immunization. [7] | 0.8 nM [2] |

Mechanism of Action and Signaling Pathways

Understanding how these inhibitors work requires a look at the mTOR signaling pathway.

  • mTOR Complexes: The mTOR kinase functions within two distinct complexes: mTORC1, which regulates cell growth and protein synthesis, and mTORC2, which promotes cell survival and metabolism. [4] [2] [6]
  • Inhibitor Mechanisms:
    • Rapamycin acts as an allosteric inhibitor, binding to FKBP12 which then interacts with mTORC1's FRB domain. This only partially inhibits mTORC1 and generally does not affect mTORC2. [5] [2]
    • PP242 and other TORKinibs are ATP-competitive inhibitors. They bind directly to the kinase domain of mTOR, blocking the catalytic activity of both mTORC1 and mTORC2. [4] [2] [7] This leads to a more complete suppression of mTOR signaling.

The following diagram illustrates the pathway and sites of inhibition:

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt_inactive Akt (Inactive) PI3K->Akt_inactive Akt_active Akt (Active) Akt_inactive->Akt_active PDK1 (T308) mTOR mTOR Akt_active->mTOR Cell_Survival Cell Survival Akt_active->Cell_Survival mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 S6K_4EBP1 p-S6K / p-4E-BP1 mTORC1->S6K_4EBP1 Akt_S473 p-Akt (S473) mTORC2->Akt_S473 Cell_Growth Cell Growth & Proliferation S6K_4EBP1->Cell_Growth Akt_S473->Akt_active Full Activation Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition TORKinibs PP242/TORKinibs TORKinibs->mTOR ATP-competitive Inhibition

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Key Experimental Data and Findings

The superiority of PP242 over rapamycin and its research utility are demonstrated by several key experimental observations:

  • Enhanced Inhibition of mTORC1: While rapamycin primarily inhibits the phosphorylation of S6K1, PP242 also potently inhibits the phosphorylation of 4E-BP1 (at T36/45 and S65), a key regulator of cap-dependent translation that is partially resistant to rapamycin. This makes PP242 a more complete mTORC1 inhibitor. [4] [2]
  • Dual Targeting of mTORC2: PP242 inhibits mTORC2, evidenced by its blockade of Akt phosphorylation at Ser473. This prevents the full activation of Akt, a key pro-survival kinase. Higher concentrations of PP242 can also reduce phosphorylation of Akt at Thr308. [4] [2]
  • Superior Anti-proliferative and Pro-apoptotic Effects: In various cancer models, including leukemia, multiple myeloma, and colon cancer, PP242 has been shown to be more effective than rapamycin at inhibiting cell proliferation and inducing apoptosis. [2] [6] For instance, it caused death of Philadelphia chromosome-positive (Ph+) leukemia cells, which rapamycin did not. [2]

Typical Experimental Protocols

If you are planning experiments with PP242, here are summaries of common protocols from the cited literature.

1. Cell-Based Inhibition Assay [1]

  • Purpose: To assess the dose-dependent effect of PP242 on cell proliferation.
  • Cell Lines: Primary Mouse Embryonic Fibroblasts (MEFs) or various cancer cell lines (e.g., BT549, MM cells).
  • Procedure:
    • Seed cells in 96-well plates.
    • Treat with increasing concentrations of PP242 (e.g., from 0.04 μM to 10 μM) for a set time (e.g., 72 hours).
    • Add a resazurin sodium salt solution and incubate for ~18 hours.
    • Measure fluorescence intensity (Ex/Em: 530/590 nm) to determine cell viability.

2. Analysis of mTOR Pathway Inhibition by Western Blot [4] [1] [6]

  • Purpose: To confirm the biochemical effects of PP242 on its downstream targets.
  • Cell Lines: Used in various studies, including BT549, U87vIII, and melanoma cell lines.
  • Procedure:
    • Treat cells with PP242 (e.g., concentrations from 0.04 to 10 μM) for a defined period (e.g., 2-24 hours).
    • Lyse cells and extract total protein.
    • Perform SDS-PAGE and Western blotting using antibodies against:
      • Phospho-Akt (Ser473)
      • Phospho-Akt (Thr308)
      • Phospho-S6K/S6
      • Phospho-4E-BP1 (Thr36/45)
    • The expected result is a dose-dependent decrease in the phosphorylation of these markers.

3. In Vivo Efficacy Study [1] [2]

  • Purpose: To evaluate the anti-tumor effect of PP242 in an animal model.
  • Model: Mice with transplanted human leukemia (e.g., SUP-B15 cells) or multiple myeloma (e.g., 8226 cells).
  • Procedure:
    • Administer PP242 via oral gavage at a typical dose of ~60 mg/kg/day.
    • Monitor parameters such as tumor growth/regression and animal survival.
    • Analyze tissue extracts from organs like fat, liver, and skeletal muscle via Western blot to confirm target engagement and inhibition of Akt phosphorylation in vivo.

Conclusion for Researchers

PP242 serves as a critical tool compound in mTOR research. Its primary advantages are its selectivity for mTOR over PI3Ks and its comprehensive inhibition of both mTORC1 and mTORC2, leading to more profound cellular effects than rapamycin.

However, its role is also contextual. Newer TORKinibs like INK128 were developed from PP242 with improved drug properties for clinical translation [2], while clinical-stage inhibitors like AZD8055 and OSI-027 are being evaluated in humans [2] [6]. Therefore, while PP242 remains excellent for foundational in vitro and proof-of-concept in vivo studies, selecting an inhibitor should align with your specific research goals, whether for basic mechanism exploration or pre-clinical drug development.

References

Anticancer Efficacy of Torkinib (PP242) Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Experimental Model Key Findings (In vitro) Key Findings (In vivo)

| Colon Cancer | LS174T cell-induced xenograft mouse model [1] | N/A | • Significant reduction in tumor size and weight after 3-week treatment [1]. • Altered energy and lipid metabolism in tumor tissues [1]. | | Gastric Cancer | AGS, MKN45, MKN28, KATO3, N87, SGC7901 cell lines [2] | • Inhibited cell proliferation (IC~50~: 50-500 nM) [2]. • Suppressed cell migration and invasion [2]. • Inhibited phosphorylation of PI3K/AKT/mTOR pathway components [2]. | N/A | | Leukemia | Primary AML cells, p190-transformed murine BM, SUP-B15, K562 cells [3] | • Inhibited mTOR signaling, induced apoptosis (GI~50~ in nM range for some lines) [3]. | • Delayed leukemia onset in mouse models [3]. • Induced leukemia regression by inhibiting mTORC1/2 [3]. | | Other Solid Tumors | SKOV3 (Ovarian), PC3 (Prostate), 786-O (Renal), U87 (Glioblastoma) cell lines [3] | • Inhibited cell growth (GI~50~: 0.19 - 2.13 µM) [3]. | • Inhibited growth of 8226 myeloma cells in mice [3]. |

PP242's Molecular Mechanism of Action

PP242 is an ATP-competitive inhibitor that selectively targets the kinase domain of mTOR. Its primary mechanism is the simultaneous inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which distinguishes it from first-generation inhibitors like rapamycin that only partially inhibit mTORC1 [1] [2] [4]. The signaling pathway below illustrates how PP242 exerts its effects.

G GrowthSignals Growth Signals PI3K PI3K GrowthSignals->PI3K AKT_inactive AKT (Inactive) PI3K->AKT_inactive Activates AKT_active AKT (Active) AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activates CellProcesses Cell Growth, Proliferation, Survival, Angiogenesis AKT_active->CellProcesses pS6K p-p70S6K ↑ mTORC1->pS6K p4EBP1 p-4E-BP1 ↑ (Cap-dependent Translation) mTORC1->p4EBP1 mTORC2 mTORC2 mTORC2->AKT_active Fully Activates (via p-S473) PP242 PP242 Inhibitor PP242->mTORC1 Inhibits PP242->mTORC2 Inhibits pS6K->CellProcesses p4EBP1->CellProcesses Invis

This dual inhibition leads to:

  • Downregulation of Pro-Survival Signals: PP242 more potently inhibits cap-dependent translation by preventing the phosphorylation of 4E-BP1 and p70S6K, key regulators of protein synthesis [2] [3].
  • Induction of Apoptosis: By blocking the mTORC2-mediated full activation of AKT (a critical survival signal), PP242 can trigger programmed cell death, especially in leukemia cells [3].

Key Experimental Protocols

To help you evaluate and potentially replicate the findings, here are the methodologies used in the key studies.

Experiment Type Key Protocol Details Reference Model

| In Vitro Proliferation (Cell Viability) | • Assay: Cell Counting Kit-8 (CCK-8). • Procedure: Cells plated in 96-well plates, treated with PP242 (DMSO solution) for 24-48 hours. WST-8 solution added, incubated, and absorbance measured at 450 nm. • Analysis: IC~50~ calculated from dose-response curves [2]. | Gastric cancer cell lines [2] | | In Vitro Metastasis (Migration/Invasion) | • Wound-Healing Assay: A wound created with a pipette tip in a confluent cell monolayer. Wound closure monitored after PP242 treatment. • Transwell Invasion Assay: Cells placed in Matrigel-coated upper chamber; cells migrating through membrane after PP242 treatment are counted [2]. | Gastric cancer AGS cells [2] | | In Vivo Efficacy (Xenograft Model) | • Model: Mice with right-flank LS174T (colon cancer) cell-induced tumors. • Dosing: PP242 administered for 3 weeks. • Evaluation: Tumor volume measured with calipers every two days; tumor weight measured after sacrifice [1]. | LS174T colon cancer xenograft [1] | | Mechanism (Western Blot) | • Cells lysed, proteins separated by SDS-PAGE, transferred to PVDF membranes. • Membranes probed with primary antibodies against p-AKT (S473), t-AKT, p-p70S6K, t-p70S6K, etc., followed by HRP-conjugated secondary antibodies. • Detection via enhanced chemiluminescence [2]. | Various cancer cell lines [2] |

Comparison with First-Generation mTOR Inhibitors

A key advantage of PP242 over first-generation mTOR inhibitors like rapamycin (and its analogs, rapalogs) is its broader mechanism of action.

Feature PP242 (Second-Gen, ATP-competitive) Rapamycin/Rapalogs (First-Gen, Allosteric)
Target Directly inhibits kinase activity of both mTORC1 and mTORC2 [2] [3] Primarily inhibits only mTORC1 (can partially inhibit mTORC2 with prolonged exposure, but inefficiently) [1] [2]
Effect on AKT Suppresses phosphorylation of AKT at S473 (by mTORC2), reducing its survival signal [3] May induce strong feedback loops that hyperactivate AKT, potentially compromising anticancer efficacy [2]
Antiproliferative Effect More effective at blocking cell proliferation and cap-dependent translation [2] [3] Less effective anti-proliferative effect compared to PP242 [3]

Key Considerations for Researchers

  • Metabolic Insights: Metabolomics and lipidomics studies in colon cancer xenografts show PP242's efficacy is linked to significant alterations in tumor energy metabolism, specifically inhibiting the TCA cycle and fatty acid β-oxidation [1].
  • Therapeutic Synergy: PP242 has shown synergistic activity with other agents, such as cetuximab in colorectal carcinoma [1], suggesting potential for combination therapy strategies.

References

Torkinib PP242 validation in genetic models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Differentiator

The core value of PP242 lies in its ability to bind directly to the ATP-binding site of mTOR, leading to complete inhibition of its kinase activity. The diagram below illustrates its mechanism and the critical functional difference compared to rapamycin.

G GF Growth Factor Signals PI3K PI3K GF->PI3K Akt1 Akt (Inactive) PI3K->Akt1 mTORC1 mTORC1 Akt1->mTORC1 Activates Akt2 Akt (Active) mTORC2 mTORC2 Akt2->mTORC2 S473-P S6K p70S6K / S6 mTORC1->S6K BP1 4E-BP1 mTORC1->BP1 mTORC2->Akt2 Phosphorylates Trans Cap-Dependent Translation S6K->Trans BP1->Trans Releases eIF4E PP242 PP242 (Torkinib) PP242->mTORC1 Inhibits PP242->mTORC2 Inhibits Rapa Rapamycin Rapa->mTORC1 Partially Inhibits

As the diagram shows, unlike rapamycin, PP242 directly and completely inhibits the kinase activity of both mTOR complexes [1]. This leads to a more profound suppression of downstream signaling, resulting in enhanced inhibition of cap-dependent translation and stronger anti-proliferative effects in cells [2] [1].

Quantitative Potency and Selectivity Profile

The following table summarizes the key quantitative data that validates PP242's potency and selectivity against mTOR and related kinases from cell-free assays [2] [3] [4].

Table 1: In Vitro Inhibitory Activity (IC₅₀) of PP242

Target Kinase IC₅₀ Value Selectivity vs. mTOR
mTOR 8 nM -
mTORC1 30 nM -
mTORC2 58 nM -
PI3K p110δ 100 nM >10-fold
DNA-PK 410 nM >50-fold
PDGFR 410 nM >50-fold
PI3K p110γ 1.3 µM >100-fold
PI3K p110α 2.0 µM >100-fold
PI3K p110β 2.2 µM >100-fold

PP242 demonstrates remarkable selectivity, inhibiting only a few other kinases when tested at concentrations 100-fold above its IC₅₀ for mTOR [2] [1]. This clean profile makes it a valuable tool for attributing observed cellular effects specifically to mTOR inhibition.

Functional Validation in Biological Models

PP242's activity has been extensively validated across various cellular and animal models. The table below outlines key experimental findings.

Table 2: Key Experimental Findings from Biological Models

Model System Experimental Findings Reference
BT549 Cells Dose-dependent (0.04-10 µM) inhibition of Akt, p70S6K, and S6 phosphorylation. [2]
Primary MEFs More potent inhibition of cell proliferation and 4EBP1 phosphorylation than rapamycin. [2] [1]
p190-BCR-ABL transformed murine BM cells GI₅₀ = 12 nM; oral administration (60 mg/kg/day) delayed leukemia onset in mice. [2]
Multiple Myeloma Cells (e.g., 8226) More effective than rapamycin at inducing cytoreduction and apoptosis; inhibited tumor growth in mice. [2]
Various Solid Tumor Cell Lines Inhibited growth of SKOV3, PC3, 786-O, and U87 cells with GI₅₀ values ranging from 0.19 to 2.13 µM. [2]
C57BL/6 Mice In vivo inhibition of Akt S473 and T308 phosphorylation in metabolic tissues (fat, liver). [2] [3]

Experimental Protocols

For researchers looking to replicate these studies, here are detailed methodologies for key experiments cited in the data.

1. In Vitro mTOR Kinase Assay [2]

  • Key Reagents: Recombinant mTOR, PHAS-1/4EBP1 substrate.
  • Procedure: Incubate recombinant mTOR with a serial dilution of PP242 (e.g., 50-0.001 µM) in an assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween, 10 µM ATP, and 3 µg/mL BSA.
  • Reaction: Initiate by adding the 4EBP1 substrate (2 mg/mL).
  • Detection: Terminate reactions by spotting onto nitrocellulose. Wash membranes, dry, and quantify transferred radioactivity using phosphorimaging.
  • Analysis: Calculate IC₅₀ by fitting data to a sigmoidal dose-response curve.

2. Cell Proliferation Assay (e.g., in MEFs) [2] [4]

  • Cell Plating: Plate cells (e.g., MEFs) in 96-well plates at ~30% confluence and allow to adhere overnight.
  • Compound Treatment: Treat cells with a dose range of PP242 (e.g., 1 nM to 10 µM), rapamycin, or vehicle control (0.1% DMSO) for 72 hours.
  • Viability Measurement: Add resazurin sodium salt (440 µM) to each well and incubate for 18 hours.
  • Readout: Measure fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) using a plate reader.

3. In Vivo Efficacy and Target Engagement [2] [4]

  • Animal Model: C57BL/6 mice (e.g., 6-week-old males).
  • Dosing: Administer PP242 (e.g., 0.4 mg per mouse) or vehicle via intraperitoneal (IP) injection.
  • Stimulation: After a short period (e.g., 10 minutes), challenge mice with insulin (250 mU, IP) to stimulate the PI3K-Akt-mTOR pathway.
  • Tissue Collection: Euthanize mice 15 minutes post-insulin injection. Harvest tissues (e.g., fat, liver, muscle), snap-freeze in liquid nitrogen, and homogenize.
  • Analysis: Analyze tissue lysates by Western blot to assess phosphorylation status of Akt (S473, T308), S6, and 4EBP1.

Key Advantages for Research

When comparing PP242 to other inhibitors, particularly rapamycin, its primary advantages for research include:

  • Dual Complex Inhibition: Its ability to simultaneously target both mTORC1 and mTORC2 allows for a complete shutdown of mTOR signaling, helping to dissect the unique and overlapping functions of these complexes [1].
  • Superior mTORC1 Inhibition: PP242 is a more effective mTORC1 inhibitor than rapamycin, as it fully inhibits phosphorylation of 4EBP1, a key substrate involved in cap-dependent translation that is partially resistant to rapamycin [1].
  • Tool for Akt Regulation: By inhibiting mTORC2, PP242 provides a direct pharmacological means to study the regulation of Akt phosphorylation at S473 and its contribution to full Akt activation [1].

References

Torkinib PP242 vs BEZ-235 dual inhibitor comparison

Author: Smolecule Technical Support Team. Date: February 2026

Head-to-Head Comparison: PP242 vs. BEZ-235

Feature Torkinib (PP242) BEZ-235 (NVP-BEZ235)
Inhibitor Class 2nd generation; ATP-competitive mTOR kinase inhibitor [1] [2] 3rd generation; Dual PI3K/mTOR inhibitor [3] [2]
Primary Target mTOR kinase domain (inhibits both mTORC1 & mTORC2) [1] [2] ATP-binding clefts of PI3K and mTOR (inhibits PI3K, mTORC1 & mTORC2) [3] [4]
Key Molecular Effects Decreases p-AKT(Ser473) & p-4E-BP1 [5] [1] Decreases p-AKT, p-S6, p-4E-BP1; more potent & sustained pathway suppression [5] [1] [4]
Anti-Proliferation Effective, but generally less potent than BEZ-235 [1] [6] Highly effective; superior to PP242 & Rapamycin in multiple cancers [1] [6] [4]
Apoptosis Induction Induces apoptosis [1] [2] Strongly induces apoptosis; often superior to PP242 [1] [2] [4]
Other Cellular Effects Inhibits cell invasion [1] Potently induces autophagy; inhibits invasion & significantly alters cell morphology (↓volume, ↑shape regularity) [3] [4]
Reported Efficacy Order NVP-BEZ235 > PP242 > Rapamycin (in RCC models) [1] [6] NVP-BEZ235 > PP242 > Rapamycin (in RCC & MM models) [1] [6] [4]

Mechanisms of Action and Signaling Pathways

The core difference lies in their target spectrum. BEZ235 provides broader signaling pathway inhibition by targeting both PI3K and mTOR.

G cluster_mTOR mTOR Complexes PI3K PI3K AKT AKT PI3K->AKT PIP₂→PIP₃ mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Feedback CellProcesses CellProcesses mTORC1->CellProcesses p-S6K/p-4E-BP1 mTORC2->AKT p-AKT(Ser473) BEZ235 BEZ235 BEZ235->PI3K Inhibits BEZ235->mTORC1 Inhibits BEZ235->mTORC2 Inhibits PP242 PP242 PP242->mTORC1 Inhibits PP242->mTORC2 Inhibits

Key Supporting Experimental Data

Experimental evidence from various cancer models highlights the comparative potency of these inhibitors.

Proliferation and Apoptosis
  • Colorectal Cancer: In a study comparing five human CRC cell lines (HT29, HCT116, SW480, SW620, CSC480), BEZ235 "markedly reduced cell proliferation" compared to RAD001 and PP242 [5].
  • Renal Cell Carcinoma (RCC): Treatment of RCC cell lines (UMRC6, 786-0, UOK121) with BEZ235, PP242, or Rapamycin showed that all suppressed proliferation and induced apoptosis, with efficacy in the order of BEZ235 > PP242 > Rapamycin [1] [6].
  • Melanoma: Research on melanoma cell lines demonstrated that the combination of dual PI3K/mTOR inhibitors like BEZ235 with a MEK1/2 inhibitor (AS-703026) showed a synergistic effect in the activation of caspase-3 and induction of apoptosis [2].
Morphological and Invasion Changes

A study on MEWO melanoma cells showed that mTOR inhibitors, particularly third-generation ones like BEZ235, significantly altered cell morphology—reducing optical thickness, optical volume, and roughness—and inhibited the cell invasion process. These morphological changes are suggested as potential diagnostic and prognostic factors for treatment response [3] [7].

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are summaries of key methodologies from the cited literature.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH)
  • Purpose: To measure cell membrane integrity and quantify cytotoxicity.
  • Typical Protocol: After treating cells (e.g., for 24h or 72h), the culture supernatant is collected. The release of LDH into the supernatant is measured using a detection kit. Cytotoxicity is calculated as a percentage of total LDH release from fully lysed cells. Studies reported LDH activity remaining below 4% for most single inhibitors after 24 hours [3] [2].
Caspase-3 Activation Assay
  • Purpose: To quantify the induction of apoptosis.
  • Typical Protocol: Cells are lysed after treatment. The lysate is incubated with a fluorogenic substrate specific for caspase-3 (e.g., DEVD-AFC). Cleavage of the substrate by active caspase-3 releases a fluorescent compound (AFC), which is measured using a fluorometer. An increase in fluorescence signal indicates apoptosis induction [2].
Cell Morphology Analysis
  • Purpose: To quantitatively assess treatment-induced changes in cell shape and structure.
  • Typical Protocol: After 72 hours of inhibitor stimulation, cells are analyzed using quantitative phase imaging or fluorescence microscopy. Key parameters determined computationally include optical thickness, optical volume, roughness, shape convexity, and irregularity [3].
Cell Viability Assay (MTT)
  • Purpose: To measure metabolic activity and cell proliferation.
  • Typical Protocol: Cells are plated in 96-well plates and treated with inhibitors for set durations (e.g., 48h). MTT reagent is added and incubated for 4 hours. Metabolically active cells convert MTT into purple formazan crystals, which are dissolved in DMSO. The absorbance is measured at 570 nm, with lower absorbance indicating reduced cell viability [4].

Conclusion for Researchers

However, the choice between them depends on the specific research context. PP242 remains a valuable tool for selectively studying the effects of mTOR kinase inhibition without PI3K blockade. In contrast, BEZ235 is a stronger candidate in scenarios where maximal pathway suppression or targeting of PI3K is the primary goal.

References

Torkinib PP242 therapeutic window versus other mTOR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of mTOR Inhibitors

The table below summarizes the core characteristics of Torkinib (PP242) alongside other classes of mTOR inhibitors.

Inhibitor / Class Example Compounds Primary Target(s) Mechanism of Action Reported Potency (IC50) Key Differentiating Features

| This compound (PP242) [1] [2] | PP242, PP30 | mTORC1 & mTORC2 | ATP-competitive kinase inhibition [3] [2] | mTOR: 8 nM mTORC1: 30 nM mTORC2: 58 nM [1] | • Superior suppression of rapamycin-resistant mTORC1 functions (e.g., 4E-BP1 phosphorylation) [2]. • Inhibits Akt by blocking mTORC2-mediated phosphorylation at S473 [2]. | | First-Generation (Rapalogs) [3] [4] | Rapamycin (Sirolimus), Everolimus, Temsirolimus | mTORC1 (mTORC2 with prolonged exposure) [3] | Allosteric inhibition via FKBP12-rapamycin binding (FRB) domain [3] | N/A (non-ATP-competitive) | • Partial mTORC1 inhibition; ineffective against mTORC2 [3]. • Can induce feedback loop leading to AKT activation [3] [4]. • Primarily cytostatic [3]. | | Dual PI3K/mTOR Inhibitors [3] | PI-103, BEZ-235, GDC-0980 | PI3K isoforms, mTORC1, mTORC2 | ATP-competitive kinase inhibition [3] | Varies by compound (e.g., BEZ-235: ~5 nM for PI3K & mTOR [3]) | • Broader pathway inhibition but higher potential for off-target toxicity due to PI3K inhibition [3] [5]. | | Second-Generation mTOR Inhibitors (Selective) [3] | AZD8055, INK128, OSI-027 | mTORC1 & mTORC2 | ATP-competitive kinase inhibition [3] | Varies by compound (e.g., INK128: 1 nM [3]) | • High selectivity for mTOR over PI3K (>100 to >1000-fold) [3]. • Designed to overcome limitations of rapalogs and dual inhibitors. |

Experimental Data and Protocols

To help you contextualize the data on PP242, here are summaries of key experimental methodologies from foundational studies.

  • In Vitro Kinase Assay [2]: PP242's inhibitory activity was determined using radioactive kinase assays with purified mTOR complexes or other kinases. The IC50 value for mTOR was calculated by measuring the incorporation of 32P from [γ-32P]ATP into a substrate peptide. This confirmed PP242 as a potent and selective ATP-competitive inhibitor.
  • Cell-Based Signaling Analysis [1] [2]: Researchers treated various cell lines (e.g., mouse embryonic fibroblasts, cancer cell lines) with PP242. After treatment, western blotting was performed to analyze the phosphorylation status of key pathway components, demonstrating dose-dependent inhibition of:
    • mTORC1 outputs: Phospho-S6K (Thr389) and Phospho-4E-BP1 (Thr37/46).
    • mTORC2 output: Phospho-Akt (Ser473).
  • Cell Proliferation Assay [1] [6]: The anti-proliferative effects of PP242 were assessed using assays like CCK-8 or similar cell viability assays across a panel of cancer cell lines (e.g., gastric, colorectal). Results showed PP242 was more effective than rapamycin in blocking proliferation, with IC50 values varying by cell line.

mTOR Signaling Pathway and Inhibitor Mechanisms

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the distinct mechanisms of action for different inhibitor classes.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Stimulates PIP3 PIP3 PI3K->PIP3 Produces AKT_inactive AKT (Inactive) PIP3->AKT_inactive Activates AKT_active AKT (Active) AKT_inactive->AKT_active PDK1 (p-T308) mTORC1 mTORC1 AKT_active->mTORC1 Activates S6K_4EBP1 p-S6K / p-4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT_active p-S473 Full Activation S6K_4EBP1->PI3K Feedback Cell_Growth Cell Growth & Proliferation S6K_4EBP1->Cell_Growth Promotes Dual_Inhibitor Dual PI3K/mTOR Inhibitors (e.g., BEZ235) Dual_Inhibitor->PI3K Dual_Inhibitor->mTORC1 Dual_Inhibitor->mTORC2 Rapalogs Rapalogs (e.g., Rapamycin) Rapalogs->mTORC1 This compound This compound (PP242) (Selective mTOR Inhibitor) This compound->mTORC1 This compound->mTORC2

Key Implications for Research and Development

The data indicates several critical considerations for your work:

  • Choosing PP242: PP242 is an excellent tool compound for preclinical research when you need to completely and selectively shut down both mTOR complexes to study pathway function or to overcome the limitations of rapalogs [2]. Its ability to fully inhibit 4E-BP1 phosphorylation and cap-dependent translation is a key advantage over rapalogs [2].
  • Therapeutic Window Considerations: While "therapeutic window" data from clinical trials is scarce for these investigational compounds, the selectivity profile is a strong predictor. PP242's high selectivity for mTOR over PI3K (10-100 fold) suggests a potentially better therapeutic window than dual PI3K/mTOR inhibitors, which are associated with broader toxicity due to simultaneous PI3K inhibition [3] [5].
  • Combination Strategies: Research suggests that mTOR inhibitors like PP242 may be most effective in combination therapies. Combining them with agents that target complementary pathways, such as metabolism or other survival signals, can help overcome resistance and enhance efficacy [3] [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

308.13855916 Da

Monoisotopic Mass

308.13855916 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H5669VNZ7V

Wikipedia

2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)-5-indolol

Dates

Last modified: 08-15-2023
1: Gordeev SA, Bykova TV, Zubova SG, Bystrova OA, Martynova MG, Pospelov VA, Pospelova TV. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells. Oncotarget. 2015 Dec 29;6(42):44905-26. doi: 10.18632/oncotarget.6457. PubMed PMID: 26636543; PubMed Central PMCID: PMC4792600.
2: Cheng L, Xia Z, Bian X, Li G, Hu J, Cao Y, Wang Q, Qian X. Combination of cetuximab and PP242 synergistically suppress the progression of wild-type KRAS colorectal carcinoma. Onco Targets Ther. 2015 Nov 2;8:3185-92. doi: 10.2147/OTT.S82453. eCollection 2015. PubMed PMID: 26586952; PubMed Central PMCID: PMC4636092.
3: Zhang Z, Zhang G, Kong C, Gong D. PP242 suppresses bladder cancer cell proliferation and migration through deactivating the mammalian target of rapamycin complex 2/AKT1 signaling pathway. Mol Med Rep. 2016 Jan;13(1):333-8. doi: 10.3892/mmr.2015.4528. Epub 2015 Nov 6. PubMed PMID: 26548560.
4: Benavides-Serrato A, Anderson L, Holmes B, Cloninger C, Artinian N, Bashir T, Gera J. mTORC2 modulates feedback regulation of p38 MAPK activity via DUSP10/MKP5 to confer differential responses to PP242 in glioblastoma. Genes Cancer. 2014 Nov;5(11-12):393-406. PubMed PMID: 25568665; PubMed Central PMCID: PMC4279437.
5: Shi F, Yang X, Gong Y, Shi R, Yang X, Naren D, Wu J. The antileukemia roles of PP242 alone or in combination with daunorubicin in acute leukemia. Anticancer Drugs. 2015 Apr;26(4):410-21. doi: 10.1097/CAD.0000000000000200. PubMed PMID: 25535978.
6: Zhang X, Wang X, Qin L, Xu T, Zhu Z, Zhong S, Zhang M, Shen Z. The dual mTORC1 and mTORC2 inhibitor PP242 shows strong antitumor activity in a pheochromocytoma PC12 cell tumor model. Urology. 2015 Jan;85(1):273.e1-7. doi: 10.1016/j.urology.2014.09.020. Epub 2014 Nov 6. PubMed PMID: 25440763.
7: Qin Y, Zhao X, Fang Y. PP242 synergizes with suberoylanilide hydroxamic acid to inhibit growth of ovarian cancer cells. Int J Gynecol Cancer. 2014 Oct;24(8):1373-80. doi: 10.1097/IGC.0000000000000238. PubMed PMID: 25188886.
8: Xing X, Zhang L, Wen X, Wang X, Cheng X, Du H, Hu Y, Li L, Dong B, Li Z, Ji J. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway. Anticancer Drugs. 2014 Nov;25(10):1129-40. doi: 10.1097/CAD.0000000000000148. PubMed PMID: 25035961; PubMed Central PMCID: PMC4222793.
9: Ono A, Oike R, Okuhashi Y, Takahashi Y, Itoh M, Nara N, Tohda S. Comparative effects of PP242 and rapamycin on mTOR signalling and NOTCH signalling in leukemia cells. Anticancer Res. 2013 Mar;33(3):809-13. PubMed PMID: 23482748.
10: Zeng Z, Shi YX, Tsao T, Qiu Y, Kornblau SM, Baggerly KA, Liu W, Jessen K, Liu Y, Kantarjian H, Rommel C, Fruman DA, Andreeff M, Konopleva M. Targeting of mTORC1/2 by the mTOR kinase inhibitor PP242 induces apoptosis in AML cells under conditions mimicking the bone marrow microenvironment. Blood. 2012 Sep 27;120(13):2679-89. Epub 2012 Jul 23. PubMed PMID: 22826565; PubMed Central PMCID: PMC3460689.
11: Hoang B, Benavides A, Shi Y, Yang Y, Frost P, Gera J, Lichtenstein A. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance. J Biol Chem. 2012 Jun 22;287(26):21796-805. doi: 10.1074/jbc.M111.304626. Epub 2012 May 3. PubMed PMID: 22556409; PubMed Central PMCID: PMC3381142.

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